molecular formula C8H12N2O B1327154 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1170169-27-3

1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1327154
CAS No.: 1170169-27-3
M. Wt: 152.19 g/mol
InChI Key: AULIHUMPHCEXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde is a high-purity chemical compound offered for research and development purposes. This organic building block features a pyrazole ring core, which is a privileged scaffold in medicinal chemistry and material science, substituted with a reactive formyl group at the 4-position and a sec-butyl group at the 1-nitrogen position . The aldehyde functional group makes this molecule a versatile intermediate for synthesizing more complex structures via condensation, nucleophilic addition, and reduction reactions. Researchers primarily utilize such pyrazole-carbaldehyde derivatives in the synthesis of novel pharmaceutical candidates, including kinase inhibitors and anti-inflammatory agents, as well as in the development of agrochemicals and functional materials . The structural motif of N-alkylated pyrazoles is commonly investigated for its potential biological activity and its utility in heterocyclic chemistry. As with similar research compounds, this product is intended for use in a controlled laboratory environment by qualified professionals . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Please refer to the safety data sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butan-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-7(2)10-5-8(6-11)4-9-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULIHUMPHCEXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of N-Substituted Pyrazole-4-carbaldehydes in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic introduction of an aldehyde functionality at the 4-position of the pyrazole ring creates a versatile chemical scaffold, 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde, that serves as a pivotal intermediate for the synthesis of diverse compound libraries. The sec-butyl group at the N1-position introduces a chiral, lipophilic element that can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its properties can be reliably inferred from data on analogous N-alkylated pyrazole-4-carbaldehydes and the parent scaffold.

Core Chemical Identifiers
PropertyValueSource
IUPAC Name This compound-
CAS Number 1170169-27-3[4]
Molecular Formula C₈H₁₂N₂O[4]
Molecular Weight 152.19 g/mol [5]
SMILES CCC(C)N1C=C(C=N1)C=O[4]
Predicted Spectroscopic Data

The following spectral characteristics are predicted based on the analysis of closely related structures and the fundamental principles of spectroscopy.

The proton NMR spectrum is expected to exhibit characteristic signals for the sec-butyl group and the pyrazole ring protons. The aldehyde proton will appear as a distinct singlet in the downfield region.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.8 - 10.0Singlet
Pyrazole H₅8.0 - 8.2Singlet
Pyrazole H₃7.8 - 8.0Singlet
N-CH of sec-butyl4.2 - 4.5Sextet
-CH₂ of sec-butyl1.7 - 1.9Multiplet
-CH₃ of sec-butyl (doublet)1.3 - 1.5Doublet
-CH₃ of sec-butyl (triplet)0.8 - 1.0Triplet

The carbon NMR will show distinct signals for the carbonyl carbon, the pyrazole ring carbons, and the carbons of the sec-butyl substituent.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C=O185 - 190
Pyrazole C₅140 - 142
Pyrazole C₃135 - 138
Pyrazole C₄115 - 120
N-CH of sec-butyl55 - 60
-CH₂ of sec-butyl28 - 32
-CH₃ of sec-butyl (doublet)18 - 22
-CH₃ of sec-butyl (triplet)10 - 14

The IR spectrum will be characterized by a strong carbonyl stretch from the aldehyde group and vibrations associated with the pyrazole ring.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch (Aldehyde)1680 - 1700Strong
C-H Stretch (Aldehyde)2720 - 2820Medium
C=N Stretch (Pyrazole)1550 - 1580Medium
C-H Stretch (Aromatic)3100 - 3150Medium
C-H Stretch (Aliphatic)2850 - 2960Strong

The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are expected to involve the loss of the aldehyde group and fragmentation of the sec-butyl chain.[6]

IonPredicted m/z
[M]⁺152
[M-CHO]⁺123
[M-C₄H₉]⁺95

Synthesis and Reaction Mechanisms

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in two primary steps: the N-alkylation of pyrazole followed by formylation.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Vilsmeier-Haack Formylation pyrazole Pyrazole n_butyl_pyrazole 1-(butan-2-yl)-1H-pyrazole pyrazole->n_butyl_pyrazole 2-bromobutane, Base (e.g., NaH or Cs₂CO₃), DMF target This compound n_butyl_pyrazole->target POCl₃, DMF

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of N-substituted pyrazoles.[9][10]

Materials:

  • 1-(butan-2-yl)-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (3 equivalents) in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent (a chloromethyleniminium salt).

  • Formylation Reaction: To the pre-formed Vilsmeier reagent, add 1-(butan-2-yl)-1H-pyrazole (1 equivalent) dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of NaHCO₃ until the pH reaches 7-8. The product may precipitate at this stage.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds via an electrophilic aromatic substitution mechanism.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_reagent + POCl3 POCl₃ POCl3->Vilsmeier_reagent Pyrazole 1-(butan-2-yl)-1H-pyrazole Intermediate Sigma Complex Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Iminium_salt Iminium Salt Intermediate->Iminium_salt - H⁺ Target This compound Iminium_salt->Target H₂O Work-up

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 1-(butan-2-yl)-1H-pyrazole.

Chemical Reactivity and Synthetic Utility

The aldehyde group at the 4-position makes this compound a highly valuable and versatile building block for further chemical transformations.

Key Reactions of the Aldehyde Group
  • Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield a diverse range of N-substituted aminomethyl pyrazoles.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the extension of the carbon chain and the formation of various vinyl-substituted pyrazoles.

  • Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides access to α,β-unsaturated pyrazole derivatives, which are precursors to more complex heterocyclic systems.[2]

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction: Reduction of the aldehyde to a primary alcohol can be achieved using reducing agents such as sodium borohydride.

Potential Applications in Drug Discovery and Materials Science

While the biological activity of this compound itself has not been specifically documented, the pyrazole-4-carbaldehyde scaffold is a key pharmacophore in a multitude of biologically active compounds.

  • Anti-inflammatory Agents: Numerous pyrazole derivatives have demonstrated potent anti-inflammatory activity, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[3]

  • Antimicrobial Agents: The pyrazole nucleus is present in various compounds exhibiting broad-spectrum antibacterial and antifungal activities.[10][11]

  • Anticancer Agents: Pyrazole-containing compounds have been investigated as potential anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.

  • Agrochemicals: The pyrazole scaffold is also found in a number of commercially successful herbicides and insecticides.

  • Materials Science: Pyrazole derivatives are being explored for their applications in materials science, for instance, as components of fluorescent sensors and organic light-emitting diodes (OLEDs).[9]

Conclusion and Future Outlook

This compound represents a strategically important, yet underexplored, chemical entity. Its synthesis via the robust Vilsmeier-Haack reaction is well-precedented for analogous structures. The presence of a chiral sec-butyl group and a reactive aldehyde functionality makes it an attractive starting material for the generation of novel and diverse chemical libraries for high-throughput screening in drug discovery programs. Further investigation into the specific physicochemical properties, reactivity, and biological activities of this compound and its derivatives is warranted and holds significant potential for the development of new therapeutic agents and advanced materials.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022, July 23). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017, August 30). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). American Elements. Retrieved January 17, 2026, from [Link]

  • This compound | 1170169-27-3. (n.d.). American Elements. Retrieved January 17, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2015, January-March). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

  • This compound - CAS:1170169-27-3. (n.d.). Beijing Xinheng Research Technology Co., Ltd. Retrieved January 17, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011, May 30). ARKIVOC. Retrieved January 17, 2026, from [Link]

  • 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2011). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). NIH. Retrieved January 17, 2026, from [Link]

  • 1-(but-2-yn-1-yl)-1h-pyrazole-4-carbaldehyde. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011, May 30). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved January 17, 2026, from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). Journal of Pharmaceutical and Scientific Innovation. Retrieved January 17, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ResearchGate. Retrieved January 17, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. Retrieved January 17, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 1-(butan-2-yl)-5-(butane-1-sulfonyl)-1H-pyrazole-4-carbaldehyde. (n.d.). Chemsrc. Retrieved January 17, 2026, from [Link]

  • Pandhurnekar, C. P., et al. (2021). J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research.
  • Synthesis, characterization and biological activity of some new carbostyril bearing 1H-pyrazole moiety. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11). Journal of Fluorescence. Retrieved January 17, 2026, from [Link]

  • 1-(butan-2-yl)-1h-pyrazol-4-amine. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

  • This compound - CAS:1170169-27-3. (n.d.). Beijing Xinheng Research Technology Co., Ltd. Retrieved January 17, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. Retrieved January 17, 2026, from [Link]

  • Infrared, Raman and NMR spectra, conformational stability, normal coordinate analysis and B3LYP calculations of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). NIH. Retrieved January 17, 2026, from [Link]

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 4-(1h-pyrazol-1-yl)butan-2-one. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

  • 3-(4-butan-2-ylphenyl)-1H-pyrazole-5-carbaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1170169-27-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates the primary synthetic routes to this compound, with a detailed focus on the Vilsmeier-Haack formylation of the corresponding 1-(butan-2-yl)-1H-pyrazole precursor. It offers a thorough characterization of the molecule, including predicted physicochemical properties and detailed spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), extrapolated from closely related analogues and established spectroscopic principles. Furthermore, this guide explores the chemical reactivity of the title compound, highlighting the versatility of the pyrazole core and the aldehyde functionality for further molecular elaboration. Finally, the potential applications in drug discovery are discussed, contextualized by the broad and potent biological activities exhibited by various pyrazole-containing scaffolds.

Introduction

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its five-membered aromatic ring containing two adjacent nitrogen atoms imparts favorable physicochemical properties, including metabolic stability and the capacity for diverse intermolecular interactions. The functionalization of the pyrazole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it a versatile template in drug design.

This compound (CAS: 1170169-27-3) is a valuable synthetic intermediate that combines the stable pyrazole core with a reactive aldehyde group at the 4-position. This aldehyde functionality serves as a crucial handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures. Its N-sec-butyl substituent provides a degree of lipophilicity and specific steric bulk that can influence biological target engagement. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound in their synthetic and drug discovery endeavors.

Synthesis and Mechanism

The primary and most efficient method for the synthesis of this compound involves a two-step process: first, the synthesis of the 1-(butan-2-yl)-1H-pyrazole precursor, followed by its formylation at the C4-position.

Synthesis of the Precursor: 1-(butan-2-yl)-1H-pyrazole

The synthesis of N-alkylated pyrazoles can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of 1-(butan-2-yl)-1H-pyrazole, sec-butylhydrazine is reacted with a suitable three-carbon building block, such as malondialdehyde or its synthetic equivalent.

Experimental Protocol: Synthesis of 1-(butan-2-yl)-1H-pyrazole

  • Step 1: Preparation of sec-butylhydrazine. (Caution: Hydrazine derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.) sec-Butylhydrazine can be prepared by the reduction of the corresponding hydrazone or through other established methods.

  • Step 2: Cyclization Reaction. To a solution of sec-butylhydrazine in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of a 1,3-dicarbonyl equivalent (e.g., 1,1,3,3-tetramethoxypropane, which hydrolyzes in situ to malondialdehyde).

  • Step 3: Reaction Monitoring and Work-up. The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Step 4: Purification. Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel to yield pure 1-(butan-2-yl)-1H-pyrazole.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). The pyrazole ring is sufficiently electron-rich to undergo this electrophilic substitution, with a strong regiochemical preference for the 4-position.

The mechanism proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The 1-(butan-2-yl)-1H-pyrazole then acts as a nucleophile, attacking the Vilsmeier reagent at the C4 position. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.

Experimental Protocol: Synthesis of this compound

  • Step 1: Preparation of the Vilsmeier Reagent. In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C.

  • Step 2: Formylation Reaction. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. To this pre-formed Vilsmeier reagent, add 1-(butan-2-yl)-1H-pyrazole (1.0 equivalent) either neat or dissolved in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane (DCM).

  • Step 3: Reaction Progression and Quenching. Allow the reaction mixture to warm to room temperature and then heat to a temperature typically ranging from 60 to 90 °C. The reaction progress should be monitored by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Step 4: Work-up and Extraction. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH > 8). Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Step 5: Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes or heptane) to afford this compound as a liquid.[5]

Diagram of the Vilsmeier-Haack Synthesis Workflow

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Work-up DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 (0 °C) POCl3 POCl3 Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Pyrazole 1-(butan-2-yl)-1H-pyrazole Pyrazole->Intermediate + Vilsmeier Reagent Workup Aqueous Work-up (Hydrolysis) Intermediate->Workup Aldehyde This compound Purification Purification (Chromatography) Aldehyde->Purification Workup->Aldehyde

Caption: General workflow for the Vilsmeier-Haack formylation.

Physicochemical and Spectroscopic Characterization

While experimentally determined data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
CAS Number 1170169-27-3Chemical Supplier Databases[6][7]
Molecular Formula C₈H₁₂N₂OCalculated
Molecular Weight 152.19 g/mol Calculated
Appearance Likely a liquid at room temperatureAnalogy to similar compounds[5]
Purity ≥97% (commercially available)Chemical Supplier Databases[6][7]
Spectroscopic Data (Predicted)

The following spectral data are predicted based on the analysis of the closely related 1-isopropyl-1H-pyrazole-4-carbaldehyde and fundamental principles of spectroscopy. These data provide a strong basis for the structural confirmation of the title compound.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aldehyde (-CHO)9.8 - 10.0s-Aldehyde proton
Pyrazole H-38.0 - 8.2s-Proton on C3 of pyrazole ring
Pyrazole H-57.8 - 8.0s-Proton on C5 of pyrazole ring
sec-Butyl CH4.4 - 4.7sextet~6.8Methine proton of sec-butyl group
sec-Butyl CH₂1.7 - 1.9m-Methylene protons of sec-butyl group
sec-Butyl CH₃ (d)1.4 - 1.6d~6.8Methyl protons adjacent to methine
sec-Butyl CH₃ (t)0.8 - 1.0t~7.4Terminal methyl protons

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)Assignment
Aldehyde C=O185 - 195Aldehyde carbonyl carbon
Pyrazole C-4140 - 145Carbon at position 4 of pyrazole ring
Pyrazole C-3138 - 142Carbon at position 3 of pyrazole ring
Pyrazole C-5130 - 135Carbon at position 5 of pyrazole ring
sec-Butyl CH58 - 62Methine carbon of sec-butyl group
sec-Butyl CH₂29 - 33Methylene carbon of sec-butyl group
sec-Butyl CH₃ (d)20 - 24Methyl carbon adjacent to methine
sec-Butyl CH₃ (t)10 - 14Terminal methyl carbon

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Assignment
2975 - 2870C-H stretching (aliphatic)
2820 and 2720C-H stretching (aldehyde)
1670 - 1690C=O stretching (conjugated aldehyde)
1500 - 1550C=N and C=C stretching (pyrazole ring)

Table 5: Predicted Mass Spectrometry (MS) Data

m/zAssignment
152[M]⁺ (Molecular ion)
123[M - C₂H₅]⁺
95[M - C₄H₉]⁺

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the aldehyde functional group, which serves as a versatile handle for a variety of transformations.

Reactions of the Aldehyde Group
  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (1-(butan-2-yl)-1H-pyrazol-4-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding amine.

  • Wittig Reaction: The aldehyde can undergo a Wittig reaction with a phosphorus ylide to form an alkene.

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds or the Claisen-Schmidt condensation to form chalcone-like structures.[3]

Diagram of the Reactivity of the Aldehyde Group

G Aldehyde 1-(butan-2-yl)-1H- pyrazole-4-carbaldehyde CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid Oxidation [O] Alcohol Primary Alcohol Aldehyde->Alcohol Reduction [H] Amine Amine Aldehyde->Amine Reductive Amination (R2NH, [H]) Alkene Alkene Aldehyde->Alkene Wittig Reaction Chalcone Chalcone Analogue Aldehyde->Chalcone Condensation

Caption: Key transformations of the aldehyde functionality.

Reactions Involving the Pyrazole Ring

The pyrazole ring is generally stable to many reaction conditions. However, it can undergo certain transformations:

  • Electrophilic Aromatic Substitution: While the 4-position is already functionalized, further electrophilic substitution at other positions is possible under forcing conditions, although it is generally difficult due to the deactivating effect of the aldehyde group.

  • N-Dealkylation: In some cases, the N-sec-butyl group could be cleaved under harsh acidic or specific catalytic conditions.

Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively documented, the pyrazole scaffold is a well-established pharmacophore. Derivatives of pyrazole-4-carbaldehydes are key intermediates in the synthesis of a wide range of biologically active molecules.

  • Anti-inflammatory Agents: Many pyrazole derivatives are known to exhibit potent anti-inflammatory activity, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[8]

  • Anticancer Agents: The pyrazole nucleus is a component of numerous compounds investigated for their anticancer properties, targeting various kinases and other cancer-related proteins.[9]

  • Antimicrobial and Antifungal Agents: Various substituted pyrazoles have demonstrated significant antibacterial and antifungal activities.[1]

  • Agrochemicals: Pyrazole derivatives are also utilized in the agrochemical industry as herbicides, insecticides, and fungicides.

The versatility of the aldehyde group in this compound allows for its use as a building block in combinatorial chemistry and library synthesis to generate novel compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its synthesis is readily achievable through established methods, most notably the Vilsmeier-Haack formylation of the corresponding N-alkylated pyrazole. The predictable spectroscopic signature and the versatile reactivity of its aldehyde functionality make it an attractive starting material for the synthesis of a diverse range of more complex molecules. Given the proven track record of the pyrazole scaffold in approved therapeutics, this compound represents a key intermediate for the development of novel drug candidates targeting a wide array of diseases. This guide provides a foundational resource to facilitate its effective use in research and development.

References

  • Mikhaleva, A. I., Ivanoc, A. V., Skital'tseva, E. V., Ushakov, I. A., Vasil'tsov, A. M., & Trofimov, B. A. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. [Link]

  • El-Gharably, A. M., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(1), 1-20. [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Goudarshivannanavar, B. C., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 436-456. [Link]

  • Gaikwad, D., Chatterjee, R., Acharya, A. N., & Dandela, R. (2021). Large‐scale synthesis of 1H‐pyrazole. Journal of the Indian Chemical Society, 98(4), 100024. [Link]

  • Shaikh, A. A., et al. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Drug Delivery and Therapeutics, 9(4-s), 819-823. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]

  • Beijing Xinheng Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]

  • Kumar, V., & Sharma, P. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(1), 2-15. [Link]

  • Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-11. [Link]

  • Sharma, P., & Kumar, V. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Sharma, V., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 16(4), 1-13. [Link]

  • Krut'ko, D. P., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

  • PubChemLite. (n.d.). 1-(butan-2-yl)-1h-pyrazol-4-amine. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116785. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 218-230. [Link]

  • Al-Ostoot, F. H., et al. (2022). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. Molecules, 27(1), 1-20. [Link]

Sources

An In-Depth Technical Guide to 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its core physicochemical properties, provide validated synthetic protocols, explore its chemical reactivity, and discuss its emerging applications. This document is intended for researchers and professionals in drug development and chemical synthesis, offering expert insights into the strategic use of this versatile pyrazole derivative.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern medicinal chemistry.[2] The compound this compound introduces a chiral sec-butyl group at the N1 position and a reactive carbaldehyde (formyl) group at the C4 position. This specific combination offers a unique opportunity for chemists to synthesize complex, three-dimensional molecules with potential biological activity. The formyl group is a versatile handle for a multitude of chemical transformations, while the chiral substituent allows for the exploration of stereospecific interactions with biological targets.[4]

Core Compound Properties and Data

A thorough understanding of a compound's physicochemical properties is fundamental to its application. The key data for this compound are summarized below.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₁₂N₂OAmerican Elements[5]
Molecular Weight 152.19 g/mol Multiple Sources
CAS Number 1170169-27-3American Elements[5]
IUPAC Name This compoundAmerican Elements[5]
Canonical SMILES CCC(C)N1C=C(C=N1)C=OAmerican Elements[5]
Molecular Structure

The structure of this compound is depicted below. The diagram highlights the planar pyrazole ring, the C4-formyl group, and the chiral center at the sec-butyl substituent.

Caption: 2D structure of this compound.

Synthesis and Purification

Recommended Synthetic Route: The Vilsmeier-Haack Reaction

The most reliable and widely used method for the formylation of electron-rich heterocycles like pyrazoles is the Vilsmeier-Haack reaction.[4][6] This reaction offers high yields and regioselectivity for the C4 position. The proposed synthesis of this compound would proceed in two main stages: N-alkylation of pyrazole followed by formylation.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Vilsmeier-Haack Formylation Pyrazole Pyrazole Alkylated 1-(butan-2-yl)-1H-pyrazole Pyrazole->Alkylated SecButyl 2-Bromobutane SecButyl->Alkylated Base Base (e.g., K2CO3) Base->Alkylated Solvent1 Solvent (e.g., DMF) Solvent1->Alkylated Vilsmeier Vilsmeier Reagent (POCl3/DMF) Alkylated->Vilsmeier Intermediate Target This compound Vilsmeier->Target Hydrolysis Aqueous Workup (e.g., NaOAc) Hydrolysis->Target

Caption: Synthetic workflow for the target molecule.

Detailed Experimental Protocol

PART A: Synthesis of 1-(butan-2-yl)-1H-pyrazole

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrazole (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: Slowly add 2-bromobutane (1.2 eq) to the stirring suspension at room temperature.

  • Reaction Execution: Heat the mixture to 80-90°C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, and heating is necessary to drive the reaction to completion. K₂CO₃ is a mild base suitable for deprotonating the pyrazole nitrogen.

  • Workup and Isolation: After cooling, pour the reaction mixture into ice water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated pyrazole intermediate.

PART B: Synthesis of this compound [7]

  • Preparation of Vilsmeier Reagent: In a separate flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF (5.0 eq) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.[4]

  • Formylation Reaction: Dissolve the 1-(butan-2-yl)-1H-pyrazole intermediate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C for 4-6 hours.[7]

    • Causality: The electrophilic Vilsmeier reagent attacks the electron-rich C4 position of the pyrazole ring. Heating is required to overcome the activation energy of the electrophilic aromatic substitution.

  • Hydrolysis and Workup: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution by the slow addition of an aqueous sodium acetate or sodium hydroxide solution until the pH is ~7-8. A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography to yield the final product.

Chemical Reactivity and Synthetic Utility

The aldehyde functional group at the C4 position is the primary site of reactivity, making this compound a valuable intermediate for constructing more complex molecular architectures.[4]

Key Transformations
  • Reductive Amination: The aldehyde can be converted into various secondary and tertiary amines by reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This is a cornerstone reaction in library synthesis for drug discovery.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Chain extension is readily achievable through these classic olefination reactions to form substituted alkenes.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides a route to highly functionalized, electron-deficient alkenes, which are themselves versatile synthetic intermediates.[8]

  • Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or reduced to the primary alcohol with sodium borohydride (NaBH₄).

Applications in Drug Discovery and Materials Science

While specific applications for this compound are not yet widely published, its structural motifs are present in a range of biologically active molecules. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][9][10]

  • Scaffold for Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The aldehyde can be elaborated to introduce pharmacophores that target the ATP-binding site of various kinases.

  • Development of Novel Antimicrobials: The pyrazole ring is a key component of many antimicrobial and antifungal agents.[3] Derivatives synthesized from this aldehyde could be screened for activity against a panel of pathogenic microbes.

  • Organic Electronics: Functionalized pyrazoles are being explored for their applications in organic light-emitting diodes (OLEDs) and as ligands for metal complexes with interesting photophysical properties.

Conclusion

This compound is a high-potential building block for synthetic and medicinal chemists. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its formyl group provide a robust platform for the creation of diverse and complex molecular libraries. The presence of a chiral center further enhances its value for the development of stereospecific therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable intermediate into their research and development programs.

References

  • This compound. AMERICAN ELEMENTS. Available at: [Link]

  • Bakr, F. et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde. The synthesis of this target molecule is achieved through the Vilsmeier-Haack formylation of 1-(butan-2-yl)-1H-pyrazole. The core of this guide is a detailed exposition of the analytical workflow required to unequivocally confirm the molecular structure. This includes a multi-pronged spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each analytical section is accompanied by a detailed, field-proven protocol, an explanation of the underlying principles, and an in-depth interpretation of the expected data. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering a robust and validated methodology for the characterization of substituted pyrazole derivatives.

Introduction: The Significance of Pyrazole-4-carbaldehydes

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a versatile synthetic handle for further molecular elaboration, making pyrazole-4-carbaldehydes valuable intermediates in the synthesis of a wide array of biologically active compounds.[1] The specific substitution with a butan-2-yl group at the N1 position introduces chirality and modifies the lipophilicity of the molecule, which can have significant implications for its biological activity and pharmacokinetic properties. Accurate and thorough structural elucidation is a critical and non-negotiable step in the development of any new chemical entity, ensuring the integrity of subsequent biological and pharmacological studies.

Synthesis of this compound

The most direct and widely employed method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as pyrazole, with high regioselectivity at the C4 position.[3] The reaction proceeds via an electrophilic substitution mechanism involving the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3]

Synthetic Pathway

The synthesis begins with the precursor, 1-(butan-2-yl)-1H-pyrazole, which is then subjected to formylation under Vilsmeier-Haack conditions.

Synthetic_Pathway cluster_0 Synthesis of this compound Precursor 1-(butan-2-yl)-1H-pyrazole Product This compound Precursor->Product Vilsmeier-Haack Reaction Reagents 1. POCl₃, DMF 2. H₂O (workup)

Caption: Synthetic route to the target compound.

Experimental Protocol: Vilsmeier-Haack Formylation

Safety Precaution: This reaction should be performed in a well-ventilated fume hood, as phosphorus oxychloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. The formation of a viscous, white precipitate indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the starting material, 1-(butan-2-yl)-1H-pyrazole (1 equivalent), in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[4]

  • Work-up and Hydrolysis: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt.

  • Neutralization and Extraction: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure this compound.[5]

Structural Elucidation Workflow

A multi-faceted analytical approach is essential for the unambiguous confirmation of the structure of this compound. The workflow integrates data from NMR, FTIR, and MS to provide a complete picture of the molecule's connectivity and functional groups.

Elucidation_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR Connectivity & Proton/Carbon Environment FTIR FTIR Spectroscopy Start->FTIR Functional Group Identification MS Mass Spectrometry (EI+) Start->MS Molecular Weight & Fragmentation Structure_Confirmed Structure Confirmed: This compound NMR->Structure_Confirmed FTIR->Structure_Confirmed MS->Structure_Confirmed

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of ¹H NMR and ¹³C NMR, along with 2D correlation experiments, will be used to map out the complete atomic connectivity.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons. Online prediction tools and spectral databases of similar compounds can provide a reliable estimation of the expected chemical shifts.[6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aldehyde-H9.8 - 10.1Singlet (s)1H-
Pyrazole H-58.1 - 8.3Singlet (s)1H-
Pyrazole H-37.9 - 8.1Singlet (s)1H-
N-CH (sec-butyl)4.2 - 4.5Sextet1H~6.8
CH₂ (sec-butyl)1.8 - 2.0Multiplet (m)2H-
CH₃ (sec-butyl, doublet)1.3 - 1.5Doublet (d)3H~6.8
CH₃ (sec-butyl, triplet)0.8 - 1.0Triplet (t)3H~7.4

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.

Interpretation:

  • The downfield singlet at ~9.9 ppm is highly characteristic of an aldehyde proton.

  • The two singlets in the aromatic region (~8.2 and ~8.0 ppm) are assigned to the two protons on the pyrazole ring.

  • The sextet at ~4.3 ppm corresponds to the methine proton of the sec-butyl group, coupled to the adjacent five protons.

  • The remaining signals in the upfield region are consistent with the methylene and two methyl groups of the sec-butyl substituent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C=O185 - 190
Pyrazole C-5140 - 145
Pyrazole C-3135 - 140
Pyrazole C-4115 - 120
N-CH (sec-butyl)55 - 60
CH₂ (sec-butyl)28 - 32
CH₃ (sec-butyl, from CH)18 - 22
CH₃ (sec-butyl, from CH₂)10 - 14

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃.

Interpretation:

  • The signal in the 185-190 ppm range is indicative of an aldehyde carbonyl carbon.

  • The three signals between 115 and 145 ppm correspond to the carbons of the pyrazole ring.

  • The four upfield signals are assigned to the four distinct carbons of the sec-butyl group.

NMR Experimental Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • 2D NMR: If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, confirming the assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorptions
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2960-2850C-H stretchAlkyl (sec-butyl)
2850-2750C-H stretchAldehyde
1680-1700C=O stretchAromatic Aldehyde
1500-1580C=N, C=C stretchPyrazole ring
1470-1450C-H bendAlkyl (sec-butyl)

Table 3: Expected FTIR Absorption Bands for this compound.

Interpretation:

  • The most prominent and diagnostic peak will be the strong C=O stretching vibration of the aldehyde group, expected around 1680-1700 cm⁻¹.

  • The presence of the aldehyde is further confirmed by the characteristic, though weaker, C-H stretching bands appearing between 2850 and 2750 cm⁻¹.[7]

  • Absorptions corresponding to the C-H stretches of the sec-butyl group and the C=N/C=C stretching of the pyrazole ring will also be present.

FTIR Experimental Protocol
  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is taken prior to the sample analysis to subtract the contribution of atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further corroborate the proposed structure.

Expected Fragmentation Pattern (Electron Ionization)

Under electron ionization (EI), the molecule will form a molecular ion (M⁺), and subsequent fragmentation will occur at the weakest bonds.

  • Molecular Ion (M⁺): The molecular weight of C₈H₁₂N₂O is 152.19 g/mol . A prominent peak at m/z = 152 is expected, corresponding to the molecular ion.

  • Key Fragments:

    • Loss of ethyl group (-CH₂CH₃): A significant fragment at m/z = 123, resulting from the cleavage of the sec-butyl group.

    • Loss of sec-butyl group (-C₄H₉): A fragment at m/z = 95, corresponding to the pyrazole-4-carbaldehyde core.

    • Loss of formyl group (-CHO): A fragment at m/z = 123.

    • The fragmentation of the pyrazole ring itself can lead to the expulsion of N₂ or HCN, resulting in characteristic smaller fragments.[8][9]

MS_Fragmentation M_plus [M]⁺˙ m/z = 152 Frag1 [M - C₂H₅]⁺ m/z = 123 M_plus->Frag1 - •C₂H₅ Frag2 [M - C₄H₉]⁺ m/z = 95 M_plus->Frag2 - •C₄H₉ Frag3 [M - CHO]⁺ m/z = 123 M_plus->Frag3 - •CHO

Sources

Spectroscopic Characterization of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole core and the aldehyde functional group. The pyrazole scaffold is a common feature in numerous pharmaceuticals, and the butan-2-yl group introduces chirality and modifies lipophilicity, which can significantly impact biological activity.[1] Precise structural elucidation and purity assessment are paramount in the development of any new chemical entity. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and comparative analysis with structurally related compounds.

The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction, which involves the formylation of a suitable precursor.[2][3][4] Understanding the synthetic route is crucial as it informs potential side-products and impurities that may be observed in the analytical data.

Molecular Structure and Logic of Spectroscopic Analysis

The logical workflow for the spectroscopic analysis of this compound is outlined below. This systematic approach ensures a comprehensive and unambiguous characterization of the molecule.

G cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr NMR Spectroscopy Detail cluster_interpretation Data Integration and Final Structure Synthesis Vilsmeier-Haack Reaction Purification Chromatography Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) Elucidate Connectivity and Stereochemistry Purification->NMR Integration Integrate MS, IR, and NMR Data MS->Integration IR->Integration H1_NMR ¹H NMR Proton Environment NMR->H1_NMR C13_NMR ¹³C NMR Carbon Skeleton NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Confirm Assignments NMR->TwoD_NMR NMR->Integration Structure Confirm Structure of This compound Integration->Structure

Figure 1: Workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments would be employed for a complete assignment.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for many organic molecules, while DMSO-d₆ can be useful for compounds with lower solubility.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) carbon-proton correlations, which are crucial for assigning quaternary carbons and linking different fragments of the molecule.[5]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9 - 10.2s1HCHO
~8.1 - 8.3s1HPyrazole H-5
~7.9 - 8.1s1HPyrazole H-3
~4.3 - 4.5m1HN-CH (butan-2-yl)
~1.8 - 2.0m2HCH₂ (butan-2-yl)
~1.3 - 1.5d3HCH-CH₃ (butan-2-yl)
~0.8 - 1.0t3HCH₂-CH₃ (butan-2-yl)

Interpretation:

  • The aldehyde proton is expected to be the most deshielded, appearing as a sharp singlet downfield.[6]

  • The two protons on the pyrazole ring will appear as singlets, with their exact chemical shifts influenced by the electronic effects of the aldehyde and the N-alkyl group.[7][8] The proton at C-5 is generally more deshielded than the proton at C-3 in 4-substituted pyrazoles.

  • The methine proton of the butan-2-yl group attached to the nitrogen will be a multiplet due to coupling with the adjacent methylene and methyl protons.

  • The remaining protons of the butan-2-yl group will show characteristic multiplicities and integrations.

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~185 - 190C=O (aldehyde)
~140 - 145Pyrazole C-5
~135 - 140Pyrazole C-3
~120 - 125Pyrazole C-4
~55 - 60N-CH (butan-2-yl)
~28 - 33CH₂ (butan-2-yl)
~18 - 23CH-CH₃ (butan-2-yl)
~10 - 15CH₂-CH₃ (butan-2-yl)

Interpretation:

  • The aldehyde carbonyl carbon will be the most downfield signal.[6]

  • The chemical shifts of the pyrazole carbons are characteristic and can be definitively assigned using HMBC correlations.[9] For instance, the aldehyde proton will show a correlation to the pyrazole C-4.

  • The carbons of the butan-2-yl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired using a neat sample on a diamond ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Instrumentation: A standard FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850Medium-StrongC-H stretching (aliphatic)
~2820 and ~2720Weak-MediumC-H stretching (aldehyde, Fermi resonance)
~1680-1700StrongC=O stretching (conjugated aldehyde)
~1500-1600MediumC=N and C=C stretching (pyrazole ring)
~1300-1400MediumC-H bending (aliphatic)
~1000-1200MediumC-N stretching

Interpretation:

  • The most prominent and diagnostic peak will be the strong absorption from the carbonyl (C=O) stretch of the conjugated aldehyde.[10]

  • The presence of the aldehyde is further confirmed by the characteristic, though sometimes weak, C-H stretching bands around 2820 and 2720 cm⁻¹.

  • The absorptions corresponding to the pyrazole ring vibrations provide evidence for the heterocyclic core.[11][12]

  • The C-H stretching and bending vibrations of the butan-2-yl group will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electron Impact (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular ion.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) is preferred to obtain an accurate mass, which can be used to determine the molecular formula.

Predicted Mass Spectral Data (EI)
m/zRelative IntensityAssignment
152Moderate[M]⁺ (Molecular Ion)
123High[M - CHO]⁺
95High[M - C₄H₉]⁺ (loss of butan-2-yl group)
57High[C₄H₉]⁺ (butan-2-yl cation)

Interpretation:

The fragmentation of N-alkylpyrazoles in EI-MS is a well-studied process.[13][14]

G M [M]⁺ m/z = 152 F1 [M - CHO]⁺ m/z = 123 M->F1 - CHO F2 [M - C₄H₉]⁺ m/z = 95 M->F2 - C₄H₉ F3 [C₄H₉]⁺ m/z = 57 M->F3 α-cleavage

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

  • The molecular ion peak at m/z 152 should be observable.

  • A significant fragment at m/z 123 would result from the loss of the formyl group (CHO).[15]

  • Alpha-cleavage at the N-alkyl bond is a common fragmentation pathway for N-substituted heterocycles, leading to the formation of the butan-2-yl cation at m/z 57 and the pyrazole-4-carbaldehyde radical cation at m/z 95.[16][17] The relative stability of these fragments will determine their abundance in the spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By employing a combination of ¹H NMR, ¹³C NMR, 2D NMR, IR, and MS, a complete and unambiguous structural elucidation can be achieved. The predicted data and interpretations presented herein serve as a robust framework for researchers and scientists working with this compound and its analogs, ensuring high standards of scientific integrity and facilitating downstream applications in drug development and materials science.

References

  • Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • Pyrazole-4-carbaldehyde derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules. Available at: [Link]

  • A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • 1H-pyrazole-4-carbaldehyde. PubChem. Available at: [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 1-(butan-2-yl)-5-(butane-1-sulfonyl)-1H-pyrazole-4-carbaldehyde. Chemsrc. Available at: [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. Available at: [Link]

  • fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Available at: [Link]

  • recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

Sources

Physical and chemical properties of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aldehyde belonging to the N-substituted pyrazole class of compounds. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2] Its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The aldehyde functional group at the 4-position of the pyrazole ring serves as a versatile synthetic handle, allowing for a multitude of chemical transformations to build more complex molecular architectures.[6] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and spectroscopic characterization of this compound, offering field-proven insights for its application in research and drug development.

Molecular Structure and Physicochemical Properties

The structural and key physicochemical properties of this compound are summarized below. While specific experimental data for this compound is not widely published, the properties can be reliably predicted based on closely related analogues and computational models.

Table 1: Core Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 1-(sec-butyl)-1H-pyrazole-4-carbaldehyde[7]
CAS Number 1170169-27-3[7]
Molecular Formula C₈H₁₂N₂ON/A
Molecular Weight 152.19 g/mol N/A
Appearance Predicted: Colorless to pale yellow oil or low-melting solidN/A
Boiling Point Predicted: >200 °CN/A
Melting Point Not availableN/A
Solubility Predicted: Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water.N/A
logP (Predicted) ~1.5 - 2.0N/A

Synthesis and Reactivity

Synthesis via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[6][8][9] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as an N-substituted pyrazole. The process involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[10][11]

The causality behind this choice is the high reactivity of the Vilsmeier reagent as an electrophile and the electron-rich nature of the C4 position on the pyrazole ring, which facilitates electrophilic aromatic substitution.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazole 1-(butan-2-yl)-1H-pyrazole Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: General workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system based on established procedures for N-alkylpyrazoles.[10][12] Successful synthesis would be confirmed by the spectroscopic data outlined in the next section.

  • Reagent Preparation (In Situ): In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent is often observed. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Substrate Addition: Dissolve the starting material, 1-(butan-2-yl)-1H-pyrazole (1 equivalent), in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent slurry at 0 °C.

  • Reaction Execution: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 4-8 hours).

  • Quenching and Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity

The reactivity of the molecule is dominated by the aldehyde group. It readily undergoes:

  • Oxidation: Can be oxidized to the corresponding 1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid.

  • Reduction: Can be reduced to [1-(butan-2-yl)-1H-pyrazol-4-yl]methanol using mild reducing agents like sodium borohydride.[5]

  • Condensation Reactions: The aldehyde is an excellent electrophile for Knoevenagel condensations, Wittig reactions, and the formation of imines (Schiff bases) and hydrazones, providing access to a vast array of more complex derivatives.[6]

Spectroscopic and Analytical Characterization

No specific experimental spectra for this compound are publicly available. The following data is a predictive analysis based on published spectra of close structural analogues, including 1-isopropyl, 1-methyl, and 1-phenyl substituted pyrazole-4-carbaldehydes.[13][14][15]

¹H NMR Spectroscopy (Predicted)
  • Aldehyde Proton (CHO): A sharp singlet is expected at δ 9.7-10.0 ppm . This downfield shift is characteristic of an aldehyde proton attached to an aromatic system.[14]

  • Pyrazole Ring Protons (H3, H5): Two distinct singlets are expected in the aromatic region. The proton at the C5 position (adjacent to the N-butan-2-yl group) is predicted around δ 8.0-8.2 ppm , and the proton at the C3 position is predicted slightly upfield around δ 7.8-8.0 ppm .

  • Butan-2-yl Group Protons:

    • CH (methine): A multiplet (septet or similar) is expected around δ 4.2-4.5 ppm , coupled to the adjacent CH₃ and CH₂ protons.

    • CH₂ (methylene): A multiplet is expected around δ 1.8-2.0 ppm .

    • CH₃ (doublet): A doublet is expected around δ 1.3-1.5 ppm , coupled to the methine proton.

    • CH₃ (triplet): A triplet is expected around δ 0.8-1.0 ppm .

¹³C NMR Spectroscopy (Predicted)
  • Aldehyde Carbonyl (C=O): A signal is expected in the far downfield region at δ 185-190 ppm .[14]

  • Pyrazole Ring Carbons:

    • C4 (aldehyde-bearing): Predicted around δ 115-120 ppm .

    • C3 & C5: Two distinct signals predicted in the range of δ 130-145 ppm .

  • Butan-2-yl Group Carbons:

    • CH (methine): Predicted around δ 55-60 ppm .

    • CH₂ (methylene): Predicted around δ 28-32 ppm .

    • CH₃ (doublet-origin): Predicted around δ 19-22 ppm .

    • CH₃ (triplet-origin): Predicted around δ 10-12 ppm .

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹ . This is a key diagnostic peak.

  • C-H Stretch (Aldehyde): A characteristic medium-intensity peak is expected around 2820-2850 cm⁻¹ .

  • C=C and C=N Stretches (Pyrazole Ring): Multiple bands are expected in the 1400-1600 cm⁻¹ region.

  • C-H Stretches (Alkyl): Strong bands are expected in the 2850-2980 cm⁻¹ region.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 152.10 .

  • Key Fragmentation Patterns: The fragmentation of N-alkylpyrazoles is predictable.[2][16] Key fragments would likely arise from:

    • Loss of the aldehyde group ([M-CHO]⁺ at m/z = 123).

    • Cleavage of the butan-2-yl group, leading to a prominent fragment from the loss of a propyl radical ([M-C₃H₇]⁺ at m/z = 109) or an ethyl radical ([M-C₂H₅]⁺ at m/z = 123).

    • Fragmentation of the pyrazole ring itself, often involving the loss of N₂ or HCN, although these may be less prominent than side-chain fragmentation.[17]

G M Molecular Ion [C₈H₁₂N₂O]⁺˙ m/z = 152 M_CHO [M-CHO]⁺ m/z = 123 M->M_CHO -CHO M_C2H5 [M-C₂H₅]⁺ m/z = 123 M->M_C2H5 -C₂H₅ M_C3H7 [M-C₃H₇]⁺ m/z = 109 M->M_C3H7 -C₃H₇ Pyrazole_Ring Pyrazole Ring Fragments M_CHO->Pyrazole_Ring

Caption: Predicted major mass spectrometry fragmentation pathways.

Applications in Drug Development and Research

This compound is not an end-product therapeutic but rather a valuable building block. Its utility stems from the proven biological importance of the pyrazole core and the synthetic flexibility of the aldehyde group.

  • Intermediate for Bioactive Scaffolds: This compound is an ideal starting point for synthesizing libraries of more complex molecules for high-throughput screening. The aldehyde can be converted into pyrazolopyridines, pyrazolopyrimidines, and other fused heterocyclic systems known to possess potent biological activities.[1][4]

  • Medicinal Chemistry Lead Generation: By reacting the aldehyde with various amines, hydrazines, and active methylene compounds, researchers can rapidly generate a diverse set of derivatives. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize ligand binding to biological targets such as kinases, GPCRs, or enzymes.

  • Molecular Probes and Tool Compounds: The pyrazole-4-carbaldehyde moiety can be incorporated into larger molecules designed as chemical probes to study biological pathways.

Conclusion

This compound embodies the synthetic potential inherent in functionalized privileged scaffolds. While specific experimental data on its physical properties remain to be broadly published, its characteristics can be reliably inferred from established chemical principles and data from close analogues. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it a highly valuable intermediate for medicinal chemists and researchers. A thorough understanding of its predicted spectroscopic signature is critical for ensuring the identity and purity of material used in the development of novel therapeutics and advanced chemical probes.

References

  • BenchChem. (n.d.). Comparative NMR Analysis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its N-Alkyl Analogues.
  • Desai, N. C., et al. (2014). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Serbian Chemical Society.
  • Guo, B., et al. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
  • Becerra, D., Abonia, R., & Castillo Millán, J. (2022).
  • El-Sayed, N. N. E., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(1), 19.
  • Hashem, A. I., et al. (2007). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. European Journal of Medicinal Chemistry, 42(7), 934-941.
  • Anderson, J. A., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1025-1029.
  • Chen, J., et al. (2015). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction.
  • Silva, V. L. M., & Silva, A. M. S. (Eds.). (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules.
  • Pleninger, H., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.
  • ChemicalBook. (n.d.). Pyrazole(288-13-1) IR Spectrum.
  • ChemicalBook. (n.d.). 1-Sec-Butyl-1H-pyrazole-4-carbaldehyde (CAS 1170169-27-3).
  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Sridhar, R., et al. (2010). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research.
  • Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Santos, I. C., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • PubChem. (n.d.). N-(sec-Butyl)-1-methyl-1H-pyrazole-4-carboxamide.
  • ResearchGate. (n.d.). IR spectrum of pyrazoline 9.
  • ChemicalBook. (n.d.). 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR.
  • BLD Pharm. (n.d.). (S)-1-(sec-Butyl)-1H-pyrazole-4-carbaldehyde.
  • Chem-Impex. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
  • Yao, W., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO2]+ of methyl-1-nitropyrazoles....
  • Breitmaier, E. (2002). 5 Combination of 1H and 13C NMR Spectroscopy.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde.
  • Fruchier, A., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475.
  • BenchChem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.

Sources

Synthesis of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. Their prevalence is a testament to their versatile biological activities, which span from anti-inflammatory and analgesic to anti-cancer and antiviral properties. Among the vast landscape of pyrazole derivatives, 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde stands out as a key intermediate for the synthesis of more complex molecular architectures. The strategic placement of the butan-2-yl group at the N1 position and a formyl group at the C4 position provides two distinct points for further chemical elaboration, making it a valuable building block for creating libraries of novel compounds for high-throughput screening.

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the practical and theoretical aspects of synthesizing this important chemical entity.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a two-step approach. The formyl group at the C4 position can be introduced via an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction, on a 1-(butan-2-yl)-1H-pyrazole (II) precursor. This intermediate, in turn, can be synthesized through the N-alkylation of pyrazole (III) with a suitable butan-2-yl electrophile, such as 2-bromobutane.

Retrosynthesis target This compound (I) intermediate 1-(butan-2-yl)-1H-pyrazole (II) target->intermediate Vilsmeier-Haack Formylation starting_material Pyrazole (III) intermediate->starting_material N-Alkylation butan_2_yl_source 2-Bromobutane intermediate->butan_2_yl_source N-Alkylation

Caption: Retrosynthetic analysis of this compound.

This proposed synthetic pathway is illustrated below:

Synthesis_Pathway pyrazole Pyrazole bromobutane + 2-Bromobutane base Base n_alkylated 1-(butan-2-yl)-1H-pyrazole base->n_alkylated Step 1: N-Alkylation vilsmeier_reagent + POCl3, DMF product This compound vilsmeier_reagent->product Step 2: Vilsmeier-Haack Formylation

Caption: Proposed two-step synthesis of the target compound.

Part 1: N-Alkylation of Pyrazole with 2-Bromobutane

The initial step in the synthesis is the regioselective N-alkylation of the pyrazole ring. Since pyrazole is a symmetrical molecule, the two nitrogen atoms are chemically equivalent, simplifying the regioselectivity concerns that often arise with substituted pyrazoles. However, the use of a secondary alkyl halide like 2-bromobutane introduces steric considerations that can influence the reaction rate.

Causality Behind Experimental Choices
  • Choice of Base and Solvent: A moderately strong base is required to deprotonate the pyrazole (pKa ≈ 14.2), generating the pyrazolate anion, which is a potent nucleophile. Sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is an excellent choice. NaH provides irreversible deprotonation, driving the reaction to completion, while DMF effectively solvates the resulting sodium pyrazolate.

  • Reaction Temperature: The reaction is typically performed at room temperature to slightly elevated temperatures to ensure a reasonable reaction rate without promoting side reactions.

  • Stoichiometry: A slight excess of the alkylating agent, 2-bromobutane, is often used to ensure complete consumption of the pyrazole.

Experimental Protocol: Synthesis of 1-(butan-2-yl)-1H-pyrazole

Materials and Equipment:

  • Pyrazole

  • 2-Bromobutane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq.).

  • Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous DMF to the flask to suspend the sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Add 2-bromobutane (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 1-(butan-2-yl)-1H-pyrazole.

Parameter Value
Typical Yield 70-85%
Purity (post-chromatography) >98%
Characterization of 1-(butan-2-yl)-1H-pyrazole

The structure of the product should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect signals for the pyrazole ring protons and the butan-2-yl group. The CH proton of the butan-2-yl group will appear as a multiplet, coupled to the adjacent CH₃ and CH₂ protons. The pyrazole protons will appear as distinct signals in the aromatic region.

  • ¹³C NMR: Expect distinct signals for the three carbons of the pyrazole ring and the four carbons of the butan-2-yl group.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.

Part 2: Vilsmeier-Haack Formylation of 1-(butan-2-yl)-1H-pyrazole

The second and final step is the introduction of the formyl group at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is a highly effective and regioselective method for this transformation on electron-rich heterocyclic systems like N-substituted pyrazoles.[1]

Mechanism and Rationale

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a phosphoryl chloride (POCl₃) with N,N-dimethylformamide (DMF).[2] This electrophilic species is then attacked by the electron-rich C4 position of the 1-(butan-2-yl)-1H-pyrazole. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. The reaction is highly regioselective for the C4 position due to the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Formylation DMF DMF POCl3 POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) POCl3->Vilsmeier_Reagent Iminium_intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_intermediate N_alkyl_pyrazole 1-(butan-2-yl)-1H-pyrazole N_alkyl_pyrazole->Vilsmeier_Reagent Attack at C4 Hydrolysis Hydrolysis (H2O) Iminium_intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

  • 1-(butan-2-yl)-1H-pyrazole

  • Phosphoryl chloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF (3.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (1.2 eq.) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-(butan-2-yl)-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the careful addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a pure compound.

Parameter Value
Typical Yield 60-75%
Purity (post-chromatography) >98%
Characterization of this compound
  • ¹H NMR: The spectrum will show a characteristic singlet for the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). The signals for the pyrazole ring protons will be present, with one of them being absent due to substitution. The signals for the butan-2-yl group will also be observable.

  • ¹³C NMR: The spectrum will show a signal for the carbonyl carbon of the aldehyde group in the downfield region (around 180-190 ppm), in addition to the signals for the pyrazole and butan-2-yl carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde group should be observed around 1680-1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the final product.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely utilized synthetic methodologies in organic chemistry. The N-alkylation of pyrazoles and the Vilsmeier-Haack formylation are reliable reactions with predictable outcomes.[3][4] The self-validating nature of this synthesis pathway lies in the rigorous characterization of the intermediate and final products. The spectroscopic data obtained at each stage (¹H NMR, ¹³C NMR, IR, and MS) must be consistent with the expected structures. Any deviation from the expected data would indicate the formation of side products or incomplete reactions, necessitating further purification or optimization of the reaction conditions. The purity of the final compound, as determined by chromatographic and spectroscopic methods, is the ultimate validation of the success of the synthesis.

Conclusion

The synthesis of this compound can be efficiently achieved in two high-yielding steps: N-alkylation of pyrazole followed by Vilsmeier-Haack formylation. This guide has provided a detailed and technically sound framework for its preparation, emphasizing the rationale behind the chosen experimental conditions. The successful synthesis and purification of this key intermediate will empower researchers and drug development professionals to explore new chemical spaces and accelerate the discovery of novel therapeutic agents.

References

  • Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles (6th ed.). Longman.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • Levin, M. D., Kelly, C. B., & Slavsky, A. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 641(8063), 646–652. [Link]

  • Montoya, V., Pons, J., Branchadell, V., & Ros, J. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377–12385. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 49, 1–330.
  • Majo, V. J., & Perumal, P. T. (1997). A convenient and facile synthesis of 4-formylpyrazoles and their reactions. Tetrahedron Letters, 38(39), 6889–6892. [Link]

  • El-Mekabaty, A., & El-Faham, A. (2020). Synthesis, characterization, and in vitro anticancer activity of novel N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide derivatives. RSC Advances, 10(46), 27653–27663. [Link]

  • Popov, A. V., & Burov, O. N. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 136–147.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27435–27464. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777–794). Pergamon.
  • Senga, K., Novinson, T., Springer, R. H., Rao, R. P., O'Brien, D. E., Robins, R. K., & Wilson, H. R. (1977). Synthesis of 1-alkyl- and 1-aryl-4-substituted pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 20(11), 1473–1476. [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChem. (n.d.). N-(sec-Butyl)-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Reactivity of the Aldehyde Group in Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the synthesis and reactivity of the aldehyde functional group situated at the C4 position of the pyrazole ring. Pyrazole-4-carbaldehydes are pivotal building blocks in medicinal chemistry and materials science, largely due to the versatile reactivity of the formyl group, which is significantly influenced by the electronic nature of the pyrazole heterocycle. This document will delve into the primary synthetic routes to these compounds, with a particular focus on the Vilsmeier-Haack reaction. A detailed analysis of the aldehyde group's reactivity—spanning nucleophilic additions, condensations, oxidations, reductions, and its role in multicomponent reactions—will be presented. The causality behind experimental choices, field-proven insights, and detailed protocols are provided to equip researchers, scientists, and drug development professionals with a robust understanding of this important class of molecules.

Introduction: The Pyrazole Scaffold and the C4-Aldehyde

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This structural motif is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs such as Celecoxib, Rimonabant, and Sildenafil.[2] Its prominence stems from its ability to engage in various non-covalent interactions with biological targets and its metabolic stability.

When a formyl (-CHO) group is introduced at the C4 position, the resulting pyrazole-4-carbaldehydes become exceptionally versatile intermediates.[1][3] The reactivity of this aldehyde is not analogous to a simple benzaldehyde. It is modulated by the electron-withdrawing nature of the two nitrogen atoms in the pyrazole ring, which enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack. This guide will systematically dissect this reactivity.

Synthesis of Pyrazole-4-carbaldehydes: The Vilsmeier-Haack Reaction

While several methods exist for the synthesis of pyrazole-4-carbaldehydes, the Vilsmeier-Haack reaction is the most prevalent and efficient method for the direct formylation of substituted pyrazoles.[4][5][6][7]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction introduces a formyl group to an electron-rich aromatic or heterocyclic ring.[5][6] The key electrophile, the Vilsmeier reagent (a chloroiminium salt), is typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an activating agent, most commonly phosphorus oxychloride (POCl₃).[5]

The reaction proceeds via electrophilic aromatic substitution at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position for this transformation.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole Substituted Pyrazole Aldehyde Pyrazole-4-carbaldehyde

Caption: Vilsmeier-Haack formylation of a pyrazole ring.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol provides a general guideline for the synthesis of 1,3-disubstituted pyrazole-4-carbaldehydes. Optimization for specific substrates is often necessary.[5][8]

Materials:

  • Substituted Hydrazone (1.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (4 mL)

  • Phosphorus oxychloride (POCl₃) (3.0 mmol)

  • Crushed ice

  • Dilute Sodium Hydroxide (NaOH) solution

  • Ethyl acetate and Petroleum ether (for chromatography)

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, add the hydrazone (1.0 mmol) to anhydrous DMF (4 mL).[8] Cool the stirred solution in an ice bath (0 °C).

  • Vilsmeier Reagent Addition: Add POCl₃ (3.0 mmol) dropwise to the cold, stirred solution.[8] The dropwise addition is crucial to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.[8] Progress can be monitored by Thin-Layer Chromatography (TLC).[5]

  • Work-up: After completion, pour the reaction mixture slowly onto crushed ice.[8] This quenches the reaction and hydrolyzes the intermediate iminium salt.

  • Neutralization & Isolation: Neutralize the aqueous solution with dilute NaOH. A precipitate of the crude pyrazole-4-carbaldehyde should form.[8]

  • Purification: The crude product is then purified by flash column chromatography using a suitable solvent system, such as an ethyl acetate-petroleum ether mixture.[8]

Self-Validation:

  • TLC Monitoring: Compare the reaction mixture spot with the starting material spot to confirm conversion.

  • Spectroscopic Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure.[1] Key signals include a singlet for the aldehyde proton around δ 9.8-10.2 ppm in the ¹H NMR spectrum and a strong C=O stretching band around 1670-1700 cm⁻¹ in the IR spectrum.[1]

Reactivity of the Pyrazole-4-carbaldehyde Group

The aldehyde group at the C4 position is a versatile handle for a wide array of chemical transformations.

Knoevenagel Condensation

This is a cornerstone reaction for pyrazole-4-carbaldehydes, involving the condensation with active methylene compounds to form new C=C bonds.[9][10]

Causality: The reaction is typically base-catalyzed. The base abstracts a proton from the active methylene compound, generating a nucleophilic carbanion which then attacks the electrophilic aldehyde carbon. Subsequent dehydration yields the condensed product. The choice of catalyst and solvent can significantly impact reaction rates and yields. Mild bases like piperidine or even ammonium carbonate are often sufficient.[10][11]

Knoevenagel_Condensation Aldehyde Pyrazole-4- carbaldehyde Product Knoevenagel Product Aldehyde->Product + Active Methylene [Base Catalyst] ActiveMethylene Active Methylene Compound (e.g., Malononitrile)

Caption: Knoevenagel condensation workflow.

Example Application: Knoevenagel condensation of pyrazole-4-carbaldehydes with pyrazolones can yield potent α-glucosidase inhibitors, relevant for diabetes research.[12]

Wittig Reaction

The Wittig reaction provides another robust method for C=C bond formation by reacting the aldehyde with a phosphorus ylide. This reaction is particularly useful for synthesizing specific alkene geometries.

Field Insight: The Wittig reaction is highly valuable for extending the carbon chain from the C4 position, allowing for the synthesis of vinylpyrazoles which are precursors to more complex molecules.[13]

Reduction and Oxidation
  • Reduction: The aldehyde group can be readily reduced to a primary alcohol ((pyrazol-4-yl)methanol) using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[13] These alcohols are themselves useful intermediates.

  • Oxidation: Conversely, oxidation to the corresponding pyrazole-4-carboxylic acid can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC).[13]

TransformationReagent ExampleProduct Functional Group
Reduction Sodium Borohydride (NaBH₄)Primary Alcohol (-CH₂OH)
Oxidation Potassium Permanganate (KMnO₄)Carboxylic Acid (-COOH)
Reductive Amination

Reductive amination is a powerful method to form C-N bonds. The pyrazole-4-carbaldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This reaction is widely used in drug discovery for library synthesis.

Multicomponent Reactions (MCRs)

Pyrazole-4-carbaldehydes are excellent substrates for multicomponent reactions, where three or more reactants combine in a one-pot synthesis to form a complex product.[11] This approach aligns with the principles of green chemistry by improving atom economy and reducing waste.[11]

Example: Synthesis of Pyrano[2,3-c]pyrazoles A four-component reaction of a pyrazole-4-carbaldehyde, malononitrile, an active methylene compound (like ethyl acetoacetate), and hydrazine hydrate can lead to the formation of densely functionalized pyrano[2,3-c]pyrazole derivatives, which often exhibit significant biological activity.[11]

MCR_Workflow cluster_reactants Reactants PCHO Pyrazole-4- carbaldehyde OnePot One-Pot Synthesis (e.g., with Piperidine catalyst) PCHO->OnePot Malono Malononitrile Malono->OnePot EAA Ethyl Acetoacetate EAA->OnePot Hydrazine Hydrazine Hydrate Hydrazine->OnePot Product Pyrano[2,3-c]pyrazole Derivative OnePot->Product

Caption: A four-component reaction yielding a pyranopyrazole.

Applications in Drug Discovery and Materials Science

The diverse reactivity of the aldehyde group makes pyrazole-4-carbaldehydes valuable starting materials for synthesizing compounds with a wide range of biological activities, including:

  • Antimicrobial and Antifungal Agents [1][14]

  • Anti-inflammatory and Analgesic Drugs [15][16]

  • Anticancer Agents [1][6]

  • α-Glucosidase Inhibitors [11]

In materials science, these compounds serve as scaffolds for creating fluorescent sensors, organic light-emitting diodes (OLEDs), and materials for solar cells.[4]

Conclusion

Pyrazole-4-carbaldehydes represent a class of heterocyclic aldehydes whose reactivity is finely tuned by the electronic properties of the pyrazole ring. The formyl group serves as a versatile synthetic handle, enabling access to a vast chemical space through reactions such as Knoevenagel condensations, reductive aminations, and multicomponent reactions. A thorough understanding of the synthesis, particularly via the Vilsmeier-Haack reaction, and the subsequent transformations of the aldehyde group is essential for researchers in organic synthesis, medicinal chemistry, and materials science. The protocols and insights provided in this guide offer a solid foundation for the effective utilization of these powerful chemical building blocks.

References

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Advanced Zoology. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. National Institutes of Health. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Four component reaction for the synthesis of pyrazole based pyrido[2,3‐d] pyrimidine‐dione. ResearchGate. [Link]

  • KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Connect Journals. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. PubMed. [Link]

  • (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

Sources

Harnessing the Versatility of the Pyrazole Scaffold: A Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a wide array of biological targets through various non-covalent interactions. This inherent adaptability has led to the development of numerous clinically successful drugs. Notable examples include the anti-inflammatory agent Celecoxib (Celebrex®), a selective COX-2 inhibitor, and the antibacterial drug Sulfaphenazole .[3][4][5][6][7][8] The broad spectrum of demonstrated biological activities—spanning anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects—cements the pyrazole nucleus as a "privileged structure" in the rational design of novel therapeutics.[6][9][10][11][12] This guide provides an in-depth exploration of the key biological activities of novel pyrazole derivatives, focusing on the mechanistic rationale, robust experimental protocols for their evaluation, and critical insights into structure-activity relationships (SAR).

I. Foundational Chemistry: Synthesis of Pyrazole Derivatives

The therapeutic potential of pyrazoles is intrinsically linked to the chemical feasibility of creating diverse libraries of derivatives. Modern synthetic organic chemistry offers numerous reliable routes to the pyrazole core.[8][12][13] One of the most fundamental and widely used methods is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[13][14] This approach allows for modular variation at multiple positions of the pyrazole ring, which is essential for systematic SAR studies.

Protocol 1: General Synthesis of 1,3,5-Substituted Pyrazoles

This protocol describes a representative synthesis, which serves as a foundational method for generating a library of pyrazole derivatives for biological screening. The causality behind this choice lies in its high efficiency, broad substrate scope, and the direct incorporation of diversity elements.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted 1,3-diketone (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Hydrazine Addition: Add the desired substituted hydrazine hydrochloride (1.1 equivalents) to the solution. If the free base of the hydrazine is used, an acid catalyst (e.g., a few drops of HCl) may be required to facilitate the reaction.

  • Reaction Condition: Stir the mixture at reflux for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration. If no solid forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure pyrazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

II. Anti-inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation is a key pathological driver of numerous diseases, including arthritis and certain cancers. The primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid to prostaglandins (PGs).[3][4] The discovery of two isoforms, constitutive COX-1 (involved in gastric protection and platelet function) and inducible COX-2 (upregulated at sites of inflammation), paved the way for selective inhibitors like Celecoxib.[5][15] This selectivity minimizes gastrointestinal side effects associated with non-selective NSAIDs.[15] The diaryl-substituted pyrazole core of Celecoxib is crucial for its selective binding to the larger active site of the COX-2 enzyme.[3][5]

Signaling Pathway: Arachidonic Acid to Prostaglandins

The diagram below illustrates the inflammatory cascade and the critical intervention point for COX-2 inhibitors.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 (Stimulated by inflammation) PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-2 Action COX2 COX-2 Enzyme (Inducible) Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Pyrazole Novel Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This self-validating system directly measures the enzymatic activity of both COX isoforms, allowing for the simultaneous determination of potency (IC₅₀) and selectivity. A colorimetric or fluorometric method is often preferred for high-throughput screening.[16][17][18][19]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and solutions of purified human recombinant COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Preparation: Prepare a stock solution of the novel pyrazole derivative in DMSO. Perform serial dilutions to create a range of test concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound dilutions. Include wells for a positive control (a known COX inhibitor, e.g., Celecoxib) and a negative control (DMSO vehicle).

  • Incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the colorimetric probe to all wells.

  • Data Acquisition: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to COX peroxidase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound in vivo.[20][21][22] The rationale is that carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which can be quantified.

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Grouping and Dosing: Divide animals into groups (n=6 per group): Vehicle control (e.g., 0.5% CMC in saline), standard drug (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the novel pyrazole derivative. Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: Anti-inflammatory Activity
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)% Edema Inhibition at 3h (50 mg/kg)
PZ-01 >1000.25>40058.2%
PZ-02 15.81.114.445.1%
Celecoxib 500.04125065.5%
Indomethacin 0.080.520.1570.3%

III. Anticancer Activity: Targeting Uncontrolled Proliferation

The pyrazole scaffold is prevalent in anticancer drug discovery, with derivatives designed to inhibit various targets crucial for tumor growth and survival.[23][24][25] These targets often include protein kinases (e.g., Cyclin-Dependent Kinases, PI3K), which regulate the cell cycle, and pathways that induce apoptosis (programmed cell death).[26][27] Some pyrazole derivatives have also been shown to bind directly to DNA, disrupting replication.[27]

Protocol 4: In Vitro MTT Cytotoxicity Assay

The MTT assay is a robust, colorimetric method for assessing cell viability. Its principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed 1. Seed Cancer Cells in 96-well plate Incubate1 2. Incubate 24h (for cell adherence) Seed->Incubate1 Treat 3. Add Pyrazole Derivatives (serial dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate 4h (Formazan formation) Add_MTT->Incubate3 Add_Solvent 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solvent Read 8. Read Absorbance (570 nm) Add_Solvent->Read Calculate 9. Calculate % Viability & Determine IC50 Read->Calculate

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Harvest cells and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel pyrazole derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the log of the compound concentration.

Data Presentation: Anticancer Cytotoxicity
CompoundIC₅₀ against MCF-7 (µM)[27][28]IC₅₀ against HCT116 (µM)IC₅₀ against A549 (µM)[27]
PZ-03 5.21[27]8.112.5
PZ-04 6.36[28]4.99.8
Doxorubicin 0.95[27]0.71.1

IV. Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[6] Pyrazole derivatives have emerged as a promising class of compounds, exhibiting broad-spectrum activity against various bacteria and fungi.[6][11][29]

Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[30][31][32][33] It is a self-validating system when run with standard quality control strains.

MIC_Workflow Prep_Compound 1. Prepare 2-fold serial dilutions of pyrazole compound in a 96-well plate using broth media. Inoculate 3. Inoculate all wells (except sterility control) with the bacterial suspension. Prep_Compound->Inoculate Prep_Inoculum 2. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland). Prep_Inoculum->Inoculate Controls 4. Include Positive Growth Control (no drug) and Sterility Control (no bacteria). Inoculate->Controls Incubate 5. Incubate plate at 37°C for 18-24 hours. Controls->Incubate Read_MIC 6. Determine MIC: the lowest concentration with no visible turbidity (growth). Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution MIC test.

Step-by-Step Methodology:

  • Media Preparation: Use sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazole compounds. Start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no drug) and a negative/sterility control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, the MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A growth indicator like resazurin can be added to aid visualization.

Data Presentation: Antimicrobial Activity
CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
PZ-05 81632
PZ-06 4816
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

V. Neuroprotective Activity: A New Frontier

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by neuroinflammation and oxidative stress.[34] Emerging research indicates that pyrazole derivatives can exert neuroprotective effects.[35][36][37] One key mechanism is the suppression of pro-inflammatory cytokine production in microglia, the primary immune cells of the brain.[38]

Protocol 6: In Vitro Anti-neuroinflammatory Assay in Microglial Cells

This protocol assesses the ability of a compound to suppress the inflammatory response in microglial cells (e.g., BV-2 cell line) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.

Step-by-Step Methodology:

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS.

  • Cell Seeding and Treatment: Seed cells in a 24-well plate. After 24 hours, pre-treat the cells with various concentrations of the novel pyrazole derivatives for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of a key pro-inflammatory cytokine, such as Interleukin-6 (IL-6) or Tumor Necrosis Factor-alpha (TNF-α), using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value for the inhibition of cytokine release. A cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed effects are not due to cytotoxicity.

Data Presentation: Anti-neuroinflammatory Activity
CompoundIL-6 Inhibition IC₅₀ (µM)[38]Cell Viability at 50 µM (%)
PZ-07 9.56[38]>95%
PZ-08 21.3>95%
Dexamethasone 15.2>95%

Conclusion and Future Outlook

The pyrazole scaffold has unequivocally demonstrated its value in the landscape of drug discovery. Its synthetic tractability and ability to interact with a diverse range of biological targets provide a fertile ground for the development of novel therapeutics. The systematic approach outlined in this guide—combining rational design, validated screening protocols, and in-depth mechanistic studies—is crucial for translating promising pyrazole derivatives from laboratory curiosities into clinical candidates. Future research will likely focus on developing multi-target pyrazole agents, optimizing pharmacokinetic profiles, and further exploring their potential in emerging therapeutic areas. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs across a spectrum of human diseases.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Celebrex (Celecoxib) Pharmacology. (2018, August 23). News-Medical.Net. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Molecules. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. [Link]

  • Celecoxib - Wikipedia. (n.d.). [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2020). Molecules. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Pharmacognosy Reviews. [Link]

  • Structure–Activity Relationships on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules. [Link]

  • Antibiotic sensitivity testing - Wikipedia. (n.d.). [Link]

  • What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2020). Journal of Chemical Sciences. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. (2022). Scientific Reports. [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2017, May 22). SlideShare. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Letters in Drug Design & Discovery. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Letters in Drug Design & Discovery. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2021). Current Drug Targets. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Journal of Heterocyclic Chemistry. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). Molecules. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2019). SRR Publications. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (2011). Methods in Molecular Biology. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2021). Current Drug Targets. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2011). Methods in Molecular Biology. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry. [Link]

  • Antimicrobial Susceptibility Testing. (2000). Clinical Infectious Diseases. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2011). Journal of Chromatography B. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF. (2021). ResearchGate. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Synthesis of the novel derivatives. (n.d.). ResearchGate. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of the Indian Chemical Society. [Link]

Sources

Methodological & Application

Synthesis of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy involves the initial construction of the 1-(butan-2-yl)-1H-pyrazole core via a condensation reaction, followed by regioselective formylation at the C4 position using the Vilsmeier-Haack reaction. This guide is designed to be self-contained, offering detailed procedural steps, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and understanding for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

Substituted pyrazoles are a privileged scaffold in modern drug discovery, forming the core of numerous pharmaceuticals.[1][2] Specifically, pyrazole-4-carbaldehydes are versatile intermediates, as the aldehyde functionality serves as a synthetic handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.[3][4] The title compound, this compound, incorporates a chiral sec-butyl group, making it a valuable synthon for creating enantiomerically specific target molecules.

Our synthetic approach is a robust and widely-documented two-step process:

  • Step 1: Pyrazole Ring Formation. Synthesis of the precursor, 1-(butan-2-yl)-1H-pyrazole, is achieved through the acid-catalyzed condensation of sec-butylhydrazine with a malondialdehyde equivalent, 1,1,3,3-tetramethoxypropane. This classical approach provides a reliable method for constructing the N-substituted pyrazole core.

  • Step 2: C4-Formylation via Vilsmeier-Haack Reaction. The target aldehyde is synthesized by introducing a formyl group onto the electron-rich pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity for the C4 position of 1-substituted pyrazoles and its operational simplicity.[5][6][7][8] The reaction utilizes the Vilsmeier reagent, a chloroiminium salt, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][9]

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Formylation reagents1 sec-Butylhydrazine + 1,1,3,3-Tetramethoxypropane reaction1 Acid-Catalyzed Condensation (e.g., HCl) reagents1->reaction1 product1 1-(butan-2-yl)-1H-pyrazole reaction1->product1 reaction2 Vilsmeier-Haack Reaction product1->reaction2 reagents2 Vilsmeier Reagent (POCl₃ + DMF) reagents2->reaction2 product2 This compound reaction2->product2

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

Safety First: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[7]

Step 1: Synthesis of 1-(butan-2-yl)-1H-pyrazole

This procedure details the formation of the pyrazole ring from commercially available starting materials.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
sec-Butylhydrazine88.1550.04.41 gCan be used as a solution or salt
1,1,3,3-Tetramethoxypropane164.2055.0 (1.1 eq)9.03 g (8.85 mL)Aldehyde equivalent
Ethanol (EtOH)--100 mLSolvent
Concentrated HCl36.46catalytic~0.5 mLCatalyst
Saturated NaHCO₃ (aq)--As neededFor neutralization
Ethyl Acetate (EtOAc)--~150 mLFor extraction
Anhydrous MgSO₄ or Na₂SO₄--As neededFor drying

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sec-butylhydrazine (4.41 g, 50.0 mmol) and ethanol (100 mL).

  • Stir the solution at room temperature and add 1,1,3,3-tetramethoxypropane (9.03 g, 55.0 mmol) in one portion.

  • Add concentrated hydrochloric acid (~0.5 mL) dropwise to the mixture. The solution may become warm.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the hydrazine starting material indicates completion.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

  • Redissolve the resulting residue in ethyl acetate (100 mL) and water (50 mL).

  • Carefully neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(butan-2-yl)-1H-pyrazole can be purified by flash column chromatography on silica gel or by vacuum distillation to yield a clear oil.

Step 2: Synthesis of this compound

This protocol uses the Vilsmeier-Haack reaction to formylate the pyrazole ring synthesized in Step 1. Strict anhydrous conditions are critical for the success of this reaction. [7][10]

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
1-(butan-2-yl)-1H-pyrazole124.1920.02.48 gFrom Step 1
Phosphorus Oxychloride (POCl₃)153.3324.0 (1.2 eq)3.68 g (2.22 mL)Highly corrosive, handle with care
N,N-Dimethylformamide (DMF), Anhydrous73.09-20 mLSolvent, must be anhydrous
Dichloromethane (DCM), Anhydrous--10 mLOptional co-solvent
Ice--As neededFor workup
Saturated NaHCO₃ (aq) or 1M NaOH--As neededFor neutralization
Ethyl Acetate (EtOAc)--~150 mLFor extraction

Procedure:

  • Vilsmeier Reagent Preparation: To a 100 mL three-necked flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (20 mL). Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (2.22 mL, 24.0 mmol) dropwise to the cold, stirred DMF over 15-20 minutes. Maintain the internal temperature below 10°C. The formation of a white, viscous chloroiminium salt (the Vilsmeier reagent) may be observed.[7] Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.

  • Formylation Reaction: Dissolve 1-(butan-2-yl)-1H-pyrazole (2.48 g, 20.0 mmol) in anhydrous dichloromethane (10 mL, optional) and add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80°C and stir for 4-6 hours.[10][11]

  • Reaction Monitoring: Track the consumption of the starting pyrazole using TLC.[7] Quench a small aliquot with aqueous NaHCO₃, extract with EtOAc, and spot on a TLC plate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly and carefully onto a stirred slurry of crushed ice (~100 g) in a large beaker. This quenching step is highly exothermic and should be performed with caution.[7]

  • Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate or dropwise addition of 1M NaOH until the pH is ~7-8.

  • Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water (50 mL) and then brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.

Mechanistic Insight: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone of heterocyclic chemistry for effecting formylation.[4][6] The mechanism proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich C4 position of the 1-(butan-2-yl)-1H-pyrazole acts as a nucleophile, attacking the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to liberate the final aldehyde product.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 Attack POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier Elimination Intermediate2 Sigma Complex Vilsmeier->Intermediate2 Pyrazole 1-(sec-butyl)-pyrazole Pyrazole->Intermediate2 Electrophilic Attack Intermediate3 Iminium Salt Intermediate2->Intermediate3 Deprotonation Aldehyde Final Product Intermediate3->Aldehyde Hydrolysis (Work-up)

Figure 2: Simplified Vilsmeier-Haack reaction mechanism.

References

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available from: [Link]

  • National Institutes of Health (NIH). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Available from: [Link]

  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available from: [Link]

  • Organic Syntheses. Three-component Reaction for Pyrazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • REAL-J. SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Available from: [Link]

  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Available from: [Link]

  • Google Patents. Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • ResearchGate. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. Available from: [Link]

  • National Institutes of Health (NIH). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

Sources

Application Notes and Protocols: Derivatization of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery

Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, with the pyrazole ring system being a particularly prominent structural motif in numerous pharmaceutically active agents.[1] The inherent aromaticity and the presence of two adjacent nitrogen atoms bestow upon the pyrazole core a unique set of physicochemical properties, enabling it to engage in diverse biological interactions. This has led to the development of a wide array of drugs containing the pyrazole scaffold, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, antiviral, and antitumor effects.[2][3] The versatility of the pyrazole ring allows for its substitution at various positions, providing a powerful tool for modulating the pharmacological profile of the resulting derivatives.[1]

1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde is a key intermediate for the synthesis of a library of novel pyrazole derivatives. The aldehyde functional group at the 4-position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs and functionalities. This application note provides a detailed guide for the derivatization of this starting material through several robust synthetic methodologies and outlines protocols for the subsequent biological screening of the synthesized compounds. The rationale behind the choice of specific derivatization strategies is to explore a wide chemical space and thereby increase the probability of identifying compounds with potent and selective biological activity.

Synthetic Derivatization Strategies

The aldehyde functionality of this compound serves as a key electrophilic center for the construction of a diverse library of compounds. The following protocols detail three reliable and widely applicable derivatization methods: reductive amination, Wittig reaction, and Knoevenagel condensation.

Workflow for Derivatization of this compound

Derivatization Workflow start This compound reductive_amination Reductive Amination start->reductive_amination R-NH2, NaBH(OAc)3 wittig_reaction Wittig Reaction start->wittig_reaction Ph3P=CHR, Base knoevenagel_condensation Knoevenagel Condensation start->knoevenagel_condensation CH2(Z)2, Base amines Substituted Amines reductive_amination->amines alkenes Substituted Alkenes wittig_reaction->alkenes conjugated_systems Conjugated Systems knoevenagel_condensation->conjugated_systems library Diverse Chemical Library for Biological Screening amines->library alkenes->library conjugated_systems->library

Caption: General workflow for the derivatization of the starting pyrazole aldehyde.

Reductive Amination: Synthesis of Pyrazole-based Amines

Reductive amination is a powerful and reliable method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones.[4][5] This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by its in-situ reduction.[6] The use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[7]

Protocol: Synthesis of N-benzyl-1-(1-(butan-2-yl)-1H-pyrazol-4-yl)methanamine

  • Materials:

    • This compound

    • Benzylamine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE)

    • Acetic acid (glacial)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

    • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCE.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.

ReagentMolar Eq.Purpose
Benzylamine1.1Amine source for imine formation
Acetic AcidCatalyticCatalyzes imine formation
NaBH(OAc)₃1.5Selective reducing agent for the iminium ion
Wittig Reaction: Formation of Pyrazole-containing Alkenes

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, specifically for converting aldehydes and ketones into alkenes.[8][9] The reaction utilizes a phosphonium ylide (Wittig reagent) which reacts with the carbonyl compound to form an oxaphosphetane intermediate that subsequently decomposes to the desired alkene and triphenylphosphine oxide.[10] The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.[11]

Protocol: Synthesis of 1-(butan-2-yl)-4-(styryl)-1H-pyrazole

  • Materials:

    • Benzyltriphenylphosphonium chloride

    • n-Butyllithium (n-BuLi) or Potassium tert-butoxide

    • Anhydrous Tetrahydrofuran (THF)

    • This compound

    • Saturated ammonium chloride solution

    • Solvents for extraction and chromatography

  • Procedure:

    • To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the deep red colored ylide will be observed.

    • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

ReagentMolar Eq.Purpose
Benzyltriphenylphosphonium chloride1.1Precursor to the Wittig reagent
n-Butyllithium1.1Strong base to generate the ylide
This compound1.0Carbonyl component
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Pyrazole Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[12] This reaction is typically catalyzed by a weak base and is highly efficient for the synthesis of electron-deficient alkenes.[13] The products of this reaction often possess interesting biological activities.[14]

Protocol: Synthesis of 2-((1-(butan-2-yl)-1H-pyrazol-4-yl)methylene)malononitrile

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine or Ammonium carbonate

    • Ethanol

    • Ice-cold water

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine or ammonium carbonate to the solution.[15]

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Filter the solid product, wash with a small amount of cold ethanol, and then with ice-cold water.

    • Dry the product under vacuum to obtain the pure Knoevenagel condensation product.

ReagentMolar Eq.Purpose
Malononitrile1.1Active methylene compound
Piperidine/Ammonium CarbonateCatalyticBase catalyst

Characterization of Synthesized Derivatives

The successful synthesis and purity of the derivatized compounds must be confirmed through a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for elucidating the structure of the synthesized molecules.[16][17] The disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of new signals corresponding to the introduced moieties are key indicators of a successful reaction.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, confirming the expected molecular formula.[18]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. For instance, the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of new characteristic bands (e.g., C=C for alkenes, N-H for amines) provide evidence for the transformation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.

Biological Screening Protocols

The newly synthesized library of this compound derivatives can be subjected to a variety of biological assays to identify potential therapeutic leads.

Logical Flow for Biological Screening

Biological Screening Flow library Synthesized Pyrazole Library primary_screening Primary High-Throughput Screening library->primary_screening cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, MTS) primary_screening->cytotoxicity_assay kinase_inhibition_assay Kinase Inhibition Assay primary_screening->kinase_inhibition_assay antimicrobial_assay Antimicrobial Assay (e.g., MIC) primary_screening->antimicrobial_assay hit_identification Hit Identification cytotoxicity_assay->hit_identification kinase_inhibition_assay->hit_identification antimicrobial_assay->hit_identification secondary_screening Secondary Screening & Lead Optimization hit_identification->secondary_screening

Caption: A logical progression for the biological evaluation of the synthesized compound library.

Cytotoxicity Assays for Anticancer Screening

Cytotoxicity assays are fundamental in cancer research to evaluate the ability of new compounds to kill cancer cells.[19][20] These assays measure various cellular parameters to determine cell viability.[21]

Protocol: MTT Assay for Cytotoxicity

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Assay TypePrincipleEndpoint
MTT AssayMetabolic activityColorimetric
MTS AssayMetabolic activityColorimetric
LDH Release AssayMembrane integrityColorimetric
Kinase Inhibition Assays

Protein kinases are a major class of drug targets, and screening for kinase inhibitors is a key area of drug discovery.[22][23] High-throughput screening assays are available to efficiently identify potential kinase inhibitors.[24][25]

Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. This can be done by quantifying the amount of phosphorylated substrate or the amount of ATP consumed.

  • Procedure:

    • In a 96- or 384-well plate, add the kinase, its specific substrate, and ATP.

    • Add the test compounds at various concentrations. Include appropriate controls (no inhibitor, known inhibitor).

    • Incubate the reaction for a specified time at the optimal temperature for the kinase.

    • Stop the reaction and detect the kinase activity. This can be done using various methods, such as:

      • Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.[26]

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

    • Calculate the percentage of kinase inhibition and determine the IC₅₀ values.

Antimicrobial Screening

The increasing threat of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[27] The synthesized pyrazole derivatives can be screened for their ability to inhibit the growth of various pathogenic bacteria and fungi.[28]

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29]

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium.

    • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The derivatization of this compound offers a versatile platform for the generation of a diverse chemical library. The synthetic protocols detailed herein provide robust and reproducible methods for accessing a range of novel pyrazole derivatives. The subsequent biological screening of these compounds using the outlined assays can lead to the identification of promising hit compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammatory disorders. This integrated approach of targeted synthesis and systematic biological evaluation is a powerful strategy in modern drug discovery.

References

  • Faria, J. V., et al. (2017). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 22(8), 1344. [Link]

  • Geronikaki, A., et al. (2016). Pyrazole and its Derivatives: A Review of the Pharmacological Activities. Current Medicinal Chemistry, 23(36), 4145-4180. [Link]

  • Zhang, H., et al. (2011). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry, 59(6), 2539-2545. [Link]

  • Bansal, R. K., & Sharma, V. (2016). Biologically active pyrazole derivatives. RSC Advances, 6(103), 100745-100766. [Link]

  • Kumar, A., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 4(5), 1734. [Link]

  • Creative Bioarray. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • Ito, N., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 708-716. [Link]

  • Hasan, M. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]

  • Hasan, M. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]

  • Hasan, M. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]

  • Hasan, M. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 14(1), 4-15. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Myers, A. G. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Porcheddu, A., et al. (2012). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. Organic & Biomolecular Chemistry, 10(44), 8861-8866. [Link]

  • Asif, M. (2014). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 164-172. [Link]

  • Cheeseman, M., et al. (2012). Screening Strategies to Identify New Antibiotics. Current Topics in Medicinal Chemistry, 12(6), 569-581. [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(51), 37048-37060. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Sim, H. S., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1184903. [Link]

  • Kakatiya, A., & Jyothi, S. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry, 64(9). [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]

  • Wolfe, B. E. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Spring 2021. [Link]

  • Al-Azzawi, A. M. J. (2018). Synthesis and Characterization of Some New Pyrazole Derivatives. Ibn AL-Haitham Journal For Pure and Applied Science, 29(1), 22-33. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Nuta, D. C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. [Link]

  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Patel, N. B., & Patel, H. R. (2013). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. International Journal of Drug Development and Research, 5(2), 263-269. [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Journal of Applicable Chemistry, 6(2), 244-251. [Link]

  • Tarun, S., et al. (2016). Syntheses and Antioxidant Screening of Pyrazole-4-Carboxaldehyde Derivatives. International Journal of Research in Pharmacy and Science, 6(3), 1-6. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Kumar, A., et al. (2017). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3356-3361. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Retrieved from [Link]

  • Li, J., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(1), 1046-1055. [Link]

  • Arbačiauskienė, E., & Šačkus, A. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5873. [Link]

Sources

Application Notes & Protocols: 1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde as a Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful therapeutic agents.[1][2][3][4] This guide focuses on a specific, highly adaptable pyrazole derivative: 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde. We will explore the strategic rationale behind its design, provide a robust protocol for its synthesis, and detail key derivatization strategies that leverage the reactive aldehyde functionality. This document is intended for researchers, scientists, and drug development professionals seeking to exploit this scaffold for the generation of novel compound libraries targeting a diverse range of therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6][7][8][9]

The Pyrazole Scaffold: A Privileged Element in Drug Design

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it exceptionally valuable in drug design.[1][8] It is an aromatic heterocycle that can act as a versatile bioisosteric replacement for other aromatic systems like benzene or even other heterocycles, often improving properties such as metabolic stability, solubility, and target binding affinity.[10][11][12][13]

Several key features contribute to the pyrazole scaffold's success:

  • Synthetic Accessibility: The synthesis of pyrazole derivatives is well-established, allowing for straightforward and diverse structural modifications.[1][14][15]

  • Drug-like Properties: The scaffold itself imparts favorable drug-like characteristics to molecules.[1][2]

  • Bioisosterism: Pyrazoles can serve as effective bioisosteres for amides and other functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[12][16]

  • Target Interaction: The nitrogen atoms can act as hydrogen bond acceptors, while the ring system can engage in π-stacking and other non-covalent interactions within a target's binding site.

The specific scaffold, This compound , incorporates three key features for medicinal chemistry exploration:

  • N1-Substituted Pyrazole Core: Substitution at the N1 position with a sec-butyl group blocks the hydrogen bond donating capability of the parent pyrazole, increases lipophilicity, and provides a specific three-dimensional vector to probe hydrophobic pockets within a biological target.[1][13]

  • C4-Carbaldehyde "Handle": The aldehyde group at the 4-position is a versatile chemical handle. It is not merely a substituent but a reactive site for a multitude of chemical transformations, enabling the systematic construction of large and diverse chemical libraries.

  • Defined Regiochemistry: The defined 1,4-substitution pattern provides a rigid and predictable orientation for appended functional groups, which is crucial for establishing clear Structure-Activity Relationships (SAR).

G Scaffold This compound Core Pyrazole Core (Aromatic, H-bond acceptor) Scaffold->Core Foundation N1_Sub N1-sec-Butyl Group (Lipophilicity, Steric Profile) Scaffold->N1_Sub Modulates PK/PD C4_Handle C4-Carbaldehyde (Reactive Handle for Derivatization) Scaffold->C4_Handle Point of Diversity

Caption: Key components of the this compound scaffold.

Synthesis of the Core Scaffold

The Vilsmeier-Haack reaction is a highly effective and widely documented method for the synthesis of 1-substituted-1H-pyrazole-4-carbaldehydes.[17][18][19][20][21] The reaction involves the formylation and cyclization of a suitable hydrazone precursor using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide).

G cluster_0 Synthesis Workflow Start Acetone sec-butylhydrazone Reaction Vilsmeier-Haack Cyclization Start->Reaction Reagent Vilsmeier Reagent (POCl3 / DMF) Reagent->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for the target scaffold via the Vilsmeier-Haack reaction.

Protocol 2.1: Synthesis of this compound

Materials:

  • sec-Butylhydrazine

  • Acetone

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Part A: Preparation of Acetone sec-butylhydrazone

  • To a stirred solution of sec-butylhydrazine (1.0 eq) in ethanol at 0 °C, add acetone (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Remove the solvent under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

Part B: Vilsmeier-Haack Cyclization

  • Prepare the Vilsmeier Reagent: In a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eq) and cool to 0 °C. Add POCl₃ (3.0 eq) dropwise with vigorous stirring. The mixture will become a solid mass. Allow it to warm to room temperature and stir for 30 minutes.

  • Reaction: Cool the Vilsmeier reagent back to 0 °C and add a solution of crude acetone sec-butylhydrazone (1.0 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.[18]

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Self-Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a singlet peak around 9-10 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton.[18]

Derivatization Strategies for Library Development

The C4-carbaldehyde group is a gateway to immense chemical diversity. The following protocols outline key transformations to build a library of analogs for SAR studies.

G cluster_reactions Derivatization Pathways cluster_products Product Classes Scaffold Scaffold (R-CHO) RedAmine Reductive Amination (+ R'R''NH, [H]) Scaffold->RedAmine + Amine Knoevenagel Knoevenagel Condensation (+ CH₂(Z)Z') Scaffold->Knoevenagel + Active Methylene Wittig Wittig Reaction (+ Ph₃P=CHR') Scaffold->Wittig + Ylide Amine_Product Amines (R-CH₂NR'R'') RedAmine->Amine_Product Alkene_Product Alkenes (R-CH=C(Z)Z') Knoevenagel->Alkene_Product Wittig_Product Alkenes (R-CH=CHR') Wittig->Wittig_Product

Caption: Key derivatization reactions originating from the pyrazole-4-carbaldehyde scaffold.

Protocol 3.1: Reductive Amination

This reaction is one of the most powerful methods for introducing diverse amine functionalities, which are critical for modulating solubility and forming key interactions (e.g., salt bridges) with biological targets.[22][23]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve the pyrazole aldehyde in DCE.

  • Add the desired amine. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.[22] A catalytic amount of acetic acid can be added to facilitate this step, particularly with less nucleophilic amines.

  • Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.

  • Stir at room temperature for 2-12 hours. Monitor by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography or preparative HPLC.

Protocol 3.2: Knoevenagel Condensation

This reaction introduces α,β-unsaturated systems by reacting the aldehyde with compounds containing an active methylene group (e.g., malononitrile, cyanoacetic esters), creating rigidified structures that can serve as Michael acceptors or explore different regions of a binding pocket.[24][25][26]

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., malononitrile) (1.1 eq)

  • Base catalyst (e.g., piperidine, ammonium carbonate) (0.1 eq)[25]

  • Solvent (e.g., ethanol, water:ethanol mixture)[25]

Procedure:

  • Dissolve the pyrazole aldehyde and the active methylene compound in the chosen solvent.

  • Add the catalytic amount of base.

  • Heat the mixture to reflux (or stir at room temperature, depending on substrate reactivity) for 1-4 hours.[24][25]

  • Monitor the reaction by TLC. The product is often more nonpolar and UV-active.

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 3.3: Wittig Reaction

The Wittig reaction transforms the aldehyde into an alkene, providing a route to extend the scaffold, alter geometry (E/Z isomers), and introduce a wide range of functional groups.[27][28]

Materials:

  • Phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) (1.2 eq)

  • Strong base (e.g., n-BuLi, NaH, KHMDS) (1.2 eq)

  • Anhydrous THF

  • This compound (1.0 eq)

Procedure:

  • Ylide Formation: In a flame-dried flask under nitrogen, suspend the phosphonium salt in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C (depending on the base and ylide stability).

  • Add the strong base dropwise. A color change (often to deep red or orange) indicates the formation of the ylide. Stir for 30-60 minutes.

  • Reaction: Add a solution of the pyrazole aldehyde in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate. The triphenylphosphine oxide byproduct can sometimes be challenging to remove.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography, carefully separating the product from triphenylphosphine oxide.

Structure-Activity Relationship (SAR) and Target Considerations

The derivatized library can be screened against various biological targets. Pyrazole scaffolds have demonstrated activity against a wide range of targets, most notably protein kinases .[1][2] Many approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core.[2] Other potential target classes include cannabinoid receptors, metalloproteases, and enzymes involved in inflammatory pathways.[3][14][29]

Table 1: Hypothetical Library and SAR Insights

Compound IDR Group (from C4-CHO)Derivatization MethodTarget ClassHypothetical IC₅₀ (nM)Rationale for Modification
SCAFF-01 -CH₂-N(CH₃)₂Reductive AminationKinase550Introduce basic amine for solubility and potential salt-bridge formation.
SCAFF-02 -CH₂-NH-Ph-4-FReductive AminationKinase120Probe for aryl binding pocket and potential halogen bonding.
SCAFF-03 -CH=C(CN)₂KnoevenagelProtease85Rigidified Michael acceptor for potential covalent inhibition.
SCAFF-04 -CH=CH-CO₂EtWittig ReactionGPCR300Extend scaffold with an ester handle for further modification or H-bonding.

This systematic approach allows for the exploration of:

  • Hydrophilic/Hydrophobic Balance: Modulated by the N1-sec-butyl group and the diverse side chains introduced at C4.

  • Hydrogen Bonding: Introduction of H-bond donors and acceptors (amines, amides, etc.) via C4 derivatization.

  • Steric Bulk: Probing the size and shape of the target's binding pocket with substituents of varying sizes.

  • Conformational Rigidity: Using reactions like the Knoevenagel condensation to lock rotatable bonds and reduce the entropic penalty of binding.

Conclusion

The this compound scaffold represents a highly promising starting point for medicinal chemistry campaigns. Its rational design combines the privileged nature of the pyrazole core with a synthetically tractable and highly versatile chemical handle. The protocols outlined in this guide provide a robust framework for the synthesis and elaboration of this scaffold, enabling the rapid generation of diverse chemical libraries. By systematically applying these derivatization strategies and leveraging the extensive historical success of pyrazoles in drug discovery, researchers are well-equipped to develop novel therapeutic candidates across a spectrum of diseases.

References

  • Schneebeli, S. T., Cronin, L., & Johnson, J. A. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Source not explicitly provided, but content aligns with SAR studies of pyrazoles].
  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Cighir, C.-C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

  • Kumar, A., et al. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Source is a PDF, likely a review article].
  • Cighir, C.-C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. [Link]

  • Showalter, V. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Various Authors. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Showalter, V. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • El-Sayed, N. N. E., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Source not explicitly provided, but content describes SAR of pyrazoles].
  • Various Authors. (2011). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry. [Link]

  • Li, J., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

  • Mohite, S. K., & Salunkhe, V. R. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Source appears to be a regional chemistry journal].
  • Various Authors. (2019). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. [Link]

  • Fink, B. E., et al. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • González-Ortega, E., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]

  • Bogolubsky, A. V., et al. (2014). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed. [Link]

  • Various Authors. (2014). Reductive amination of various aldehydes. ResearchGate. [Link]

  • El-Shehry, M. F., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • Hamdan, I. A. A., & Tomma, J. H. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Various Authors. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Source appears to be a general review article].
  • Various Authors. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • Li, Y., et al. (2020). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [Source appears to be a review article].
  • Various Authors. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Various Authors. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Various Authors. (2017). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]

  • Reddy, V. N., et al. (2017). Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. Medicinal Chemistry Research. [Link]

  • Šačkus, A., et al. (2015). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • Wikipedia. Knoevenagel condensation. Wikipedia. [Link]

  • Various Authors. (2020). The Knoevenagel Condensation. ResearchGate. [Link]

  • University of Rochester. Wittig Reaction - Common Conditions. [Educational resource page]. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Chemical reaction database]. [Link]

Sources

Application Notes and Protocols: Antimicrobial Activity of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis and evaluation of the antimicrobial properties of novel 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde derivatives. Pyrazole-based heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] This document outlines a robust synthetic strategy employing the Vilsmeier-Haack reaction, followed by detailed, field-proven protocols for the systematic screening and characterization of their antimicrobial efficacy. Methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and preliminary screening via the Agar Well Diffusion Assay are presented with an emphasis on the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Rationale for Pyrazole Derivatives in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. Pyrazole derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core pyrazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and biological properties. The introduction of a carbaldehyde group at the 4-position, in particular, provides a versatile handle for further chemical modifications to generate a library of derivatives for structure-activity relationship (SAR) studies. This guide focuses on this compound as a lead scaffold, detailing the necessary protocols to rigorously assess its potential as a novel antimicrobial agent.

Synthesis of this compound Derivatives

The synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is efficiently achieved through the Vilsmeier-Haack reaction of hydrazones.[1][3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve cyclization and formylation in a one-pot procedure.

Proposed Synthetic Pathway

A plausible synthetic route begins with the condensation of a suitable ketone with butan-2-ylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to the Vilsmeier-Haack conditions to yield the target this compound. Further derivatization of the carbaldehyde can be achieved through standard condensation reactions to produce Schiff bases, hydrazones, or other derivatives.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization & Formylation cluster_2 Step 3: Derivatization (Optional) Ketone R-CO-CH3 (Substituted Acetophenone) Hydrazone Intermediate Hydrazone Ketone->Hydrazone Condensation (e.g., Acetic Acid catalyst) Hydrazine Butan-2-ylhydrazine Hydrazine->Hydrazone Target_Compound 1-(butan-2-yl)-3-R-1H-pyrazole-4-carbaldehyde Hydrazone->Target_Compound Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Target_Compound Derivative Schiff Base Derivative Target_Compound->Derivative Condensation Amine R'-NH2 Amine->Derivative G A Prepare Stock Solution of Test Compound B Perform 2-fold Serial Dilutions in 96-well plate (e.g., 512 to 1 µg/mL) A->B D Inoculate all wells (except sterility control) B->D C Prepare Standardized Inoculum (0.5 McFarland) C->D E Add Controls: - Growth Control (no compound) - Sterility Control (no inoculum) F Incubate Plate (37°C, 18-24h) D->F E->F G Read Results: Observe for turbidity F->G H Determine MIC: Lowest concentration with no visible growth G->H G cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Replication DNA Replication & Transcription Relaxed_DNA->Replication Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Binds Cell_Death Cell Death Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->DNA_Gyrase Inhibits

Sources

Application Notes & Protocols: A Tiered Strategy for the Anticancer Screening of Novel 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazole Scaffold in Oncology

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical nature and its presence in numerous pharmacologically active compounds.[1][2] In oncology, pyrazole derivatives have demonstrated a remarkable breadth of activities, targeting various critical pathways involved in cancer cell proliferation, survival, and metastasis.[3][4][5] These compounds have been shown to interact with a range of molecular targets, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR), making them highly attractive candidates for novel drug development.[3][4]

This guide outlines a comprehensive, tiered screening strategy for evaluating the anticancer potential of a new library of compounds derived from the 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde core structure. The carbaldehyde functional group at the 4-position serves as a versatile synthetic handle, allowing for the creation of diverse derivatives (e.g., Schiff bases, chalcones, hydrazones) through well-established reactions like the Vilsmeier-Haack formylation.[2][6][7][8][9] Our approach is designed to efficiently identify lead compounds, characterize their cellular effects, and provide initial insights into their mechanism of action.

The workflow progresses from a broad primary screen for cytotoxicity to more focused secondary assays that investigate the induction of apoptosis and cell cycle arrest. This systematic process ensures that resources are focused on the most promising candidates, providing a robust dataset for further preclinical development.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular Mechanism cluster_2 Tier 3: Mechanistic Insight start Library of Pyrazole Derivatives mtt MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) start->mtt decision Identify 'Hit' Compounds (IC50 < Threshold) mtt->decision apoptosis Apoptosis Assay (Annexin V / PI Staining) pathway Target Pathway Analysis (e.g., Western Blot for Kinase Pathways) apoptosis->pathway cell_cycle Cell Cycle Analysis (PI Staining & Flow Cytometry) cell_cycle->pathway lead_compound Lead Compound Identification pathway->lead_compound decision->apoptosis Hits decision->cell_cycle Hits

Figure 1: A tiered workflow for anticancer screening of pyrazole derivatives.

Tier 1: Primary Cytotoxicity Screening using the MTT Assay

Objective: To perform a high-throughput primary screen to identify compounds that exhibit cytotoxic or cytostatic effects against a panel of human cancer cell lines and to determine their half-maximal inhibitory concentration (IC₅₀).

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. Its principle lies in the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. This reduction is carried out by mitochondrial succinate dehydrogenase and other cytosolic enzymes that are only active in metabolically viable cells.[10] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living cells, providing a robust measure of a compound's effect on cell proliferation and survival.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light.

  • Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile culture plates.

  • Test compounds (dissolved in DMSO to create a 10 mM stock).

  • Multichannel pipette, sterile pipette tips.

  • Microplate reader (capable of reading absorbance at 570 nm).

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

    • Dilute the cell suspension to an optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well (in 100 µL of medium).[11]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" blanks and "untreated cell" controls.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in complete culture medium from your 10 mM DMSO stock. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.

    • Ensure the final DMSO concentration in each well remains below 0.5% to avoid solvent-induced toxicity. Prepare a "vehicle control" with the highest concentration of DMSO used.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control/fresh medium for controls).

    • Incubate for 48 to 72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls and blanks).[11]

    • Return the plate to the incubator for 2-4 hours. During this time, visible purple formazan crystals will form in viable cells.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[10]

    • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if desired.

Data Analysis and Presentation:

  • Calculate Percent Viability:

    • First, subtract the average OD of the "medium only" blank from all other readings.

    • Percent Viability = [(OD of Treated Sample) / (OD of Untreated Control)] x 100.

  • Determine IC₅₀:

    • Plot Percent Viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

The results should be summarized in a table to easily compare the potency of the derivatives across different cancer cell lines.

Compound IDDerivative TypeIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT-116
PYR-001Schiff Base12.523.118.7
PYR-002Hydrazone5.28.97.4
PYR-003Chalcone>100>100>100
DoxorubicinStandard Drug0.81.10.9

Table 1: Example data summary for primary cytotoxicity screening.

Tier 2: Characterizing the Mode of Cell Death and Proliferation

Objective: For compounds demonstrating significant cytotoxicity (e.g., IC₅₀ < 10 µM), investigate whether cell death occurs via apoptosis and if the compounds induce cell cycle arrest.

Scientific Rationale: A key hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Furthermore, disruption of the cell cycle is another critical mechanism for inhibiting tumor growth.[13] Distinguishing between apoptosis and necrosis is vital, as apoptosis is a controlled, non-inflammatory process desirable in therapy. These secondary assays provide crucial information on the cellular consequences of compound treatment.

Protocol 1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14][15] Flow cytometry can then distinguish between four populations:

  • Live cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

  • Necrotic cells: Annexin V-negative / PI-positive

Procedure:

  • Seed cells in 6-well plates and treat with the 'hit' pyrazole compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include an untreated control.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and PI solution (use concentrations recommended by the manufacturer's kit).

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples immediately by flow cytometry.

Protocol 2: Cell Cycle Analysis by PI Staining

Principle: The cell cycle consists of four distinct phases: G₀/G₁, S, and G₂/M. The amount of DNA in a cell doubles as it progresses from G₁ to G₂/M. PI stoichiometrically binds to DNA, meaning the fluorescence intensity it emits is directly proportional to the DNA content. Flow cytometry analysis of a stained cell population generates a histogram that reveals the percentage of cells in each phase of the cell cycle, allowing for the identification of compound-induced cell cycle arrest at specific checkpoints.[16][17]

Procedure:

  • Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight). Ethanol fixation is preferred for preserving DNA integrity.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase is crucial to prevent the staining of double-stranded RNA.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry, acquiring data on a linear scale. Use software with cell cycle analysis models (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in each phase.[16]

Tier 3: Preliminary Mechanistic Insights

Objective: To form a hypothesis about the molecular target or pathway affected by the lead compounds.

Scientific Rationale: The observed effects on apoptosis and the cell cycle are downstream consequences of the compound interacting with specific molecular targets. Pyrazole derivatives are well-documented inhibitors of protein kinases that regulate these processes.[3][18][19] For instance, inhibition of a kinase like CDK2 could lead to G₁ phase arrest, while inhibition of an anti-apoptotic protein could trigger the caspase cascade. Preliminary investigation of key signaling proteins can provide strong evidence for the compound's mechanism of action.

G cluster_downstream Cellular Processes compound Pyrazole Compound kinase Protein Kinase (e.g., CDK, AKT) compound->kinase Inhibits apoptosis Apoptosis Induction compound->apoptosis arrest Cell Cycle Arrest compound->arrest substrate Kinase Substrate (Phosphorylated - Active) kinase->substrate Phosphorylates proliferation Cell Proliferation substrate->proliferation survival Cell Survival (Inhibition of Apoptosis) substrate->survival

Figure 2: Hypothetical pathway showing pyrazole compound inhibiting a protein kinase.

Suggested Approaches:

  • Western Blot Analysis: Probe cell lysates (from treated and untreated cells) for key signaling proteins.

    • Apoptosis Markers: Cleaved Caspase-3 and cleaved PARP are hallmark indicators of apoptosis execution.

    • Cell Cycle Markers: Changes in the levels of cyclins (e.g., Cyclin D1, Cyclin B1) and phosphorylation status of CDK proteins can confirm cell cycle arrest at specific checkpoints.

  • Kinase Inhibition Assays: If a specific kinase family is suspected, commercially available in vitro kinase assay kits can be used to directly measure the inhibitory activity of the pyrazole compound against a panel of purified kinases.

By following this structured, multi-tiered approach, researchers can efficiently screen novel libraries of this compound derivatives, validate their anticancer activity, and build a strong foundation for the development of the next generation of targeted cancer therapeutics.

References

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances.
  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Review: Anticancer Activity Of Pyrazole. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]

  • Taylor & Francis Online. Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Available from: [Link]

  • National Institutes of Health (NIH). Assaying cell cycle status using flow cytometry. Available from: [Link]

  • National Institutes of Health (NIH). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Available from: [Link]

  • Merck Millipore. Apoptosis Assay Chart | Life Science Research. Available from: [Link]

  • National Institutes of Health (NIH). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • Texas Children's Hospital. MTT Cell Assay Protocol. Available from: [Link]

  • University of Cambridge. Cell Cycle Tutorial Contents. Available from: [Link]

  • Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. Available from: [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]

  • Biocompare. Choosing an Apoptosis Detection Assay. Available from: [Link]

  • National Institutes of Health (NIH). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

  • OUCI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • ACS Publications. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

  • ResearchGate. In vitro anticancer screening of synthesized compounds. Available from: [Link]

  • Semantic Scholar. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Available from: [Link]

  • National Institutes of Health (NIH). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Available from: [Link]

  • Chem Rev Lett. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core architecture of numerous clinically approved and investigational kinase inhibitors.[1][2] Its five-membered heterocyclic structure provides an ideal framework for orienting substituents to engage in critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various protein kinases.[3] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[1] Pyrazole-based compounds have demonstrated potent inhibitory activity against a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Aurora Kinases, and receptor tyrosine kinases like EGFR and VEGFR.[2][4]

The functionalization of the pyrazole ring is key to modulating potency, selectivity, and pharmacokinetic properties. The aldehyde group at the 4-position of the pyrazole ring, as seen in 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde , serves as a versatile synthetic handle. It allows for the introduction of diverse chemical moieties through reactions such as reductive amination, Wittig reactions, and aldol condensations, enabling the rapid generation of compound libraries for screening.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of novel kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the significance of the N-butan-2-yl (sec-butyl) substituent in optimizing inhibitor performance.

The Role of the N-(Butan-2-yl) Substituent: A Rationale for Improved Kinase Inhibition

While various alkyl and aryl groups can be appended to the pyrazole nitrogen, the choice of a sec-butyl group is a deliberate design element aimed at enhancing the drug-like properties of the resulting kinase inhibitors. The structure-activity relationship (SAR) of N-alkylated pyrazoles suggests that the nature of this substituent can significantly impact inhibitor potency and selectivity.[1]

The branched nature of the sec-butyl group offers several potential advantages over linear alkyl chains or smaller branched groups like isopropyl:

  • Enhanced Lipophilicity and Cell Permeability: The increased carbon count of the sec-butyl group enhances the lipophilicity of the molecule, which can lead to improved cell membrane permeability and better oral bioavailability.

  • Optimal Space-Filling in Hydrophobic Pockets: The specific stereochemistry and bulk of the sec-butyl group can promote favorable van der Waals interactions within hydrophobic pockets of the kinase active site, potentially leading to increased potency.[1]

  • Modulation of Selectivity: The distinct three-dimensional shape of the sec-butyl group can introduce steric constraints that favor binding to some kinases over others, thereby improving the selectivity profile of the inhibitor and reducing off-target effects.[5]

  • Metabolic Stability: The branched structure may confer a degree of metabolic stability by sterically hindering enzymatic degradation at the N1-position of the pyrazole ring.

Synthetic Protocols

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of the title carbaldehyde is most efficiently achieved in two steps: N-alkylation of pyrazole followed by formylation via the Vilsmeier-Haack reaction.

Step 1: Synthesis of 1-(Butan-2-yl)-1H-pyrazole

This step involves the direct N-alkylation of pyrazole with a suitable sec-butyl halide.

  • Materials:

    • Pyrazole

    • 2-Bromobutane or 2-Iodobutane

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add pyrazole (1.0 eq).

    • Dissolve the pyrazole in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.

    • Cool the reaction mixture back to 0 °C and add 2-bromobutane (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 1-(butan-2-yl)-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like N-substituted pyrazoles.

  • Materials:

    • 1-(Butan-2-yl)-1H-pyrazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Ice

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

    • Add phosphorus oxychloride (1.2 eq) dropwise with vigorous stirring, maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent will occur. Stir for 30 minutes at 0 °C.

    • Add a solution of 1-(butan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

    • Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Vilsmeier-Haack Formylation pyrazole Pyrazole na_h_dmf 1. NaH, DMF 2. 2-Bromobutane pyrazole->na_h_dmf n_sec_butyl_pyrazole 1-(Butan-2-yl)-1H-pyrazole na_h_dmf->n_sec_butyl_pyrazole pocl3_dmf POCl₃, DMF n_sec_butyl_pyrazole->pocl3_dmf target_aldehyde 1-(Butan-2-yl)-1H- pyrazole-4-carbaldehyde pocl3_dmf->target_aldehyde Reductive_Amination_Workflow aldehyde 1-(Butan-2-yl)-1H- pyrazole-4-carbaldehyde imine Imine Intermediate aldehyde->imine + Amine - H₂O amine Primary or Secondary Amine (R₁R₂NH) amine->imine final_product Final Pyrazole-Amine Kinase Inhibitor imine->final_product + Reducing Agent reducing_agent NaBH(OAc)₃ reducing_agent->final_product CDK_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1->S CDK2-Cyclin E G2 G2 Phase S->G2 S->G2 CDK2-Cyclin A M M Phase G2->M G2->M CDK1-Cyclin B M->G1 CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb Phosphorylates CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinA CDK2-Cyclin A CDK1_CyclinB CDK1-Cyclin B pRb pRb Rb->pRb E2F E2F pRb->E2F Releases S_phase_genes S Phase Genes E2F->S_phase_genes Activates S_phase_genes->S Drives Entry inhibitor Pyrazole-Based Inhibitor inhibitor->CDK4_6_CyclinD inhibitor->CDK2_CyclinE

Sources

The Strategic Role of 1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Inflammation and the Significance of the N-Alkyl Carbaldehyde Precursor

The pyrazole nucleus is a cornerstone in medicinal chemistry, particularly in the development of anti-inflammatory drugs. This five-membered heterocyclic ring system is the central pharmacophore in a class of highly successful non-steroidal anti-inflammatory drugs (NSAIDs) known as COX-2 inhibitors, with Celecoxib being a prime example.[1][2][3] The therapeutic action of these agents stems from their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins, while sparing the COX-1 isoform that plays a crucial role in gastrointestinal protection and platelet function.[1] This selectivity is key to mitigating the common side effects associated with traditional NSAIDs.[1]

1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS No: 1170169-27-3) emerges as a strategic starting material in the synthesis of novel anti-inflammatory agents.[4] Its structure combines the essential pyrazole core with a reactive carbaldehyde group at the 4-position, a common attachment point for building the extended chemical structures necessary for potent and selective COX-2 inhibition. Furthermore, the presence of the N-butan-2-yl group offers a unique lipophilic character that can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, potentially enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive overview of the application of this compound in the synthesis of potential anti-inflammatory agents, complete with detailed protocols and a discussion of the underlying chemical principles.

Chemical Properties and Synthesis of the Starting Material

This compound is a stable organic compound with the molecular formula C₈H₁₂N₂O.[4] The most common and efficient method for its synthesis is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich heterocyclic ring.[5] This reaction typically involves the treatment of the corresponding N-substituted pyrazole with a Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction is highly regioselective for the 4-position of the pyrazole ring.

Core Synthetic Strategy: Building Anti-inflammatory Agents via Condensation Reactions

The aldehyde functionality of this compound is the key to its versatility as a synthetic precursor. It readily undergoes condensation reactions with various active methylene compounds to form α,β-unsaturated systems, which are common structural motifs in anti-inflammatory agents. Two of the most powerful and widely used condensation reactions in this context are the Knoevenagel and Claisen-Schmidt condensations.

Mechanism of Action and Signaling Pathway

The primary target for the anti-inflammatory agents synthesized from this compound is the COX-2 enzyme. By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandin H₂, the precursor to various pro-inflammatory prostaglandins. This, in turn, reduces the downstream signaling that leads to the classic signs of inflammation: pain, swelling, redness, and heat.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Pyrazole_Derivative 1-(Butan-2-yl)-pyrazole Derivative Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Application Note 1: Synthesis of (E)-3-(1-(Butan-2-yl)-1H-pyrazol-4-yl)acrylic Acid via Knoevenagel Condensation

The Knoevenagel condensation provides a straightforward route to α,β-unsaturated carboxylic acids, which are known to possess anti-inflammatory properties. This protocol details the synthesis of (E)-3-(1-(butan-2-yl)-1H-pyrazol-4-yl)acrylic acid.

Rationale and Experimental Choices

The Doebner modification of the Knoevenagel condensation is employed here, using malonic acid as the active methylene compound and pyridine as a basic catalyst and solvent, with a small amount of piperidine to facilitate the reaction.[6] This method is advantageous as it often leads to the direct formation of the α,β-unsaturated acid with concomitant decarboxylation.

Experimental Protocol

Materials:

  • This compound

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric acid (10% aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 volumes).

  • To this solution, add malonic acid (1.5 eq) and a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and an excess of 10% hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Stir the mixture for 30 minutes, then collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

Expected Characterization Data:

Data TypeExpected Values
¹H NMR Signals corresponding to the butan-2-yl group, pyrazole ring protons, and the vinylic protons of the acrylic acid moiety. The coupling constant between the vinylic protons should be indicative of the E-isomer.
¹³C NMR Resonances for the aliphatic carbons of the butan-2-yl group, the aromatic carbons of the pyrazole ring, and the carbons of the acrylic acid functionality, including the carboxyl carbon.
FT-IR Characteristic peaks for the O-H stretch of the carboxylic acid, C=O stretch of the carboxyl group, C=C stretch of the alkene, and C-H stretches of the aromatic and aliphatic groups.
Mass Spec A molecular ion peak corresponding to the calculated mass of C₁₁H₁₆N₂O₂.

Application Note 2: Synthesis of (E)-3-(1-(Butan-2-yl)-1H-pyrazol-4-yl)acrylamide Derivatives

Acrylamide derivatives of pyrazoles are another class of compounds that have shown promise as anti-inflammatory agents. This protocol outlines a two-step synthesis of an acrylamide derivative from the corresponding acrylic acid.

Rationale and Experimental Choices

The synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with a desired amine. Thionyl chloride is a common and effective reagent for the formation of acyl chlorides. The subsequent reaction with an amine is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to quench the HCl byproduct.

Experimental Protocol

Step 1: Synthesis of (E)-3-(1-(Butan-2-yl)-1H-pyrazol-4-yl)acryloyl chloride

Materials:

  • (E)-3-(1-(Butan-2-yl)-1H-pyrazol-4-yl)acrylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Rotary evaporator

Procedure:

  • Suspend (E)-3-(1-(butan-2-yl)-1H-pyrazol-4-yl)acrylic acid (1.0 eq) in anhydrous DCM (10 volumes).

  • Add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

  • Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude acryloyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of (E)-N-substituted-3-(1-(Butan-2-yl)-1H-pyrazol-4-yl)acrylamide

Materials:

  • (E)-3-(1-(Butan-2-yl)-1H-pyrazol-4-yl)acryloyl chloride

  • Desired primary or secondary amine (e.g., ammonia, aniline, etc.) (1.2 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude acryloyl chloride from Step 1 in anhydrous DCM (10 volumes) and cool to 0 °C.

  • In a separate flask, dissolve the chosen amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acryloyl chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Start 1-(Butan-2-yl)-1H- pyrazole-4-carbaldehyde Malonic_Acid Malonic Acid, Pyridine, Piperidine (Knoevenagel) Acrylic_Acid (E)-3-(1-(Butan-2-yl)-1H- pyrazol-4-yl)acrylic Acid Malonic_Acid->Acrylic_Acid Step 1 SOCl2 1. SOCl₂ 2. Amine, Et₃N Acrylamide (E)-N-Substituted-3-(1-(Butan-2-yl)-1H- pyrazol-4-yl)acrylamide SOCl2->Acrylamide Step 2

Caption: Synthetic workflow for acrylamide derivatives.

In-Vivo Anti-inflammatory Activity Assessment

The newly synthesized compounds can be evaluated for their anti-inflammatory activity using standard animal models, such as the carrageenan-induced rat paw edema model.[2][7] This assay provides a reliable measure of the acute anti-inflammatory effects of a compound.

Protocol: Carrageenan-Induced Rat Paw Edema

Animals:

  • Wistar rats (150-200 g)

Procedure:

  • Divide the animals into groups: a control group, a standard drug group (e.g., Indomethacin or Celecoxib), and test groups for each synthesized compound at various doses.

  • Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • After 1 hour, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel anti-inflammatory agents. The protocols outlined in this guide demonstrate straightforward and efficient methods for converting this precursor into compounds with significant therapeutic potential. The N-butan-2-yl substituent provides an interesting avenue for modulating the physicochemical properties of these pyrazole derivatives, which may lead to improved drug candidates with enhanced efficacy and safety profiles. Further research should focus on expanding the library of derivatives synthesized from this starting material and conducting comprehensive structure-activity relationship (SAR) studies to optimize their anti-inflammatory and COX-2 inhibitory activities.

References

  • American Elements. This compound. Available at: [Link]

  • Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Medicinal Chemistry, 23(1), 39-51.
  • El-Sayed, M. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Medicinal Chemistry, 59(21), 9874-9888.
  • Gerokonstantis, D. T., et al. (2020).
  • Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332-342.
  • Joshi, R. S., et al. (2010). Synthesis, analgesic and anti-inflammatory activities of some novel pyrazolines derivatives. Bioorganic & Medicinal Chemistry Letters, 20(12), 3721-3725.
  • Kaur, P., & Chawla, A. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 10453-10468.
  • Macarini, A. F., et al. (2019). Pyrazole–chalcone derivatives as selective COX-2 inhibitors: Design, virtual screening, and in vitro analysis. Medicinal Chemistry Research, 28(8), 1235-1245.
  • Panneer Selvam, T., et al. (2012). Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives. ResearchGate. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-146.
  • Sangapure, S. S., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 25(4), 511-518.
  • Song, M., et al. (2020). New hydrazone derivatives of pyrazole-4-carboxaldehydes exhibited anti-inflammatory properties. Letters in Drug Design & Discovery, 17(4), 502-511.
  • Zabiulla, et al. (2019). Design, synthesis and molecular docking of benzophenone conjugated with oxadiazole sulphur bridge pyrazole pharmacophores as anti inflammatory and analgesic agents. Bioorganic Chemistry, 92, 103220.
  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465-6474.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • PubChem. 1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • ResearchGate. Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. Available at: [Link]

  • ResearchGate. Synthesis of some 2-({(2E)-3-(1,3-substituted diphenyl-1H-pyrazol-4-yl) prop-2-enoyl} amino) benzoic acids as antiinflammatory agents. Available at: [Link]

  • ResearchGate. A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Available at: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • Pharmd Guru. KNOEVENAGEL REACTION. Available at: [Link]

Sources

Application Notes & Protocols: The Reaction of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde with Amines for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Aldehyde as a Versatile Synthon

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous commercial drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] Its prevalence is due to its favorable metabolic stability and its ability to act as a versatile scaffold for engaging with biological targets. 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde is a particularly valuable synthetic intermediate. The aldehyde functional group serves as an electrophilic handle for a variety of transformations, most notably reactions with nucleophilic amines. These reactions provide a direct and efficient route to two important classes of molecules: Schiff bases (imines) and substituted amines .

This guide provides a detailed exploration of these two primary reaction pathways. We will delve into the underlying mechanisms, provide field-tested, step-by-step protocols, and discuss the significance of the resulting products in drug discovery and materials science. The protocols are designed to be self-validating, with clear explanations for each experimental choice to ensure reproducibility and success.

Part 1: Mechanistic Pathways and Strategic Considerations

The reaction between this compound and an amine can be directed down two distinct, high-yield pathways based on the chosen reaction conditions. The initial step in both pathways is the formation of a hemiaminal intermediate, which then either dehydrates to an imine or is reduced in situ to an amine.

G Start This compound + Amine (R-NH2) Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack Path1 Pathway 1: Imine Synthesis (Schiff Base Formation) Intermediate->Path1 Path2 Pathway 2: Amine Synthesis (Reductive Amination) Intermediate->Path2 Product1 Pyrazole-based Imine Path1->Product1 Dehydration Condition1 Conditions: - Acid Catalyst (e.g., AcOH) - Dehydration Path1->Condition1 Product2 Pyrazole-based Secondary/Tertiary Amine Path2->Product2 Reduction Condition2 Conditions: - In-situ Reducing Agent (e.g., NaBH(OAc)3) Path2->Condition2

Figure 1: Core reaction pathways for pyrazole carbaldehyde with amines.

Pathway 1: Imine (Schiff Base) Synthesis

The condensation of an aldehyde with a primary amine to form an imine is a reversible, acid-catalyzed reaction. The key to achieving a high yield is to drive the reaction equilibrium towards the product side, typically by removing the water formed during the reaction.[2] Pyrazole-based Schiff bases are of significant interest due to their structural flexibility and wide range of bioactivities, including antimicrobial and anticancer properties.[1][3]

Mechanism: The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the pyrazole aldehyde, forming a zwitterionic intermediate that quickly protonates to a neutral hemiaminal.

  • Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (H₂O). The subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine product.

G label_node label_node aldehyde Pyrazole-CHO hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + R-NH2 amine R-NH2 protonated_hemiaminal Protonated Hemiaminal hemiaminal->protonated_hemiaminal + H+ imine Imine (Schiff Base) protonated_hemiaminal->imine - H2O water H2O protonated_hemiaminal->water neg_h_plus - H+ imine->neg_h_plus - H+ h_plus H+

Figure 2: Mechanism of acid-catalyzed imine formation.

Pathway 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl group into an amine in a single pot.[4] This reaction is a cornerstone of modern medicinal chemistry for synthesizing secondary and tertiary amines. The process involves the initial formation of the imine or, more accurately, the protonated iminium ion, which is then immediately reduced by a hydride source present in the reaction mixture.

Mechanism & Rationale for Reagent Choice: The key is to use a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[4][5] Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) prevents premature reduction of the aldehyde. Furthermore, the reaction is often catalyzed by a small amount of acetic acid, which facilitates iminium ion formation without neutralizing the hydride reagent. This method is highly reliable and tolerates a wide range of functional groups.[5]

G Reactants Pyrazole-CHO + R1R2NH Iminium Iminium Ion Intermediate [Pyrazole-CH=N+R1R2] Reactants->Iminium Condensation (+ H+, - H2O) Product Secondary/Tertiary Amine Iminium->Product Hydride Hydride Source (e.g., NaBH(OAc)3) Hydride->Product Hydride Attack on Iminium Ion

Figure 3: Workflow for one-pot reductive amination.

Part 2: Experimental Guides and Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-4-yl]methylidene}aniline (A Model Schiff Base)

This protocol details the synthesis of a representative imine from this compound and a primary aromatic amine (aniline).

Materials and Reagents:

  • This compound (1.0 eq)

  • Aniline (1.05 eq)

  • Ethanol, absolute (approx. 5-10 mL per mmol of aldehyde)

  • Glacial Acetic Acid (2-3 drops, catalytic)

  • Standard glassware for reflux

  • Magnetic stirrer and hotplate

Step-by-Step Procedure:

  • Reagent Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.00 g, 6.02 mmol) in absolute ethanol (40 mL).

  • Amine Addition: To the stirred solution, add aniline (e.g., 0.59 g, 6.32 mmol, 1.05 eq) in a single portion.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step.[2]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.[6]

  • Workup and Isolation:

    • Once the reaction is complete (disappearance of the aldehyde spot by TLC), remove the flask from the heat and allow it to cool to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Cool the concentrated solution in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Purification and Characterization:

    • The crude product can be recrystallized from ethanol to yield the pure imine as a crystalline solid.

    • Expected Yield: 80-95%.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Key indicators of success include the disappearance of the aldehyde proton signal (~9.8 ppm) in ¹H NMR and the appearance of the imine C=N stretch (~1605-1681 cm⁻¹) in the IR spectrum.

Protocol 2: Synthesis of 1-{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}piperidine (A Model Reductive Amination)

This protocol describes the synthesis of a tertiary amine using a secondary amine (piperidine) via reductive amination.

Materials and Reagents:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (approx. 10 mL per mmol of aldehyde)

  • Glacial Acetic Acid (1.2 eq, optional but recommended for secondary amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard glassware for anhydrous reactions

Step-by-Step Procedure:

  • Initial Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.00 g, 6.02 mmol) and dissolve it in DCE (60 mL).

  • Amine Addition: Add piperidine (e.g., 0.61 g, 7.22 mmol, 1.2 eq) to the solution, followed by glacial acetic acid (0.43 g, 7.22 mmol, 1.2 eq). Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (e.g., 1.91 g, 9.03 mmol, 1.5 eq) portion-wise over 5-10 minutes. Caution: Addition may cause slight effervescence. The addition of STAB is managed carefully to control the reaction rate.[5]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 3-12 hours).

  • Workup and Isolation:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • The crude residue can be purified by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield the pure tertiary amine.

    • Expected Yield: 75-90%.

    • Characterization: Confirm the structure using NMR and Mass Spectrometry. Key indicators include the disappearance of the aldehyde proton and the appearance of a new singlet or triplet for the benzylic-type methylene protons (~3.5-4.0 ppm) in the ¹H NMR spectrum.

Part 3: Data Interpretation and Expected Outcomes

The choice of amine substrate significantly influences the reaction outcome and the properties of the final product. The following table summarizes expected results and key characterization data for reactions with different classes of amines.

Amine ClassReagent ExamplePathwayTypical Reaction TimeExpected YieldKey ¹H NMR Signal (Product)Key IR Signal (Product)
Primary Aromatic AnilineSchiff Base2-4 hours85-95%Imine CH: δ 8.5-8.8 ppm (s)C=N stretch: ~1625 cm⁻¹
Primary Aliphatic BenzylamineReductive Amination4-8 hours80-90%Py-CH₂ -N: δ 3.8-4.0 ppm (s)N-H stretch: ~3300 cm⁻¹
Secondary Cyclic PiperidineReductive Amination3-6 hours80-95%Py-CH₂ -N: δ 3.5-3.7 ppm (s)(N-H absent)
Secondary Acyclic DiethylamineReductive Amination6-12 hours75-85%Py-CH₂ -N: δ 3.6-3.8 ppm (s)(N-H absent)

Note: Data are representative and may vary based on specific substrates and reaction scale.

References

  • Mistry, K. et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Journal of Biomolecular Structure & Dynamics, 41(23), 13724-13751. [Link]

  • Mistry, K. et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. PubMed, 36826451. [Link]

  • Singh, R. et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances. [Link]

  • Mortada, M. et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules, 25(11), 2639. [Link]

  • Göktaş, H. et al. (2019). Synthesis and biological evaluation of new pyrazolone Schiff bases as monoamine oxidase and cholinesterase inhibitors. Bioorganic Chemistry, 84, 41-50. [Link]

  • Author(s) (Year). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

  • Alkahtani, H. M. et al. (2023). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 28(20), 7125. [Link]

  • Abdel-Wahab, B. F. et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Ahmad, N. G., & Mohamad, Y. S. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Journal of Education and Science, 30(4), 220-229. [Link]

  • Alkahtani, H. M. et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Molecules, 28, 7125. [Link]

  • Abdel-Wahab, B. F. et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • Bar-Ziv, R. et al. (2012). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 77(5), 2416-2425. [Link]

  • Shetty, P. et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040. [Link]

  • Ahmad, N. G., & Mohamad, Y. S. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. ResearchGate. [Link]

  • Alkahtani, H. M. et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Semantic Scholar. [Link]

  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia. [Link]

  • Ahmad, N. G., & AL-JAWAHERI, Y. S. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Journal of Education and Science, 30(4). [Link]

  • Abdel-Wahab, B. F. et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Shetty, P. R. et al. (2020). Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. [Link]

  • El-Faham, A. et al. (2019). CuO-NPs/TFA: a New Catalytic System to Synthesize a Novel Series of Pyrazole Imines with High Antioxidant Properties. ResearchGate. [Link]

  • Wang, D. et al. (2018). General Reductive Amination of Aldehydes and Ketones with Amines and Nitroaromatics under H 2 by Recyclable Iridium Catalysts. ResearchGate. [Link]

  • Zhang, G. et al. (2020). Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. The Journal of Organic Chemistry. [Link]

  • da Silva, J. G. et al. (2022). Co(II), Ni(II), and Zn(II) complexes based on new hybrid imine-pyrazole ligands: structural, spectroscopic, and electronic properties. PubMed. [Link]

  • Holliday, B. J. et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • OperaChem. (2024). Imine formation-Typical procedures. [Link]

  • Ananikov, V. P. et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 666. [Link]

  • Malinauskas, T. et al. (2019). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Svete, J. et al. (2012). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. [Link]

  • Al-Issa, F. A. et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(11), 2588. [Link]

  • Abdel-Wahab, B. F. et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • PubChem. 1-(butan-2-yl)-1h-pyrazol-4-amine. [Link]

Sources

Application Note: Knoevenagel Condensation for the Synthesis of Novel Pyrazole-Based α,β-Unsaturated Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the Knoevenagel condensation of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde with malononitrile. Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2][3][4] The Knoevenagel condensation is a robust and reliable method for carbon-carbon bond formation, yielding α,β-unsaturated compounds that are valuable intermediates in the synthesis of therapeutic agents and functional materials.[5] This document details a step-by-step protocol, explains the underlying reaction mechanism, offers expert insights into experimental choices, and provides a framework for the characterization and validation of the final product.

Introduction: Significance and Application

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs with applications as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][2][6] The functionalization of the pyrazole ring at the C4-position allows for the introduction of diverse pharmacophores that can modulate biological activity.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (like malononitrile) to a carbonyl group (an aldehyde in this case), followed by a dehydration step.[7] The reaction is typically catalyzed by a weak base, such as piperidine.[8] The resulting product, 2-(1-(butan-2-yl)-1H-pyrazol-4-ylmethylene)malononitrile, is a highly functionalized molecule with potential applications as a Michael acceptor in covalent inhibitor design or as a precursor for more complex heterocyclic systems.

Reaction Mechanism and Rationale

The piperidine-catalyzed Knoevenagel condensation proceeds through a well-established mechanism.[9][10][11] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Iminium Ion Formation: The secondary amine catalyst, piperidine, first reacts with the pyrazole carbaldehyde to form an iminium ion. This step activates the carbonyl carbon, making it more electrophilic than the initial aldehyde.[8][9][12]

  • Carbanion Formation: Simultaneously, piperidine acts as a base, deprotonating the active methylene compound (malononitrile) to generate a resonance-stabilized carbanion (enolate).[5][8]

  • Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic iminium ion.[9][11]

  • Elimination: The resulting intermediate undergoes elimination of the piperidine catalyst and a molecule of water to yield the final α,β-unsaturated product.[11]

The removal of water, often accomplished by azeotropic distillation with a Dean-Stark apparatus when using solvents like toluene, drives the reaction equilibrium towards the product.

Knoevenagel_Mechanism cluster_activation Catalyst Activation cluster_nucleophile_gen Nucleophile Generation cluster_condensation Condensation & Elimination Aldehyde Pyrazole Aldehyde Iminium Iminium Ion Aldehyde->Iminium + Piperidine - H₂O Piperidine Piperidine Intermediate Adduct Intermediate Iminium->Intermediate + Carbanion Malononitrile Malononitrile Carbanion Carbanion (Enolate) Malononitrile->Carbanion + Piperidine - Piperidinium Product Final Product Intermediate->Product - Piperidine - H₂O

Caption: Simplified mechanism of the piperidine-catalyzed Knoevenagel condensation.

Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. Adjustments can be made for scaling up or down, though re-optimization may be necessary.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (mmol)Mass/Volume
This compound(Not available)166.221.0166 mg
Malononitrile109-77-366.061.173 mg
Piperidine110-89-485.150.1~10 µL
Toluene, anhydrous108-88-392.14-20 mL
Ethyl Acetate (for chromatography)141-78-6--As needed
Hexanes (for chromatography)110-54-3--As needed
Silica Gel (230-400 mesh)7631-86-9--As needed
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 mmol, 166 mg) and malononitrile (1.1 mmol, 73 mg).

  • Solvent and Catalyst Addition: Add 20 mL of anhydrous toluene to the flask. Stir the mixture to dissolve the solids. Add a catalytic amount of piperidine (~10 µL, 0.1 mmol) to the solution using a microsyringe.

  • Heating and Monitoring: Heat the reaction mixture to reflux (oil bath temperature ~120-125 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 30:70 mixture of ethyl acetate and hexanes. The reaction is typically complete within 2-4 hours, evidenced by the consumption of the starting aldehyde.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove piperidine, followed by saturated aqueous NaHCO₃ (1 x 15 mL), and finally with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a solid or a viscous oil. Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30%) to afford the pure product.

  • Final Product Handling: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid under high vacuum to remove any residual solvent.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aldehyde & Malononitrile in Flask B Add Toluene & Piperidine A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor by TLC C->D E Cool & Perform Aqueous Washes D->E F Dry & Concentrate E->F G Purify by Flash Chromatography F->G H Isolate Pure Product G->H

Caption: Experimental workflow for the Knoevenagel condensation.

Product Characterization and Validation

To ensure the successful synthesis of 2-(1-(butan-2-yl)-1H-pyrazol-4-ylmethylene)malononitrile, a thorough characterization of the final product is essential. The expected data provides a benchmark for validating the experimental outcome.

Expected Physical Properties
  • Appearance: White to pale yellow solid.

  • Yield: 75-90%.

  • Solubility: Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexanes.

Spectroscopic Data

The following table outlines the expected spectroscopic data for the target compound. This data is predictive, based on analogous structures found in the literature.[13][14][15]

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.15 (s, 1H, pyrazole-H), 7.90 (s, 1H, pyrazole-H), 7.75 (s, 1H, vinylic-CH), 4.40 (sextet, J = 6.8 Hz, 1H, N-CH), 1.90 (m, 2H, CH₂), 1.45 (d, J = 6.8 Hz, 3H, CH-CH₃), 0.90 (t, J = 7.4 Hz, 3H, CH₂-CH₃).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 155.0 (C=C), 142.0 (C-pyrazole), 135.0 (C-pyrazole), 120.0 (C-pyrazole), 114.0 (CN), 113.0 (CN), 85.0 (C=C-CN), 58.0 (N-CH), 29.0 (CH₂), 20.0 (CH-CH₃), 10.0 (CH₂-CH₃).
FT-IR (ATR)ν (cm⁻¹): 2225 (C≡N stretch, sharp), 1600 (C=C stretch), 1550 (C=N stretch, pyrazole ring). The absence of a strong C=O stretch around 1680-1700 cm⁻¹ from the starting aldehyde is a key indicator of reaction completion.[16]
HRMS (ESI+)m/z: Calculated for C₁₂H₁₄N₄ [M+H]⁺: 215.1291; Found: 215.12xx. High-resolution mass spectrometry is crucial for confirming the elemental composition.

Troubleshooting and Expert Insights

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (old piperidine).- Wet solvent/reagents.- Insufficient heating.- Use freshly distilled piperidine.- Ensure all glassware is oven-dried and use anhydrous toluene.- Check the oil bath temperature and ensure vigorous reflux.
Formation of Side Products - Self-condensation of the aldehyde.- Polymerization of the product.- This is rare with a weak base like piperidine but can occur if a stronger base is used. Stick to the catalytic amount of piperidine.- Avoid prolonged heating after the reaction has reached completion.
Difficult Purification - Streaking on TLC plate.- Product co-elutes with impurities.- The dinitrile product can be quite polar. If streaking occurs, try adding 0.5-1% triethylamine or acetic acid to the eluent system to improve peak shape.- Experiment with different solvent systems (e.g., dichloromethane/methanol) for better separation.

Conclusion

This application note provides a reliable and well-characterized protocol for the Knoevenagel condensation of this compound with malononitrile. The methodology is straightforward, high-yielding, and utilizes common laboratory reagents. The resulting α,β-unsaturated pyrazole derivative is a versatile building block for further synthetic elaboration, particularly in the fields of medicinal chemistry and materials science. By following this detailed guide, researchers can confidently synthesize and validate this valuable compound.

References

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 2017.

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications, 2017.

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B. ACS Publications, 2017.

  • Knoevenagel Condensation. J&K Scientific LLC, 2021.

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2020.

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Publishing, 2021.

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI, 2023.

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University.

  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing, 2017.

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate, 2017.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH, 2019.

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube, 2022.

  • Enhanced reaction rate by using N,N-dimethylformamide as a catalyst in Knoevenagel condensation. NISCAIR Online Periodicals Repository, 2014.

  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate.

  • Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate.

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. The Royal Society of Chemistry, 2024.

  • Knoevenagel condensation. Wikipedia.

  • Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde. BenchChem.

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University.

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.

  • Synthesis and characterization of dipyrazolylmethanones. ResearchGate.

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI, 2016.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI, 2019.

  • Synthesis and Characterization of 1,2,4-Butanetrioltrinitrate. Asian Journal of Chemistry, 2012.

  • Synthesis and structure elucidation of novel pyrazolyl-2-pyrazolines obtained by the reaction of 3-(3-aryl-3-oxopropenyl)chromen-4-ones with phenylhydrazine. ResearchGate.

Sources

Synthesis of Schiff bases from 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Strategic Approach to the Synthesis of Novel Schiff Bases from 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde for Drug Discovery

Affiliation: Advanced Synthesis Core, Discovery Chemistry Division

Document ID: AN-PYR-SB-2026-01

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from this compound. The pyrazole core is a privileged scaffold in medicinal chemistry, and its combination with the versatile Schiff base linkage offers a powerful strategy for generating novel molecular entities with significant therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and strategic considerations for successful synthesis and application.

Introduction: The Strategic Value of Pyrazole-Based Schiff Bases

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, found in a wide array of approved drugs such as Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and Rimonabant (anorectic agent). Its prevalence stems from its unique electronic properties, its ability to act as a versatile scaffold for molecular elaboration, and its capacity to engage in various non-covalent interactions with biological targets. When the pyrazole scaffold is functionalized with a carbaldehyde group, it becomes an excellent precursor for the synthesis of Schiff bases (or imines).

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone. This reaction is not merely a synthetic convenience; the resulting imine linkage (-C=N-) is a critical pharmacophore in its own right, implicated in the biological activities of numerous compounds. The nitrogen atom of the imine can act as a hydrogen bond acceptor, while the overall geometry of the molecule can be fine-tuned by the choice of the amine substituent. This modularity allows for the rapid generation of chemical libraries with diverse pharmacological profiles.

This application note details a robust protocol for synthesizing Schiff bases from this compound, a starting material chosen for its potential to introduce favorable pharmacokinetic properties via the butan-2-yl group.

Synthesis of the Core Precursor: this compound

While commercially available, the synthesis of the starting aldehyde is often a necessary first step for custom applications. The most common route is the Vilsmeier-Haack formylation of a substituted pyrazole.

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow Start Start: 1-(butan-2-yl)-1H-pyrazole Reaction Reaction Vessel (0°C to 60°C) Start->Reaction Add Reagents Vilsmeier Reagent (POCl3 + DMF) Reagents->Reaction Add dropwise Quench Aqueous Quench (Ice + NaOAc) Reaction->Quench Pour Extraction Work-up & Extraction Quench->Extraction Process Purification Column Chromatography Extraction->Purification Concentrate & Purify Product Product: This compound Purification->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 1-(butan-2-yl)-1H-pyrazole.

Protocol for Precursor Synthesis
  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to 0°C. Add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise with vigorous stirring. The formation of the solid Vilsmeier reagent is exothermic. Allow the mixture to stir at 0°C for 30 minutes.

  • Reaction: Dissolve 1-(butan-2-yl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating: After the addition is complete, allow the reaction to warm to room temperature, and then heat to 60°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice containing sodium acetate (3 equivalents). This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Work-up: Stir the mixture for 1 hour. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Core Protocol: Synthesis of Pyrazole Schiff Bases

This protocol describes the general method for the condensation of this compound with a primary amine. The example provided uses aniline, but the procedure is broadly applicable to other primary amines.

Materials and Reagents
ReagentMolar Mass ( g/mol )Stoichiometry
This compound152.191.0 eq
Aniline (or other primary amine)93.131.05 eq
Glacial Acetic Acid60.05Catalytic
Ethanol (Absolute)46.07Solvent
Experimental Procedure

Schiff_Base_Synthesis Start Start: Dissolve Aldehyde in Ethanol AddAmine Add Primary Amine (1.05 eq) Start->AddAmine AddCatalyst Add Glacial Acetic Acid (2-3 drops) AddAmine->AddCatalyst Reflux Reflux Reaction Mixture (4-6 h) AddCatalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Periodically Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Precipitate Pour into Crushed Ice Cool->Precipitate Isolate Filter, Wash, and Dry Precipitate Precipitate->Isolate Product Pure Schiff Base Product Isolate->Product

Caption: Step-by-step workflow for the synthesis of pyrazole Schiff bases.

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in absolute ethanol (20 mL).

  • Addition of Amine: To this solution, add 1.05 equivalents of the selected primary amine (e.g., aniline). The slight excess of the amine helps to drive the reaction to completion.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of the reaction mechanism, which is often the rate-limiting step.

  • Reaction: Heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction should be monitored by TLC by observing the disappearance of the aldehyde spot.

  • Isolation: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing crushed ice with stirring. The Schiff base product, being less soluble in water, will precipitate out.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product in a vacuum oven at 40-50°C. For higher purity, recrystallization from ethanol or another suitable solvent may be performed.

Mechanism of Schiff Base Formation

The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.

  • Acid Catalysis: The hydroxyl group of the carbinolamine is protonated by the acetic acid catalyst, converting it into a good leaving group (water).

  • Dehydration: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming the final imine or Schiff base product.

Characterization of the Synthesized Schiff Bases

Proper characterization is crucial to confirm the identity and purity of the synthesized compounds.

TechniqueExpected Observations
¹H NMR Disappearance of the aldehyde proton signal (~9.8-10.0 ppm). Appearance of a new imine proton (-CH=N-) signal (~8.0-8.8 ppm). Signals corresponding to the pyrazole and amine moieties.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (~185-195 ppm). Appearance of the imine carbon (-C=N-) signal (~150-165 ppm).
FT-IR Disappearance of the C=O stretching band of the aldehyde (~1680-1700 cm⁻¹). Appearance of a strong C=N stretching band (~1600-1650 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base.

Applications and Future Directions

Pyrazole-based Schiff bases are versatile compounds with a wide range of reported biological activities, making them attractive candidates for drug discovery programs. Key areas of application include:

  • Antimicrobial Agents: Many pyrazole Schiff bases have demonstrated potent activity against various strains of bacteria and fungi.

  • Anticancer Agents: These compounds have been investigated for their cytotoxic effects against various cancer cell lines, often acting through mechanisms like apoptosis induction or enzyme inhibition.

  • Anti-inflammatory Agents: Drawing inspiration from Celecoxib, novel pyrazole derivatives are continuously being explored for their potential as anti-inflammatory drugs.

The modular nature of the synthesis described here allows for the creation of a focused library of compounds by varying the primary amine component. This library can then be screened against various biological targets to identify lead compounds for further optimization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction.Increase reaction time or temperature. Ensure the catalyst is active. Use a Dean-Stark trap to remove water.
Starting materials are impure.Purify starting materials before the reaction.
Product is Oily/Gummy Impurities are present.Attempt recrystallization from a different solvent system. If that fails, purify by column chromatography.
Product has a low melting point.This may be inherent to the molecule. Confirm identity and purity via spectroscopic methods.
Multiple Spots on TLC Incomplete reaction or side product formation.Re-purify the product. If side products are significant, consider alternative catalysts or reaction conditions (e.g., microwave synthesis).

References

  • Synthesis and biological activity of pyrazole derivatives: a review. Medicinal Chemistry Research. [Link]

  • Schiff Bases: A Short Review of Their Antimicrobial Activities. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

  • Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to the Vilsmeier-Haack Formylation of 1-(butan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the synthesis of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Vilsmeier-Haack reaction for the regioselective formylation of N-substituted pyrazoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and enhance the efficiency and reproducibility of your synthesis.

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings.[1][2][3] For N-substituted pyrazoles, this reaction offers excellent regioselectivity, typically favoring formylation at the C4 position, yielding valuable pyrazole-4-carbaldehyde intermediates crucial for the synthesis of various biologically active compounds.[1][4][5]

This guide moves beyond a simple protocol, delving into the causality behind experimental choices and providing a self-validating framework for troubleshooting.

Understanding the Reaction: The Vilsmeier-Haack Mechanism on Pyrazole

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.

  • Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF) reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[6][7][8]

  • Electrophilic Attack: The electron-rich C4 position of the 1-(butan-2-yl)-1H-pyrazole attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the pyrazole ring.

  • Aromatization: A base (such as DMF) removes the proton from the C4 carbon, restoring the aromaticity of the ring and forming an iminium salt intermediate.

  • Hydrolysis: During aqueous work-up, the iminium salt is hydrolyzed to yield the final product, this compound.[9][10]

Vilsmeier_Mechanism DMF DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent In situ formation Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole 1-(butan-2-yl)-1H-pyrazole Pyrazole->Intermediate Electrophilic Attack & Aromatization Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Key stages of the Vilsmeier-Haack reaction on a pyrazole substrate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction has a very low yield or is not working at all. What are the most likely causes?

This is the most common issue and often points to problems with reagents or reaction conditions.

  • Potential Cause 1: Reagent Quality and Anhydrous Conditions The Vilsmeier reagent is highly sensitive to moisture.[1] Phosphorus oxychloride (POCl₃) reacts violently with water, and any moisture present will decompose the reagent, halting the reaction.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Ensure your DMF is anhydrous. It is best to use a freshly opened bottle or DMF from a solvent purification system.

      • Use Fresh POCl₃: Use freshly distilled or a new bottle of POCl₃. Older bottles may have degraded due to ambient moisture.

      • Flame-Dry Glassware: All glassware should be flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (Nitrogen or Argon).

  • Potential Cause 2: Improper Vilsmeier Reagent Formation The formation of the Vilsmeier reagent is an exothermic process.[1] If the addition of POCl₃ to DMF is too fast or not adequately cooled, side reactions can occur, or the reagent can decompose.

    • Troubleshooting Steps:

      • Maintain Low Temperature: Prepare the reagent by adding POCl₃ dropwise to DMF while maintaining the temperature at 0-5 °C using an ice bath.[1][11]

      • Observe Formation: A viscous, white, or pale-yellow precipitate of the Vilsmeier reagent should form.[12]

  • Potential Cause 3: Suboptimal Reaction Temperature/Time While the reagent is formed at low temperatures, the formylation of the pyrazole often requires heating to proceed at a reasonable rate. Insufficient heat or time will result in low conversion.

    • Troubleshooting Steps:

      • Monitor with TLC: Track the consumption of your starting material using Thin-Layer Chromatography (TLC).[1]

      • Optimize Temperature: After adding the pyrazole substrate at a low temperature, allow the reaction to warm to room temperature and then heat it. Temperatures between 70-90 °C are commonly reported for pyrazole formylation.[2][12][13] Some less reactive substrates may require higher temperatures.[14]

      • Increase Reaction Time: If the reaction stalls, consider extending the reaction time, continuing to monitor by TLC until the starting material is consumed.

Q2: I see my starting material is consumed, but the final yield is still low after work-up. Where could the product be lost?

Product loss frequently occurs during the work-up and purification stages.

  • Potential Cause 1: Incomplete Hydrolysis of the Iminium Intermediate The reaction produces an iminium salt that must be hydrolyzed to the aldehyde.[6] This hydrolysis is typically achieved by quenching the reaction mixture in water or on ice.

    • Troubleshooting Steps:

      • Careful Quenching: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and water. This is a highly exothermic step and must be done cautiously in a fume hood.

      • Ensure Sufficient Time: After quenching, allow the mixture to stir for a period (e.g., 30-60 minutes) to ensure hydrolysis is complete before proceeding to extraction.

  • Potential Cause 2: Product Solubility and Extraction Issues The resulting pyrazole-4-carbaldehyde may have some solubility in the aqueous layer, especially after neutralization. Emulsion formation can also physically trap the product.[1]

    • Troubleshooting Steps:

      • Use Brine: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase and "salts out" the organic product, driving it into the organic layer.[1]

      • Multiple Extractions: Perform multiple extractions (3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product.

Q3: My reaction is producing multiple spots on TLC, and purification is difficult. What causes these side products?

While the Vilsmeier-Haack reaction is highly regioselective for the C4 position of N-substituted pyrazoles, improper conditions can lead to impurities.

  • Potential Cause 1: Reaction Temperature is Too High Excessively high temperatures can lead to the decomposition of the starting material or the product, creating tar-like byproducts.

    • Troubleshooting Steps:

      • Find the Optimal Temperature: Determine the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) may be necessary.

      • Avoid Overheating: Use a temperature-controlled heating mantle or oil bath to prevent localized overheating.

  • Potential Cause 2: Incorrect Stoichiometry Using a very large excess of the Vilsmeier reagent can sometimes promote side reactions, although C4 formylation is strongly preferred.[1]

    • Troubleshooting Steps:

      • Optimize Reagent Ratio: While an excess of the Vilsmeier reagent is common, start with a moderate excess (e.g., 1.5 to 3 equivalents) and adjust as needed based on reaction monitoring.[13]

Optimized Protocol: Synthesis of this compound

This protocol provides a robust starting point. Note that optimization may be required based on your specific lab conditions and equipment.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting white, viscous mixture at 0 °C for an additional 30 minutes.

2. Formylation Reaction:

  • Dissolve 1-(butan-2-yl)-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture in an oil bath to 80-90 °C.

  • Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase) until the starting pyrazole is consumed (typically 2-4 hours).

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the crushed ice.

  • Once the quench is complete, neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.[12][13]

Troubleshooting Workflow

Use this flowchart to diagnose and resolve issues with low product yield systematically.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Action: Use Fresh/ Anhydrous Reagents Reagents_OK->Replace_Reagents No Check_Conditions Review Reaction Conditions (Temp Control, Time) Reagents_OK->Check_Conditions Yes Replace_Reagents->Start Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Action: Optimize Temp/Time (Monitor by TLC) Conditions_OK->Optimize_Conditions No Check_Workup Analyze Work-up & Extraction Conditions_OK->Check_Workup Yes Optimize_Conditions->Start Workup_OK Work-up Gentle & Efficient? Check_Workup->Workup_OK Optimize_Workup Action: Use Brine, Perform Multiple Extractions Workup_OK->Optimize_Workup No Success Yield Improved Workup_OK->Success Yes Optimize_Workup->Start

Caption: A step-by-step workflow for troubleshooting low product yield.

Table of Key Parameters and Their Impact

ParameterRecommended RangeImpact on Reaction
Vilsmeier Reagent Stoichiometry 1.5 - 3.0 equivalentsToo Low: Incomplete reaction. Too High: Can increase side products and makes work-up difficult.
Reagent Formation Temp. 0 - 5 °CCritical: Prevents reagent decomposition. Higher temperatures reduce the effective concentration of the electrophile.
Formylation Reaction Temp. 70 - 100 °CSubstrate Dependent: Higher temperature increases reaction rate but may also promote decomposition. Requires optimization.
Reaction Time 2 - 12 hoursMonitor by TLC: Insufficient time leads to incomplete conversion. Prolonged time at high temp can degrade the product.
Work-up pH 7 - 8Critical for Extraction: Ensures the product is in its neutral form for efficient extraction into an organic solvent.

References

  • BenchChem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
  • El-Gharably, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26855-26875. Available from: [Link]

  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Prajapati, D., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical & Biological Sciences, 2(3), 329-342. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Available from: [Link]

  • MDPI. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 188-202. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available from: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 188-202. Available from: [Link]

  • National Institutes of Health. (2010). The Application of Vinylogous Iminium Salt Derivatives and Microwave Accelerated Vilsmeier-Haack Reactions to Efficient Relay Syntheses of the Polycitone and Storniamide Natural Products. Available from: [Link]

  • National Institutes of Health. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available from: [Link]

  • ChemTube 3D. (2009). Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. Available from: [Link]

  • Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Available from: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • KTU ePubl. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • ResearchGate. (2014). Synthesis and reactions of pyrazole-4-carbaldehydes. Available from: [Link]

  • ResearchGate. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Available from: [Link]

  • ResearchGate. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Available from: [Link]

  • National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available from: [Link]

  • ResearchGate. (2010). Synthesis of heterocyclic compounds from 4-formylpyrazoles. Available from: [Link]

Sources

Technical Support Center: Chromatographic Purification of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde. We will address common challenges, provide detailed troubleshooting protocols, and explore alternative purification strategies, grounding our advice in established chemical principles and field-proven experience.

Introduction: Understanding the Challenge

This compound is a heterocyclic compound featuring a moderately polar pyrazole core and a reactive aldehyde functional group. The successful purification of this molecule by chromatography hinges on addressing two primary challenges:

  • Compound Stability: Aldehydes are susceptible to oxidation and can undergo unwanted reactions, such as acetal formation or decomposition, on standard silica gel, which is inherently acidic.[1][2]

  • Achieving Resolution: The polarity of the molecule requires a carefully optimized solvent system to achieve adequate separation from starting materials, reagents, and byproducts.

This guide is structured to help you navigate these challenges effectively, moving from initial method development to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of product degradation during silica gel chromatography? The primary cause is the acidic nature of standard silica gel.[3] The Lewis acid sites on the silica surface can catalyze the decomposition of sensitive aldehydes or promote side reactions, especially if an alcohol is used in the mobile phase (leading to acetal/hemiacetal formation).[2][4]

Q2: What is a good starting point for developing a TLC solvent system? A standard and effective starting point is a mixture of hexane and ethyl acetate (EtOAc).[5] Begin with a 4:1 or 3:1 ratio of Hexane:EtOAc and adjust the polarity based on the resulting Retention Factor (Rf). For this moderately polar compound, a final Rf value between 0.2 and 0.4 is ideal for column chromatography.[6]

Q3: My compound is streaking badly on the TLC plate. What does this mean? Streaking typically indicates a strong, undesirable interaction between your compound and the stationary phase (silica gel). This can be due to the basicity of the pyrazole nitrogen atom interacting with the acidic silica. It can often be resolved by adding a small amount (0.1-1%) of a modifier like triethylamine (NEt₃) or a highly polar solvent like methanol to your eluent.

Q4: Are there viable alternatives to column chromatography for this compound? Yes. A highly effective chemical purification method for aldehydes is the formation of a reversible bisulfite adduct.[7][8] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be easily separated from non-polar organic impurities via extraction. The pure aldehyde is then regenerated by treating the aqueous layer with a base.[8] This method is particularly useful if the compound proves too unstable for chromatography.

In-Depth Troubleshooting Guide

This section addresses specific issues encountered during the chromatographic purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Recovery 1. Decomposition on Column: The aldehyde is degrading on the acidic silica gel.[2] 2. Irreversible Binding: The compound is too polar and is sticking permanently to the silica.1. Deactivate the Silica Gel: Pre-treat the silica by slurrying it in the eluent containing 0.5-1% triethylamine (NEt₃) before packing the column.[2][9] This neutralizes the acidic sites. 2. Use an Alternative Stationary Phase: Consider using neutral alumina, which is less harsh for sensitive aldehydes.[3] 3. Switch to an Alternative Method: Employ the bisulfite adduct purification protocol.[7][8]
Poor Separation of Product and Impurities 1. Inappropriate Solvent System: The chosen eluent does not have the right polarity to differentiate between the components.[10] 2. Column Overloading: Too much crude material was loaded relative to the amount of silica.1. Re-optimize via TLC: Systematically test different solvent systems. If Hexane/EtOAc fails, try Dichloromethane/Methanol or Hexane/Diethyl Ether.[3][5] Aim for a ΔRf of at least 0.2 between your product and the main impurity. 2. Use a Gradient Elution: Start with a low polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product. 3. Reduce Sample Load: A general rule is to load no more than 1-5% of crude material by weight relative to the silica gel.[10]
New, Unidentified Spots Appear in Fractions 1. On-Column Reaction/Degradation: The compound is not stable to the stationary phase over the time it takes to run the column.[2] 2. Acetal/Hemiacetal Formation: If using an alcohol (e.g., methanol) in the eluent, it may be reacting with your aldehyde, catalyzed by the acidic silica.[4]1. Run the Column Faster: Use "flash" chromatography with positive pressure to minimize the residence time of the compound on the column. 2. Deactivate the Silica: This is the most effective solution. Add 0.5-1% NEt₃ to your eluent.[2] 3. Avoid Alcohol-Based Solvents: If possible, find a suitable eluent system that does not contain methanol or ethanol. If methanol is necessary, ensure the silica is thoroughly deactivated with a base.
Product Elutes Too Quickly (High Rf) 1. Solvent System is Too Polar: The eluent has a high affinity for your compound, preventing proper interaction with the stationary phase.1. Decrease Eluent Polarity: Increase the proportion of the non-polar solvent (e.g., increase hexane in a Hexane/EtOAc system).[6]
Product Does Not Elute from the Column 1. Solvent System is Not Polar Enough: The eluent is too weak to move the compound through the polar silica gel.[10]1. Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., add more EtOAc or a small percentage of methanol).[10] A gradient from Hexane/EtOAc to pure EtOAc, and then to EtOAc with 5% MeOH, can be effective.
Experimental Protocols & Workflows
Workflow 1: Standard Chromatographic Purification

This diagram outlines the logical flow from initial analysis to the purified product.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Chromatography cluster_2 Phase 3: Analysis & Isolation TLC 1. TLC Analysis Develop solvent system (e.g., Hexane/EtOAc). Aim for Rf ~0.3. [4] Optimize 2. Optimization Test modifiers (e.g., 0.5% NEt3) if streaking occurs. TLC->Optimize Prepare 3. Prepare Column Slurry pack with normal or deactivated silica gel. [1] Optimize->Prepare Load 4. Load Sample Dissolve crude in minimal solvent and load onto column. Prepare->Load Elute 5. Elute & Collect Run column with optimized eluent. Collect fractions. Load->Elute Analyze 6. Analyze Fractions Spot fractions on TLC to identify those with pure product. Elute->Analyze Combine 7. Combine & Concentrate Combine pure fractions and remove solvent via rotary evaporation. Analyze->Combine Final 8. Final Product Obtain purified This compound. Combine->Final

Caption: Standard workflow for purification by flash chromatography.

Protocol 1: Step-by-Step Flash Column Chromatography
  • TLC Analysis: On a silica TLC plate, test various solvent systems. A good starting point is 20% Ethyl Acetate in Hexane. Adjust the ratio until the desired product spot has an Rf of approximately 0.3. If streaking is observed, add 0.5% triethylamine to the solvent mixture and re-run the TLC.

  • Column Preparation:

    • Select a column of appropriate size (for 1g of crude material, a 40g silica column is typical).

    • Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture you will use). Crucially, if deactivation is needed, add 0.5-1% triethylamine to this eluent. [2]

    • Pour the slurry into the column and use positive pressure to pack it firmly, ensuring there are no cracks or air bubbles. Add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the column eluent.

    • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Collection:

    • Carefully add the eluent to the column.

    • Apply positive pressure (air or nitrogen) to achieve a steady flow rate (a "flash" column should run in 10-20 minutes).

    • Collect fractions in test tubes. If using a gradient, start with a low-polarity solvent to elute non-polar impurities, then systematically increase the polarity to elute your product.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified compound.

Workflow 2: Troubleshooting Decision Tree

Use this diagram to diagnose and solve common chromatography problems.

G cluster_solutions Start Start Purification: Run TLC & Column Problem Problem Encountered? Start->Problem Degradation Product Degrading? (New Spots) Problem->Degradation Yes Success Success: Pure Product Isolated Problem->Success No PoorSep Poor Separation? Degradation->PoorSep No Sol_Deactivate Solution: Deactivate silica with 1% NEt3. Run column faster. [15] Degradation->Sol_Deactivate Yes NoElution No Elution? PoorSep->NoElution No Sol_Reoptimize Solution: Re-optimize TLC with new solvent system (e.g., DCM/MeOH). Consider gradient elution. [9] PoorSep->Sol_Reoptimize Yes Sol_IncreasePolarity Solution: Increase eluent polarity. Add MeOH (up to 10%). [12] NoElution->Sol_IncreasePolarity Yes NoElution->Success Alternative Consider Alternative: Bisulfite Adduct Purification [7] Sol_Deactivate->Alternative If fails

Caption: Decision tree for troubleshooting common chromatography issues.

Alternative Purification: Bisulfite Adduct Formation

When chromatography proves problematic due to compound instability, this chemical method is an excellent alternative. It selectively isolates the aldehyde from other organic materials.

Workflow 3: Purification via Bisulfite Adduct

G Crude 1. Crude Mixture in Organic Solvent AddBisulfite 2. Add Saturated Aq. Sodium Bisulfite Solution [7] Crude->AddBisulfite Extract 3. Shake & Separate Layers (Liquid-Liquid Extraction) AddBisulfite->Extract Aqueous 4a. Aqueous Layer Contains water-soluble aldehyde-bisulfite adduct. [3] Extract->Aqueous Organic 4b. Organic Layer Contains non-aldehyde impurities. (Discard) Extract->Organic Regenerate 5. Regenerate Aldehyde Add fresh organic solvent, then add base (e.g., NaOH) to pH > 10. [7] Aqueous->Regenerate ExtractFinal 6. Extract & Isolate Separate layers. The pure aldehyde is now in the organic layer. Regenerate->ExtractFinal Final 7. Final Product Dry and concentrate the organic layer to get pure aldehyde. ExtractFinal->Final

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Protocol 2: Step-by-Step Bisulfite Purification
  • Adduct Formation: Dissolve the crude reaction mixture in a suitable water-miscible solvent like methanol or THF.[8] Add this solution to a separatory funnel containing a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes.

  • Extraction: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and more water to the funnel and shake again. Separate the two layers. The non-aldehyde impurities will remain in the organic layer, while the aldehyde-bisulfite adduct will be in the aqueous layer.[8] Discard the organic layer.

  • Regeneration: To the aqueous layer in the separatory funnel, add a fresh portion of organic solvent (e.g., ethyl acetate). While stirring or shaking, slowly add a base (e.g., 50% NaOH solution) dropwise until the pH of the aqueous layer is strongly basic (pH > 10).[8] This reverses the reaction and regenerates the free aldehyde.

  • Isolation: The regenerated, pure aldehyde will be extracted into the fresh organic layer. Separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
  • Various Authors. (2015). Is it possible to purify aldehyde by column? ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
  • University of California, Los Angeles. (n.d.). Flash Column Chromatography.
  • University of Rochester. (n.d.). Workup: Aldehydes. Department of Chemistry.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Not Voodoo. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
  • Various Authors. (2014). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate.
  • BenchChem. (n.d.). Minimizing the decomposition of sensitive aldehydes during regeneration.

Sources

Technical Support Center: Synthesis of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde. This resource is designed to provide in-depth, field-proven insights into the common challenges and byproduct formations encountered during the Vilsmeier-Haack formylation of 1-(butan-2-yl)-1H-pyrazole. As Senior Application Scientists, we aim to explain the causality behind experimental observations and provide robust, self-validating protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1-(butan-2-yl)-1H-pyrazole, using a Vilsmeier reagent. The Vilsmeier reagent is an electrophilic chloroiminium salt, typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4][5] The pyrazole ring, being electron-rich, attacks the electrophile, leading to the formation of the desired aldehyde after aqueous workup.[3][6]

Q2: Why is the formylation regioselective for the C4 position of the pyrazole ring?

Electrophilic aromatic substitution on the pyrazole ring, such as the Vilsmeier-Haack reaction, predominantly occurs at the C4 position.[7] This regioselectivity is governed by the electronic properties of the pyrazole ring. The nitrogen atom at the 2-position acts as an electron-donating group through resonance, increasing the electron density at the C4 position, making it the most nucleophilic and thus the most reactive site for electrophilic attack. The Vilsmeier reagent, being a relatively weak electrophile, is highly selective for this most activated position.[8]

Q3: What are the most common byproducts I should expect in this synthesis?

While the Vilsmeier-Haack reaction is generally selective, several byproducts can arise depending on the reaction conditions. Key potential byproducts include:

  • Unreacted Starting Material: Incomplete reaction is a common issue, often due to insufficient reagent, low temperature, or short reaction time.[3]

  • Di-formylated Pyrazole: Although less common for the C4 position, under harsh conditions or with highly activated substrates, a second formylation can occur.

  • Chlorinated Byproducts: In some cases, particularly with pyrazolones or substrates with susceptible functional groups, the Vilsmeier reagent can act as a chlorinating agent.[9][10] For instance, the reaction of 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole with the Vilsmeier reagent resulted in both formylation at C4 and chlorination of the ether side chain.[10]

  • Polymerization/Tarry Residues: Exothermic reactions, especially during the formation of the Vilsmeier reagent or if the reaction temperature is not controlled, can lead to the formation of dark, tarry materials that complicate purification.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: Low or No Yield of the Desired Product.

Possible Causes & Solutions

CauseScientific ExplanationRecommended Action & Protocol
Inactive Vilsmeier Reagent The chloroiminium salt is highly moisture-sensitive. Any water present will rapidly decompose the reagent, rendering it inactive for formylation.[3]Protocol: Ensure all glassware is flame-dried or oven-dried prior to use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold (0-5 °C) DMF under an inert atmosphere (e.g., nitrogen or argon) and use it immediately.[1][3]
Insufficient Reaction Time or Temperature The formylation of pyrazoles can be slow, especially if the ring is not highly activated. The reaction may require elevated temperatures to proceed to completion.[6][9]Protocol: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the starting material is still present after several hours at room temperature, consider gradually increasing the temperature to 50-80 °C.[6][11] Continue to monitor until the starting material is consumed.
Substrate Reactivity While the butan-2-yl group is weakly electron-donating, other factors could decrease the nucleophilicity of the pyrazole ring, slowing the reaction.Protocol: For less reactive substrates, increasing the molar excess of the Vilsmeier reagent (from 1.5 to 3 equivalents) can help drive the reaction to completion.[11] Be cautious, as excess reagent can sometimes lead to more byproducts.
Product Loss During Workup The resulting pyrazole-4-carbaldehyde may have some water solubility, leading to losses during the aqueous extraction phase.[3]Protocol: During the workup, after quenching the reaction with ice water, neutralize the mixture carefully. To decrease the product's solubility in the aqueous layer, saturate it with NaCl (brine) before extracting multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.[3]
Problem 2: Significant Amount of Unreacted 1-(butan-2-yl)-1H-pyrazole in the Final Product.

This is a clear indication of an incomplete reaction. Refer to the solutions for "Low or No Yield" above, with a primary focus on extending the reaction time or moderately increasing the temperature while monitoring via TLC.

Problem 3: Detection of a Chlorinated Byproduct.

Possible Cause & Solution

The Vilsmeier reagent (or excess POCl₃) can sometimes act as a chlorinating agent, especially at higher temperatures or if the substrate has functional groups susceptible to nucleophilic substitution.[10]

  • Mechanism Insight: The phosphorus oxychloride can chlorinate hydroxyl groups or other sensitive moieties. While less common for a simple alkyl-substituted pyrazole, contamination or side reactions on other parts of a more complex molecule are possible.

  • Preventative Protocol:

    • Control Stoichiometry: Use the minimum effective amount of POCl₃ (typically 1.1 to 1.5 equivalents relative to DMF).

    • Maintain Low Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.

    • Purification: If a chlorinated byproduct does form, it will likely have a different polarity from the desired aldehyde. Careful column chromatography on silica gel should allow for its separation.

Experimental Workflows & Diagrams

Workflow 1: Synthesis via Vilsmeier-Haack Reaction

This diagram outlines the critical stages of the synthesis, from reagent preparation to product isolation.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Formylation Reaction cluster_2 Step 3: Hydrolysis & Workup cluster_3 Step 4: Purification DMF Anhydrous DMF Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Reagent 0-5 °C, Dropwise Addition POCl3 POCl₃ POCl3->Reagent Pyrazole 1-(butan-2-yl)-1H-pyrazole Reagent->Pyrazole Add Pyrazole Solution Intermediate Iminium Intermediate Pyrazole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Aqueous Workup (H₂O) Purified Purified Product Product->Purified Column Chromatography

Caption: Key stages of the Vilsmeier-Haack reaction.

Diagram 2: Byproduct Formation Pathway - Incomplete Reaction

This logic diagram illustrates the factors leading to the recovery of unreacted starting material.

G cause1 Moisture Contamination intermediate Reduced Concentration of Active Vilsmeier Reagent or Slow Reaction Kinetics cause1->intermediate cause2 Low Temperature / Short Time cause2->intermediate cause3 Insufficient Reagent cause3->intermediate outcome Incomplete Conversion intermediate->outcome final Unreacted Starting Material Remains outcome->final

Caption: Causality of recovering unreacted starting material.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Pasha, T. Y., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27501-27530. Retrieved from [Link]

  • Benchchem. (n.d.). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 18-31. Retrieved from [Link]

  • Urbonavičiūtė, A., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1386. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Finikova, O. S., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 64(35), 8149-8153. Retrieved from [Link]

  • Liu, H., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(12), 10349-10356. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Kamal, A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific experimental issues with scientifically grounded explanations and actionable protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges observed during the recrystallization of this compound, offering step-by-step solutions and explaining the underlying chemical principles.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals.

Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oily liquid instead of solid crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon in recrystallization where the solute comes out of solution as a liquid phase rather than a solid crystalline lattice.[1][2] This typically occurs when the melting point of the solute (or an impure mixture of it) is lower than the temperature of the solution at the point of supersaturation.[3][4] For this compound, this can be exacerbated by the presence of impurities that depress the melting point.[3]

Causality & Expert Insights: The butan-2-yl group introduces a degree of flexibility and non-polarity, while the pyrazole-4-carbaldehyde core is more polar. This structural combination can lead to complex solubility behavior. Oiling out suggests that the solute molecules have aggregated but lack the organization to form a crystal lattice, often trapping impurities within the liquid droplets.[2][4]

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point, then allow it to cool again, but much more slowly.[3]

  • Induce Crystallization Above the "Oiling Out" Temperature:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface while the solution is still warm but below its boiling point.[5][6] This creates nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of the target compound, add a tiny speck (a "seed crystal") to the warm solution to initiate crystallization.[6][7]

  • Lower the Cooling Rate: Insulate the flask to ensure very slow cooling. Rapid cooling is a frequent cause of oiling out.[7]

Long-Term Strategy & Protocol: If the issue persists, a change in solvent system is warranted. Consider a mixed-solvent system.

G

Issue 2: No Crystals Form, Even After Extended Cooling.

Question: My solution of this compound has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?

Answer:

The failure of crystals to form from a cooled solution is typically due to one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated, but nucleation has not occurred.[8][9]

Causality & Expert Insights: The goal of recrystallization is to create a solution that is saturated at a high temperature and supersaturated upon cooling.[10] If an excessive volume of solvent is used, the compound's solubility limit may not be reached even at low temperatures.[11] Alternatively, even in a supersaturated solution, the spontaneous formation of crystal nuclei can be kinetically slow.[12]

Troubleshooting Protocol:

  • Confirm Supersaturation:

    • The Evaporation Test: Dip a clean glass rod into the solution, remove it, and let the solvent evaporate. If a solid residue forms on the rod, the solution is likely supersaturated and just needs inducement.[5][6]

  • Induce Nucleation (If Supersaturated):

    • Scratching: Vigorously scratch the inside of the flask below the solvent line with a glass rod.[5]

    • Seeding: Add a seed crystal.[6]

    • Ultrasonic Bath: Placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

  • Reduce Solvent Volume (If Not Supersaturated):

    • If the evaporation test yields no residue, you have used too much solvent.[8]

    • Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25-30%).

    • Allow the more concentrated solution to cool slowly again.[6]

G

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound?

A1: While specific solubility data for this exact compound is not widely published, we can make an educated choice based on the structure and general principles.[13] The molecule has both polar (pyrazole-carbaldehyde) and non-polar (butan-2-yl) regions. A good starting point is a solvent of intermediate polarity.

SolventPolarity IndexBoiling Point (°C)Rationale & Comments
Isopropanol 4.382.4Recommended Start. Good balance of polarity. Less volatile than ethanol, allowing for more controlled cooling.
Ethanol 5.278.4Often a good choice for pyrazole derivatives.[14] Can sometimes be too effective, leading to high solubility even when cold.
Ethyl Acetate 4.477.1Good for compounds of intermediate polarity. Less polar than alcohols.
Toluene 2.4110.6A non-polar option. May be suitable if the compound is highly impure with polar contaminants.
Heptane/Hexane 0.198.4 / 68.7Likely a poor solvent. The compound is probably too polar to dissolve well in hot alkanes. Best used as an anti-solvent.

Solvent Selection Protocol:

  • Place ~20 mg of your crude material into a small test tube.

  • Add the chosen solvent dropwise at room temperature. The ideal solvent will not dissolve the compound well at this stage.[10]

  • Heat the test tube in a water bath. The compound should dissolve completely in a minimal amount of the hot solvent.

  • Allow the tube to cool. Abundant, high-quality crystals should form.[15]

Q2: My recrystallized product is still impure. Should I perform a second recrystallization or use a different technique?

A2: If a single recrystallization does not yield a product of sufficient purity (as determined by melting point analysis or chromatography), a second recrystallization is a valid step.[4] However, if the impurity profile is complex, consider an alternative or supplementary purification method.

  • Perform a Second Recrystallization: This is effective if the impurities are present in small amounts. Ensure slow crystal growth to maximize purity.[7]

  • Use a Mixed-Solvent System: If a single solvent is not selective enough, a mixed-solvent recrystallization can provide a sharper solubility gradient.[16][17] A common pair would be a "good" solvent in which the compound is soluble (e.g., isopropanol) and a "bad" or "anti-solvent" in which it is insoluble (e.g., heptane or water).[18][19]

  • Charcoal Treatment: If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1]

  • Column Chromatography: For impurities with similar solubility profiles to your product, flash column chromatography is often the most effective purification method.

Q3: How do I perform a mixed-solvent recrystallization for this compound?

A3: A mixed-solvent recrystallization is a powerful technique when a single suitable solvent cannot be found.[20]

Step-by-Step Protocol (Isopropanol/Heptane System Example):

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot isopropanol (the "good" solvent).[17]

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution at this stage.

  • Addition of Anti-solvent: While keeping the isopropanol solution hot, add hot heptane (the "bad" solvent) dropwise until you observe a persistent slight cloudiness (turbidity).[16] This indicates the solution is now saturated.

  • Clarification: Add a few more drops of hot isopropanol, just enough to make the solution clear again.[16]

  • Crystallization: Cover the flask, remove it from the heat source, and allow it to cool slowly and undisturbed to room temperature, followed by an ice bath to maximize yield.[20]

  • Collection: Collect the crystals by vacuum filtration, washing with a small amount of a cold isopropanol/heptane mixture.[20]

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?1

  • University of Rochester. (n.d.). recrystallization-2.doc.pdf. 18

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Link

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Link

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. Link

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Link

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Link

  • YouTube. (2012, May 7). Recrystallization using two solvents. Link

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Link

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Link

  • Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Link

  • Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?Link

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Link

  • University of California, Los Angeles. (n.d.). Recrystallization. Link

  • Nichols, L. (2025, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Link

  • Nichols, L. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. Link

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Link

  • Vapourtec. (n.d.). Flow Crystallization | Solubility Control. Link

  • BenchChem. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Link

  • SOP: CRYSTALLIZATION. (n.d.). Link

  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Link

  • MIT OpenCourseWare. (2012, January). Two-Solvent Recrystallization Guide. Link

  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Link

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Link

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Link

  • Biocyclopedia. (n.d.). Problems in recrystallization. Link

  • ChemicalBook. (n.d.). 1H-Pyrazole-4-carboxaldehyde CAS#: 35344-95-7. Link

  • Nichols, L. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Link

  • Recrystallization. (n.d.). Link

  • Reddit. (2022, May 5). Guide to Recrystallisation. r/chemistry. Link

  • Recrystallization1. (n.d.). Link

  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Link

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Link

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Link

  • YouTube. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Link

  • JoVE. (2020, March 26). Video: Recrystallization - Concept. Link

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Link

  • ResearchGate. (2025, August 6). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. Link

  • BenchChem. (n.d.). Minimizing the decomposition of sensitive aldehydes during regeneration. Link

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Link

  • ResearchGate. (2025, August 9). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Link

  • HETEROCYCLES. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. Link

Sources

Stability of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound. While specific public stability data for this compound is limited, this guide synthesizes information from analogous compounds, such as 1-isopropyl-1H-pyrazole-4-carbaldehyde, and fundamental chemical principles to ensure the integrity of your experiments.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways involve the aldehyde functional group.[2] These include:

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid. This is a common degradation route for aldehydes when exposed to atmospheric oxygen.[1][2]

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, like this one, can undergo disproportionation to form the corresponding alcohol and carboxylic acid.[2]

  • Photodegradation: Aromatic aldehydes and pyrazole rings can be susceptible to degradation upon exposure to light.[1][2]

Q2: What are the optimal storage conditions for this compound?

A2: To maintain the integrity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place, ideally at 2-8°C for long-term storage.[1][3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the aldehyde group.[1][4]

  • Light: Protect from light by using an amber or opaque container.[1]

  • Moisture: Keep the container tightly sealed in a dry, well-ventilated area to prevent hydrolysis.[1][5]

Q3: Is this compound stable in common laboratory solvents?

A3: The stability of this compound can be solvent-dependent. Protic solvents may facilitate reactions involving the aldehyde group. For greater stability, consider using aprotic solvents such as DMSO, DMF, or acetonitrile.[2] It is always best practice to prepare solutions fresh. If storage of a solution is necessary, purge the solvent with an inert gas and store it at a low temperature (-20°C or -80°C) under an inert atmosphere.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC analysis of an aged solution. Oxidation of the aldehyde to a carboxylic acid.Prepare solutions fresh before use. If storing solutions, use degassed solvents and keep them under an inert atmosphere at low temperatures.[2]
Low yield or unexpected side products in a base-catalyzed reaction. Cannizzaro reaction occurring under strong basic conditions.Use the mildest possible base and the lowest effective temperature for your reaction.[2]
Discoloration of the compound or solution over time. Potential photodegradation or oxidation.Store the compound and its solutions protected from light in amber vials or by wrapping the container in aluminum foil.[1][2][4] Ensure storage is under an inert atmosphere.
Inconsistent results in aqueous buffers. pH-dependent hydrolysis or degradation.Stability is generally best at a neutral pH. Use buffered solutions when possible and minimize the time the compound is in an aqueous environment.[2]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[1]

1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.[2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.[2]

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.[2]

  • Photodegradation: Expose a vial of the stock solution to a calibrated light source (e.g., a photostability chamber) for a defined period.[2]

3. Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC with a photodiode array detector, to quantify the parent compound and detect any degradation products.

Workflow for Handling and Preparation of Solutions

G cluster_storage Storage cluster_prep Solution Preparation cluster_solution_storage Solution Storage (If Necessary) storage Store at 2-8°C Inert Atmosphere Protect from Light weigh Weigh Compound Rapidly storage->weigh solvent Use Anhydrous, Aprotic Solvent (e.g., ACN, DMSO) weigh->solvent degas Degas Solvent (Optional but Recommended) solvent->degas dissolve Dissolve Compound degas->dissolve use Use Solution Immediately dissolve->use aliquot Aliquot into Amber Vials dissolve->aliquot If not used immediately inert Purge with Inert Gas aliquot->inert freeze Store at -20°C or -80°C inert->freeze

Caption: Recommended workflow for handling and preparing solutions of this compound.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

DegradationPathways cluster_oxidation Oxidation cluster_cannizzaro Cannizzaro Reaction (Strong Base) cluster_photodegradation Photodegradation Parent This compound Oxidized 1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid Parent->Oxidized [O], Air, Light Alcohol (1-(butan-2-yl)-1H-pyrazol-4-yl)methanol Parent->Alcohol OH- CarboxylicAcid 1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid Parent->CarboxylicAcid OH- PhotoProducts Various Rearrangement and Cleavage Products Parent->PhotoProducts hν (UV/Vis Light)

Caption: Potential degradation pathways for this compound.

References

  • Technical Support Center: Stability of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
  • An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC - NIH.
  • Pyrazole - Safety Data Sheet - ChemicalBook.
  • How can we store Pyrazolin from chalcone and hydrazine hydrate? - ResearchGate.
  • 1H-Pyrazole-4-carbaldehyde | 35344-95-7 | FP12071 - Biosynth.

Sources

Technical Support Center: Formylation of 1-sec-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 1-sec-butyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific substrate. Here, we address common challenges and side reactions encountered during the formylation process, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Common Side Reactions

This section is dedicated to identifying and resolving specific issues that may arise during the formylation of 1-sec-butyl-1H-pyrazole.

Issue 1: Low or No Conversion to the Desired 4-formyl Product

Question: I am attempting to formylate 1-sec-butyl-1H-pyrazole using the Vilsmeier-Haack reaction, but I am observing very low conversion, with the starting material being the predominant species in my crude NMR. What could be the cause?

Answer: Low or no conversion in the Vilsmeier-Haack formylation of 1-sec-butyl-1H-pyrazole can be attributed to several factors, primarily related to the reactivity of the Vilsmeier reagent and the reaction conditions. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution, which typically occurs at the 4-position[1][2]. However, issues can still arise.

Causality and Resolution:

  • Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (commonly DMF) and a halogenating agent (like POCl₃ or oxalyl chloride)[3]. If this reagent is not formed efficiently, the formylation will not proceed.

    • Troubleshooting Protocol:

      • Ensure that your DMF is anhydrous. Water can quench the Vilsmeier reagent.

      • Use freshly opened or distilled POCl₃. Over time, POCl₃ can hydrolyze, reducing its effectiveness.

      • The order of addition is critical. Typically, POCl₃ is added slowly to chilled DMF. Allow the reagent to form completely (usually a pale yellow to orange color) before adding the pyrazole substrate.

  • Insufficient Reaction Temperature or Time: While the initial formation of the Vilsmeier reagent is often done at low temperatures, the subsequent formylation of the pyrazole may require heating to overcome the activation energy.

    • Troubleshooting Protocol:

      • After adding the pyrazole to the Vilsmeier reagent, allow the reaction to stir at room temperature for a period, then gradually increase the temperature. Monitor the reaction progress by TLC or LC-MS. Reactions can take anywhere from a few hours to overnight.[4]

  • Steric Hindrance: The sec-butyl group at the N1 position, while not directly blocking the C4 position, can influence the overall electron density and conformation of the pyrazole ring, potentially slowing down the reaction compared to less hindered N-alkyl pyrazoles.

Experimental Workflow: Optimizing the Vilsmeier-Haack Reaction

G cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up reagent_prep 1. Add POCl3 to anhydrous DMF at 0°C add_pyrazole 2. Add 1-sec-butyl-1H-pyrazole solution dropwise reagent_prep->add_pyrazole Ensure complete Vilsmeier reagent formation warm_rt 3. Stir at room temperature for 1-2 hours add_pyrazole->warm_rt heat 4. Heat to 60-80°C and monitor by TLC warm_rt->heat quench 5. Quench with ice-water heat->quench Upon completion neutralize 6. Neutralize with aq. NaOH or NaHCO3 quench->neutralize extract 7. Extract with an organic solvent neutralize->extract

Caption: Workflow for optimizing the Vilsmeier-Haack formylation.

Issue 2: Formation of an Unexpected Regioisomer (5-formyl Product)

Question: My reaction is yielding a formylated product, but spectroscopic analysis suggests it is the 5-formyl isomer, not the expected 4-formyl product. Why is this happening and how can I favor the 4-formyl isomer?

Answer: The formylation of N-substituted pyrazoles predominantly occurs at the C4 position due to electronic factors. However, the formation of the C5-formylated isomer, though less common, can occur under certain conditions, especially if the C4 position is blocked or if steric and electronic factors from the N1-substituent influence the regioselectivity.

Causality and Resolution:

  • Reaction Conditions: In some cases, aggressive reaction conditions (high temperatures, strong Lewis acids) can lead to a loss of regioselectivity.

  • Alternative Formylation Methods: If the Vilsmeier-Haack reaction consistently gives a mixture of isomers, consider the Duff reaction. The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium (often trifluoroacetic acid or a glycerol/boric acid mixture), can offer different regioselectivity.[5][6][7] It is known for its chemoselective and regiospecific formylation of some pyrazole systems, favoring the 4-position.[8][9]

Comparative Table of Formylation Methods

FeatureVilsmeier-Haack ReactionDuff Reaction
Reagents POCl₃/DMFHMTA/Acid (e.g., TFA)
Temperature 0°C to 100°C100°C to 160°C
Reaction Time 2-12 hours12-24 hours
Yields Generally higherOften lower to moderate
Regioselectivity Typically high for C4Can be very high for C4[5][8]
Substrate Scope Broad, for electron-rich heterocycles[7][10]Good for some substrates, but can be limited[7]
Issue 3: Observation of a Diformylated Product

Question: I have successfully formylated my pyrazole, but I am also isolating a significant amount of a diformylated byproduct. How can I prevent this?

Answer: Diformylation is a potential side reaction if the initially formed mon-formylated product is still sufficiently electron-rich to undergo a second electrophilic substitution.

Causality and Resolution:

  • Stoichiometry of the Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent increases the likelihood of a second formylation event.

    • Troubleshooting Protocol: Carefully control the stoichiometry. Start with 1.1 to 1.5 equivalents of the Vilsmeier reagent relative to the pyrazole.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can drive the reaction towards diformylation.

    • Troubleshooting Protocol: Monitor the reaction closely by TLC. Once the starting material is consumed and the mono-formylated product is the major spot, proceed with the work-up. Avoid unnecessarily long reaction times.

Issue 4: Complex Mixture of Byproducts and Purification Challenges

Question: My crude reaction mixture is very complex, showing multiple spots on TLC, making purification by column chromatography difficult. What are these byproducts and are there alternative purification strategies?

Answer: The complexity of the crude product can arise from several sources, including decomposition of the starting material or product under the reaction conditions, or side reactions of the Vilsmeier reagent itself.

Causality and Resolution:

  • Hydrolysis of the Vilsmeier Reagent: Incomplete quenching of the reaction can lead to the persistence of reactive intermediates that can cause side reactions during workup.

  • Decomposition: The acidic conditions of the Vilsmeier-Haack or Duff reactions can potentially lead to decomposition, especially if the substrate is sensitive.

  • Alternative Purification: If standard silica gel chromatography is proving ineffective, consider the following:

    • Acid-Base Extraction: The formylated pyrazole product will have a different pKa than the starting material and some byproducts. An acid-base workup can sometimes help in separating these.

    • Crystallization: The desired product may be crystalline. Attempting to crystallize the crude material from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a highly effective purification method.

    • Salt Formation: It is possible to purify pyrazoles by forming their acid addition salts, crystallizing the salt, and then neutralizing to recover the purified pyrazole.[11][12]

Troubleshooting Decision Tree

G start Formylation of 1-sec-butyl-1H-pyrazole low_conversion Low/No Conversion start->low_conversion isomer Wrong Isomer (C5) start->isomer diformyl Diformylation start->diformyl complex_mix Complex Mixture start->complex_mix sol_low_conversion Check reagent quality Increase temp/time low_conversion->sol_low_conversion sol_isomer Try Duff Reaction Modify V-H conditions isomer->sol_isomer sol_diformyl Reduce Vilsmeier reagent stoichiometry Monitor reaction closely diformyl->sol_diformyl sol_complex_mix Optimize work-up Attempt crystallization Consider salt formation purification complex_mix->sol_complex_mix

Caption: Decision tree for troubleshooting formylation side reactions.

Frequently Asked Questions (FAQs)

Q1: Is the Vilsmeier-Haack or the Duff reaction better for the formylation of 1-sec-butyl-1H-pyrazole?

A1: The Vilsmeier-Haack reaction is generally the more common and often higher-yielding method for formylating electron-rich heterocycles like pyrazoles.[7] However, the Duff reaction can be a valuable alternative if you are facing issues with regioselectivity or if your substrate is sensitive to the conditions of the Vilsmeier-Haack reaction.[7] For a new substrate like 1-sec-butyl-1H-pyrazole, it is advisable to screen both methods on a small scale to determine the optimal conditions.

Q2: What is the expected regioselectivity for the formylation of 1-sec-butyl-1H-pyrazole?

A2: Electrophilic substitution on N-substituted pyrazoles overwhelmingly favors the C4 position.[1][2] The N1-substituent directs the electrophile to this position. Therefore, the expected major product is 1-sec-butyl-1H-pyrazole-4-carbaldehyde.

Q3: Can I use other formylating agents besides POCl₃ with DMF?

A3: Yes, other reagents can be used to generate the Vilsmeier reagent. Oxalyl chloride or thionyl chloride can be used in place of POCl₃. These may offer milder reaction conditions but should be handled with appropriate care due to their reactivity.

Q4: How do I properly quench a Vilsmeier-Haack reaction?

A4: The reaction is typically quenched by pouring the reaction mixture slowly into a vigorously stirred mixture of ice and water. This hydrolyzes the intermediate iminium salt to the final aldehyde.[3] Following hydrolysis, the mixture is neutralized with a base such as sodium hydroxide, sodium carbonate, or sodium bicarbonate solution to a neutral or slightly basic pH before extraction.

Q5: Are there any specific safety precautions for these reactions?

A5: Yes. Both POCl₃ and trifluoroacetic acid are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Vilsmeier-Haack reaction can be exothermic, especially during the formation of the reagent and the quenching step. Therefore, it is important to maintain proper temperature control.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Google Scholar.
  • (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction - Taylor & Francis Online. (2013). Taylor & Francis Online. Retrieved from [Link]

  • chemoselective and regiospecific formylation of 1-phenyl-1h-pyrazoles through the duff reaction - Taylor & Francis Online. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.). Google Patents.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023). National Institutes of Health. Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.). Google Patents.
  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles - PubMed. (2022). PubMed. Retrieved from [Link]

  • Vilsmeier haack rxn | PPTX - Slideshare. (n.d.). SlideShare. Retrieved from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.). Google Scholar.
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • The Vilsmeier Reaction of Non‐Aromatic Compounds | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Google Scholar.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). Google Scholar.
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (n.d.). Google Scholar.
  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (n.d.). Encyclopedia.pub. Retrieved from [Link]

  • Full article: Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction - Taylor & Francis Online. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (n.d.). Chemical Methodologies. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). MDPI. Retrieved from [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (n.d.). KTU ePubl. Retrieved from [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Google Scholar.

Sources

Technical Support Center: Characterization of Impurities in 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and analysis of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity characterization during the synthesis of this important heterocyclic intermediate. As active pharmaceutical ingredient (API) development progresses, a thorough understanding and control of impurities is not merely a regulatory requirement but a cornerstone of ensuring product safety and efficacy.[1][2]

This document provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions, all structured to empower you to identify, characterize, and mitigate impurities effectively in your laboratory work.

Section 1: Synthesis Overview and Genesis of Impurities

A robust understanding of the synthetic pathway is the first step in predicting and identifying potential impurities.[3] The synthesis of this compound is typically achieved via a two-stage process, with each stage presenting unique opportunities for impurity formation.

  • Stage 1: Pyrazole Ring Formation: The synthesis often begins with the condensation of a 1,3-dicarbonyl compound with sec-butylhydrazine. This is a variation of the classic Knorr pyrazole synthesis.[4][5]

  • Stage 2: Formylation: The most common and efficient method for introducing the aldehyde group at the C4 position of the pyrazole ring is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7]

Impurities can arise from starting materials, intermediates, by-products of side reactions, and degradation of the final product.[8][9] The following diagram illustrates the primary synthetic route and highlights critical points where process-related impurities may be generated.

G cluster_1 Stage 2: Vilsmeier-Haack Formylation Dicarbonyl 1,3-Dicarbonyl Compound Pyrazole 1-(butan-2-yl)-1H-pyrazole (Intermediate) Dicarbonyl->Pyrazole Regioisomer Regioisomeric Pyrazole (Impurity A) Dicarbonyl->Regioisomer If unsymmetrical Hydrazine sec-Butylhydrazine Hydrazine->Pyrazole Condensation Hydrazine->Regioisomer Product This compound (Target Product) Pyrazole->Product N_Formyl N-Formyl Isomer (Impurity C) Pyrazole->N_Formyl Unreacted_Pyrazole Unreacted Pyrazole (Impurity B) Pyrazole->Unreacted_Pyrazole Incomplete Reaction Vilsmeier Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier->Product C4-Formylation Vilsmeier->N_Formyl

Caption: Synthetic pathway and key impurity formation points.

Section 2: Troubleshooting Guide for Impurity Characterization

This section addresses specific issues you may encounter during your synthesis and analysis, presented in a question-and-answer format.

Question 1: My initial TLC/HPLC analysis of the crude product shows multiple spots/peaks. What are the most likely organic impurities I should be looking for?

Answer: The presence of multiple signals indicates an impure sample. Organic impurities are the most common type and typically originate from the synthetic process itself.[3][10] Based on the Vilsmeier-Haack route, your primary suspects should be:

  • Unreacted Starting Material: Incomplete formylation will leave residual 1-(butan-2-yl)-1H-pyrazole.

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl was used in the first stage, you might have a regioisomeric pyrazole that was subsequently formylated.[4]

  • By-products from Side Reactions: The Vilsmeier-Haack reaction can sometimes lead to N-formylation instead of the desired C4-formylation, creating an isomeric impurity.[11]

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, which could form the corresponding carboxylic acid, especially during work-up or storage.

The table below summarizes these common impurities and provides initial guidance for their identification.

Impurity TypePotential Structure/NameProbable SourceKey Analytical Indicators
Starting Material 1-(butan-2-yl)-1H-pyrazoleIncomplete formylation reactionLower molecular weight (by 28 Da, the mass of a CHO group) than the product, detectable by LC-MS.
Isomeric By-product 1-(butan-2-yl)-1H-pyrazole-5-carbaldehydeNon-selective formylationSame molecular weight as the product. Differentiated by NMR spectroscopy (see Q2).
Isomeric By-product N-formyl pyrazolium saltVilsmeier reagent attacks ring nitrogenSame molecular weight as the product. Typically unstable and may hydrolyze back to the starting pyrazole during aqueous work-up.[11]
Degradation Product 1-(butan-2-yl)-1H-pyrazole-4-carboxylic acidOxidation of the aldehydeHigher molecular weight (by 16 Da) than the product. Different polarity, easily separated by HPLC.

Question 2: My LC-MS analysis shows an impurity with the exact same mass as my target product. How can I confirm if it's a regioisomer and determine its structure?

Answer: An impurity with an identical mass is almost certainly an isomer. In this synthesis, the most probable isomer is 1-(butan-2-yl)-1H-pyrazole-5-carbaldehyde. Differentiating these regioisomers requires definitive structural elucidation, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[12][13][14]

Causality: The connectivity of atoms—specifically, which carbon atom the aldehyde group is attached to—is different between the C4 and C5 isomers. While they have the same mass, their NMR spectra will be distinct due to the different chemical environments of the protons and carbons.

Protocol: Structural Elucidation of Isomers via 2D NMR

  • Isolate the Impurity: Use preparative HPLC to isolate a sufficient quantity (typically >1 mg) of the unknown isomer.

  • Acquire 1D and 2D NMR Spectra: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the following spectra:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

  • Analyze the Data:

    • For the desired C4-aldehyde: The aldehyde proton (~9.8 ppm) should show a long-range (³J) correlation in the HMBC spectrum to two pyrazole ring carbons: C4 (the carbon it's attached to) and C5. The proton on C5 should show a correlation to the aldehyde carbon.

    • For the C5-aldehyde isomer: The aldehyde proton will show HMBC correlations to C5 and C4. The proton on C4 will show a correlation to the aldehyde carbon. The key difference lies in the coupling patterns and correlations of the pyrazole ring protons (H3 and H5 for the C4-product vs. H3 and H4 for the C5-isomer).

Question 3: My reaction yield is consistently low, and I suspect product loss or degradation during the aqueous work-up. How can I troubleshoot this?

Answer: Low yield is a common problem in organic synthesis.[15][16] In the context of the Vilsmeier-Haack reaction, the work-up step is critical. The reaction is typically quenched by pouring it onto ice or a cold basic solution (e.g., sodium bicarbonate) to hydrolyze the intermediate iminium salt and neutralize the acidic reaction mixture.

Potential Issues During Work-up:

  • Product Solubility: The formylated pyrazole may have some solubility in the aqueous layer, leading to loss during extraction.

  • Emulsion Formation: The presence of DMF can lead to stable emulsions during extraction, making phase separation difficult and causing product loss.

  • Degradation: If the quenching is not performed carefully, localized heat from the exothermic neutralization can cause degradation. The target molecule might also be unstable to strongly acidic or basic conditions.[15]

Troubleshooting Protocol:

  • Test Product Stability: Before performing the work-up on your main reaction, take a small aliquot of the crude reaction mixture. Quench it under the planned conditions (e.g., add a drop to a vial containing ice-cold NaHCO₃ solution). Extract with your chosen solvent and analyze by TLC. Compare this to a sample of the reaction mixture before quenching to see if any new spots (degradation products) have appeared.[15]

  • Optimize Extraction:

    • To reduce product solubility in the aqueous phase, saturate the aqueous layer with sodium chloride (brine).

    • Perform multiple extractions with a smaller volume of organic solvent (e.g., 3 x 50 mL) rather than a single large extraction (1 x 150 mL).

    • If emulsions form, try adding more brine, allowing the mixture to stand, or filtering it through a pad of Celite.

  • Remove DMF Before Extraction: After quenching, much of the DMF can be removed by distillation under reduced pressure if the product is not volatile. This significantly simplifies the subsequent extraction.

Section 3: Standard Analytical Protocols

Adherence to standardized analytical procedures is essential for reproducible results.

Protocol 1: HPLC-UV Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying impurities in pharmaceutical products.[17][18][19]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the crude sample in acetonitrile (~1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample and integrate all peaks. According to ICH guidelines, impurities present at levels of 0.10% or higher should be identified and characterized.[3]

Protocol 2: GC-MS for Residual Solvents and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile organic compounds, such as residual solvents (e.g., DMF).[2][19]

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold for 5 min.

  • Injector: Split mode (20:1), 250°C.

  • MS Detector: Scan range 40-400 m/z, electron ionization (EI) at 70 eV.

  • Procedure:

    • Prepare a sample by dissolving a known weight of the crude product in a high-purity solvent that does not interfere with the analysis (e.g., dichloromethane).

    • Inject 1 µL into the GC-MS.

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

Section 4: Analytical Workflow and FAQs

Systematic Workflow for Impurity Identification

A logical and systematic workflow ensures that unknown impurities are identified efficiently and accurately.

G start Crude Reaction Mixture tlc Initial Screen by TLC start->tlc hplc_quant HPLC-UV for Separation & Quantification tlc->hplc_quant decision Any peak > 0.1%? hplc_quant->decision lcms LC-MS for Molecular Weight (MW) decision->lcms Yes stop Report as Unspecified Impurity (below identification threshold) decision->stop No mw_known MW matches known impurity/SM/product? lcms->mw_known confirm Confirm identity with reference standard mw_known->confirm Yes isolate Isolate Impurity (Prep-HPLC) mw_known->isolate No end Impurity Characterized confirm->end nmr Structural Elucidation (1D/2D NMR) isolate->nmr nmr->end

Caption: A systematic workflow for impurity identification.

Frequently Asked Questions (FAQs)

  • Q: What are the main classes of impurities according to regulatory guidelines?

    • A: The International Council for Harmonisation (ICH) guidelines classify impurities into three main categories: organic impurities (process- and drug-related), inorganic impurities (reagents, catalysts, heavy metals), and residual solvents.[1][17]

  • Q: How can I minimize the formation of impurities during the Vilsmeier-Haack reaction?

    • A: Control is key. The Vilsmeier reagent is moisture-sensitive.[6] Ensure all glassware is dry and use anhydrous solvents. Prepare the reagent at low temperatures (0-5 °C) by adding POCl₃ dropwise to DMF to control the exothermic reaction. Maintain the reaction temperature as specified in your protocol, as higher temperatures can lead to more side products.

  • Q: What are potential inorganic impurities from this synthesis?

    • A: Inorganic impurities typically originate from reagents and catalysts.[8][9] In this synthesis, sources could include residual phosphorus salts from the POCl₃ and inorganic salts (like NaCl) introduced during the work-up. These are usually removed by proper washing and purification (e.g., recrystallization or column chromatography) of the final product.

References

  • WebofPharma. (2025, December 17).
  • Labinsights. (2024, January 25).
  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products.
  • Alfa Chemistry. Isolation and Identification of API Impurities. MS & NMR Center.
  • CD Formul
  • ResearchGate. Impurity Profiling of Active Pharmaceutical Ingredients (APIs).
  • BenchChem. Identifying and removing byproducts in pyrazole synthesis.
  • Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Ijel. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • NIH National Library of Medicine.
  • BenchChem.
  • Agilent. Effective monitoring of organic impurities using mass-selective detection.
  • Pharmaceutical Technology. Organic Impurities in Chemical Drug Substances.
  • YouTube. (2019, January 19). synthesis of pyrazoles.
  • BenchChem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Arkivoc. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • ResearchGate. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Journal of Chemical and Pharmaceutical Sciences.
  • Reddit. (2023, October 27). Common sources of mistake in organic synthesis.
  • Slideshare.
  • AMS Biopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • ResearchGate. (2025, August 5).
  • NIH National Library of Medicine. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
  • NIH National Library of Medicine. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

Sources

Technical Support Center: Scale-Up Synthesis of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals navigating the challenges associated with the scale-up synthesis of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde. We provide field-proven insights, troubleshooting protocols, and detailed experimental procedures to ensure a safe, efficient, and reproducible manufacturing process.

Synthetic Strategy Overview

The synthesis of this compound is robustly achieved via a two-step sequence. The first step involves the N-alkylation of pyrazole with a suitable sec-butylating agent. The resulting 1-(butan-2-yl)-1H-pyrazole is then subjected to electrophilic formylation, most commonly via the Vilsmeier-Haack reaction, to regioselectively install the aldehyde group at the C4-position of the pyrazole ring.[1]

Synthetic_Workflow Pyrazole Pyrazole Precursor 1-(butan-2-yl)-1H-pyrazole Pyrazole->Precursor  Step 1:  N-Alkylation   Reagents1 2-Bromobutane, Base (e.g., K2CO3), Solvent (e.g., DMF) Reagents1->Precursor Product 1-(butan-2-yl)-1H- pyrazole-4-carbaldehyde Precursor->Product  Step 2:  Vilsmeier-Haack  Formylation   Reagents2 Vilsmeier Reagent (POCl₃, anhy. DMF) Reagents2->Product

Caption: High-level two-step synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it preferred for this synthesis? The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich heterocyclic compounds.[2] It employs a chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[2] For N-substituted pyrazoles, this reaction offers excellent regioselectivity for the electron-rich C4 position, making it a direct and efficient route to the desired pyrazole-4-carbaldehyde.[3]

Q2: What are the most critical safety concerns when scaling up the Vilsmeier-Haack reaction? The primary hazards stem from the reagents and the reaction's thermal profile.

  • Reagent Hazards: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[2] All operations must be conducted under strictly anhydrous conditions in a well-ventilated fume hood or reactor system with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic.[2][4] This step requires robust temperature control, typically through a jacketed reactor and slow, subsurface addition of POCl₃ at low temperatures (0–10 °C). The final quenching of the reaction mixture with water or ice is also very exothermic and must be performed with extreme caution to avoid uncontrolled boiling and pressure buildup.[2][5]

Q3: How should the reaction progress be monitored? Reaction progress for both the N-alkylation and formylation steps can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis of the Vilsmeier-Haack reaction, a small aliquot of the reaction mixture must be carefully quenched (e.g., added to a small amount of saturated sodium bicarbonate solution), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on the TLC plate.[2] This allows for a clear comparison of the starting material, intermediates, and the final product.

Q4: What are the key raw material quality attributes?

  • Anhydrous Solvents: The use of anhydrous DMF is critical for the successful formation and stability of the Vilsmeier reagent.[6] Water will rapidly decompose both POCl₃ and the reagent itself, leading to reaction failure.[7]

  • Reagent Purity: Use fresh, high-purity POCl₃. Older bottles can absorb atmospheric moisture, leading to the formation of HCl and reduced activity.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Problem Area 1: Low Yield or Incomplete Conversion

Q: My Vilsmeier-Haack formylation reaction shows low conversion of the 1-(butan-2-yl)-1H-pyrazole starting material, even after extended reaction times. What are the potential causes?

This is a common issue that can often be traced back to the Vilsmeier reagent itself or suboptimal reaction conditions. Follow this troubleshooting logic to diagnose the root cause.

Troubleshooting_Low_Yield Start Low Yield or Incomplete Conversion Cause1 Is the Vilsmeier Reagent Active? Start->Cause1 Cause2 Are Reaction Conditions Optimal? Cause1->Cause2 Yes Sol1A Verify Anhydrous Conditions: Use oven-dried glassware and an inert (N₂/Ar) atmosphere. Cause1->Sol1A No Cause3 Is the Substrate Sufficiently Reactive? Cause2->Cause3 Yes Sol2A Increase Reaction Temperature: After substrate addition at 0 °C, allow to warm to RT, then heat to 50-80 °C. Monitor by TLC/HPLC. Cause2->Sol2A No Sol3 This substrate is generally reactive. If issues persist after addressing reagent and conditions, re-verify the identity and purity of the starting 1-(butan-2-yl)-1H-pyrazole. Cause3->Sol3 Unsure Sol1B Use Fresh Reagents: Ensure POCl₃ is from a fresh stock and DMF is anhydrous (<50 ppm H₂O). Sol1A->Sol1B Sol1C Proper Reagent Formation: Add POCl₃ slowly to DMF at 0-5 °C. Allow to stir for 30-60 min before adding the pyrazole substrate. Sol1B->Sol1C Sol2B Increase Reaction Time: Some substrates require longer times (4-24h). Confirm completion by monitoring. Sol2A->Sol2B Sol2C Adjust Stoichiometry: Increase equivalents of Vilsmeier reagent (e.g., from 1.5 to 3.0 eq). This can drive the reaction to completion. Sol2B->Sol2C

Caption: Troubleshooting logic for addressing low reaction yield.
Problem Area 2: By-Product Formation

Q: My reaction produces the desired product, but I am observing significant impurities, complicating purification. What are these by-products and how can I minimize them?

By-product formation is often linked to reaction temperature and moisture control.

Observed By-Product Potential Cause Proposed Solution & Rationale
Unidentified Polar Impurities / Tar Reaction temperature is too high. The Vilsmeier reagent can cause decomposition or polymerization of the substrate or product at excessive temperatures.[8]Maintain strict temperature control. The formylation of the pyrazole may require heating, but this should be optimized. Start at a lower temperature (e.g., 50-60 °C) and only increase if the reaction is too sluggish.[5]
Chlorinated Pyrazole Species High temperatures or prolonged reaction times. POCl₃ can act as a chlorinating agent, particularly at elevated temperatures. This is a known side reaction in Vilsmeier chemistry.[8]Reduce the reaction temperature and/or reaction time. Ensure a prompt and efficient aqueous work-up as soon as the reaction is complete to hydrolyze all reactive species.
Starting Material (Pyrazole) Incomplete N-alkylation in Step 1. Unreacted pyrazole from the first step will not undergo Vilsmeier-Haack formylation under these conditions, as the N-H proton is acidic.[3]Ensure the N-alkylation step goes to completion. Purify the 1-(butan-2-yl)-1H-pyrazole intermediate thoroughly before proceeding to the formylation step.
Problem Area 3: Product Isolation & Purification Challenges

Q: I am having difficulty isolating the product during the aqueous work-up, specifically with emulsions and poor phase separation. What can I do?

This is a common challenge during the scale-up of extractions.

  • Cause: The formation of finely dispersed solids or amphiphilic intermediates during the neutralization step can stabilize emulsions.

  • Solution 1 (Break the Emulsion): After extraction, if an emulsion persists, add a saturated solution of sodium chloride (brine).[2] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic components and helping to break the emulsion.

  • Solution 2 (Filtration): If the emulsion is caused by fine particulates, filter the entire biphasic mixture through a pad of a filter aid like Celite®. This will remove the solids that are stabilizing the emulsion, allowing for clean phase separation in the filtrate.

  • Solution 3 (Solvent Choice): Consider using a different extraction solvent. Dichloromethane (DCM) can sometimes be more prone to emulsions than ethyl acetate.

Q: Column chromatography is not ideal for our scale. What are viable alternative purification methods?

  • Vacuum Distillation: As this compound is expected to be a liquid or low-melting solid, vacuum distillation is a highly scalable and effective purification method.[5] This is often preferred in manufacturing settings over chromatography.

  • Recrystallization: If the crude product can be solidified, recrystallization is an excellent method for achieving high purity on a large scale.[5] A solvent screen should be performed at the lab scale to identify a suitable solvent system (e.g., heptane/ethyl acetate, isopropanol/water).

Scale-Up Experimental Protocols

Disclaimer: These protocols are intended as a starting point and must be optimized for your specific equipment and scale. A thorough safety review should be conducted before implementation.

Protocol 1: Synthesis of 1-(butan-2-yl)-1H-pyrazole
  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet, charge pyrazole (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (5-10 volumes).

  • Reagent Addition: Begin stirring and heat the slurry to 60-70 °C.

  • Add 2-bromobutane (1.1 eq) dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature below 80 °C.

  • Reaction: Hold the mixture at 70-80 °C and monitor by TLC/HPLC until the pyrazole is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to 20-25 °C. Slowly add water (10-15 volumes) to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a suitable extractor and extract with an appropriate solvent like methyl tert-butyl ether (MTBE) or toluene (3 x 5 volumes).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude oil is best purified by vacuum distillation to yield 1-(butan-2-yl)-1H-pyrazole as a clear liquid.

Protocol 2: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Preparation: Charge anhydrous DMF (3.0 eq) to a clean, dry, nitrogen-purged reactor. Cool the solvent to 0-5 °C using a chiller.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise below the surface of the DMF, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, stir the resulting slurry at 0-10 °C for 45-60 minutes.

  • Formylation: Dissolve 1-(butan-2-yl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the Vilsmeier reagent, maintaining the temperature at 0-10 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature, then heat to 60-70 °C. Monitor by TLC/HPLC until the starting material is consumed (typically 3-6 hours).

  • Quench: In a separate, larger reactor, prepare a stirred mixture of crushed ice and water. Very slowly transfer the completed reaction mixture into the ice/water slurry. This step is highly exothermic; control the addition rate to keep the quench pot temperature below 25 °C.

  • Neutralization & Isolation: Slowly add a 50% aqueous solution of sodium hydroxide to adjust the pH to 7-8. The product may precipitate as a solid or remain as an oil.

  • Extraction: Extract the neutralized mixture with ethyl acetate or DCM (3 x 5 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or recrystallization to obtain this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
  • Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(21), 5190. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • de Oliveira, C. S., de M. Santos, M., & de Oliveira, R. B. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. Retrieved from [Link]

  • ChemistryViews. (2023). One-Pot, Three-Component Synthesis of Substituted Pyrazoles. Retrieved from [Link]

  • Urbonaitė, S., & Dailidė, M. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(3), M1704. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles 1. Scientific Diagram. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Wiley-VCH. (2007). Supporting Information.
  • Benchchem. (n.d.). Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formylation.
  • Luo, Y., Wu, A. X., & Ren, Z. H. (2008). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 13(8), 1834-1841. Retrieved from [Link]

  • Dąbrowska, E., & Dąbrowski, M. (2011). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 76(9), 3432-3437. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: Synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Request PDF. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Request PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • Sharma, V., Kumar, P., & Kumar, V. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(11), 4649-4663. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
  • Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Request PDF. Retrieved from [Link]

  • ARKAT USA. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Request PDF. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones.
  • CoLab. (n.d.). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

Sources

Validation & Comparative

Biological activity of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde vs other pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the Biological Activity of Pyrazole-4-Carbaldehydes: Evaluating 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde in Context

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of this compound against other reported pyrazole derivatives. While direct experimental data for this specific molecule is not extensively available in current literature, this document synthesizes findings from structurally related pyrazole-4-carbaldehydes to forecast its potential therapeutic activities and to provide a framework for its experimental evaluation.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in a variety of approved drugs and clinical candidates.[1][2] Its versatility allows for substitutions at multiple positions, leading to a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][5] The 4-carbaldehyde (-CHO) group, in particular, serves as a crucial synthetic handle for creating more complex derivatives and can itself contribute to the molecule's biological profile.[6][7][8]

Comparative Landscape of Biological Activity

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[9][10][11][12] Below, we compare the known activities of various classes of substituted pyrazoles to build a predictive profile for this compound.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[9][13][14][15]

  • Mechanism of Action: Pyrazoles have been shown to inhibit key enzymes and receptors in cancer cells, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and PI3 Kinase.[13]

  • Structural Insights: The substituents at the N1, C3, and C5 positions of the pyrazole ring are critical for anticancer potency. For instance, bulky aromatic groups at these positions are common in potent anticancer pyrazoles.[15][16] The presence of a 4-carbaldehyde can be a precursor to synthesizing chalcones or other derivatives with enhanced cytotoxic effects.[17]

Hypothetical Placement of this compound: The N1-substituted sec-butyl group is a relatively small, non-aromatic, and flexible substituent. Compared to derivatives with large aromatic rings at the N1 position, which often show high potency, this compound might exhibit more modest direct cytotoxicity. However, its 4-carbaldehyde group makes it an excellent candidate for derivatization into more potent anticancer agents.

Data Summary: Anticancer Activity of Representative Pyrazole Derivatives

Compound ClassExample SubstituentsTarget Cancer Cell Line(s)Reported Activity (IC50)Reference
Indole-Pyrazole HybridsN1-aryl, C3/C5-indoleHCT116, MCF7, HepG2, A549< 23.7 µM[13]
Pyrazole CarbaldehydesVaried N1, C3, C5 aryl groupsMCF7 (Breast Cancer)0.25 µM[13]
Pyrazolone-PyrazolesN1-aryl, fused ring systemMCF7 (Breast Cancer)16.50 µM[13]
Antimicrobial Activity

Pyrazole derivatives are well-documented for their broad-spectrum antimicrobial and antifungal activities.[3][18][19][20]

  • Mechanism of Action: While varied, proposed mechanisms include inhibition of essential bacterial enzymes like DNA gyrase.[19]

  • Structural Insights: The incorporation of other heterocyclic moieties, such as thiazole or thiophene, often enhances the antimicrobial potency of pyrazoles.[18][21] The lipophilicity and electronic properties of the substituents play a significant role. Electron-withdrawing groups can sometimes enhance activity.[2]

Hypothetical Placement of this compound: The sec-butyl group at the N1 position imparts a degree of lipophilicity, which could facilitate passage through microbial cell membranes. The 4-carbaldehyde offers a site for condensation reactions to form Schiff bases or hydrazones, which are known to possess antimicrobial properties. It is plausible that this compound could serve as a moderate antimicrobial agent or a valuable intermediate for more potent derivatives.

Data Summary: Antimicrobial Activity of Representative Pyrazole Derivatives

Compound ClassExample SubstituentsTarget Microorganism(s)Reported ActivityReference
Thiazole-Pyrazole HybridsVaried aryl and alkyl groupsS. aureus, B. subtilis, E. coli, C. albicansGood to moderate activity[18]
Coumarin-Pyrazole HybridsFused coumarin ring systemS. aureus, L. monocytogenes, SalmonellaMIC as low as 0.05 mg/L[19]
4-Formyl PyrazolesC3/C5-aryl groupsPathogenic bacteriaPromising activity vs. Ampicillin[6]

Proposed Experimental Evaluation Workflow

To empirically determine the biological activity of this compound, a structured experimental workflow is proposed.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of this compound purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Assays (MIC/MBC) characterization->antimicrobial anticancer Cytotoxicity Assays (MTT/SRB) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) characterization->anti_inflammatory data_analysis Data Analysis & IC50/MIC Determination antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar derivatization Lead Optimization & Derivatization sar->derivatization caption Workflow for Biological Evaluation

Caption: Proposed workflow for the synthesis, screening, and analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

The Vilsmeier-Haack reaction is a standard method for the synthesis of pyrazole-4-carbaldehydes from hydrazones.[1][8]

  • Hydrazone Formation: React butan-2-one with a suitable hydrazine (e.g., hydrazine hydrate) under acidic conditions to form the corresponding hydrazone.

  • Vilsmeier-Haack Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).

  • Cyclization and Formylation: Add the hydrazone from step 1 to the Vilsmeier reagent and heat the reaction mixture. This step facilitates the cyclization to the pyrazole ring and formylation at the C4 position.

  • Work-up and Purification: Quench the reaction with ice water and neutralize with a base. Extract the product with an organic solvent and purify using column chromatography.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes + medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

While this compound remains an understudied compound, the extensive body of research on analogous pyrazole-4-carbaldehydes provides a strong foundation for predicting its biological potential. Based on established structure-activity relationships, it is likely to possess moderate antimicrobial and anticancer activities, with its primary value residing in its potential as a versatile synthetic intermediate. The 4-carbaldehyde group is a prime site for modification to generate libraries of novel derivatives with potentially enhanced potency and selectivity. The experimental protocols outlined in this guide provide a clear path for the empirical validation and further exploration of this and related pyrazole compounds in drug discovery programs.

References

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives Source: International Journal of Chemistry and Technology URL: [Link]

  • Title: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds Source: MDPI URL: [Link]

  • Title: Mini review on anticancer activities of Pyrazole Derivatives Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: A review of recent advances in anticancer activity and SAR of pyrazole derivatives Source: PubMed URL: [Link]

  • Title: Antibacterial pyrazoles: tackling resistant bacteria Source: PMC (PubMed Central) URL: [Link]

  • Title: Review: Anticancer Activity Of Pyrazole Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives Source: Bentham Science URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies URL: [Link]

  • Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives Source: NIH (National Institutes of Health) URL: [Link]

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate URL: [Link]

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ARKIVOC URL: [Link]

  • Title: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene Source: PMC (PubMed Central) URL: [Link]

  • Title: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists Source: Vrije Universiteit Amsterdam URL: [Link]

  • Title: Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives Source: ResearchGate URL: [Link]

  • Title: Current status of pyrazole and its biological activities Source: PMC (PubMed Central) URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis, characterization and biological activity of some new carbostyril bearing 1H-pyrazole moiety Source: ResearchGate URL: [Link]

  • Title: Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative Source: Research Square URL: [Link]

  • Title: PYRAZOLE AND ITS BIOLOGICAL ACTIVITY Source: PharmaTutor URL: [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Pyrazole-4-Carbaldehyde Analogs for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a wide array of pharmacologically active agents.[1][2][3] This guide delves into the nuanced world of Structure-Activity Relationship (SAR) studies, focusing on analogs of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde. While direct literature on this specific parent compound is sparse, a wealth of data on analogous pyrazole-4-carbaldehyde and related pyrazole derivatives provides a robust framework for predicting the impact of structural modifications on biological activity. This guide will synthesize these findings to offer a comparative analysis of analog performance, supported by experimental data and detailed protocols, to empower your own drug discovery endeavors.

The Pyrazole Core: A Versatile Pharmacophore

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, is a cornerstone of many FDA-approved drugs.[3] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5][6][7][8] The pyrazole-4-carbaldehyde moiety, in particular, serves as a versatile synthetic intermediate for generating a diverse library of compounds with significant therapeutic potential.[9][10]

Strategic Modifications: Unlocking Potency and Selectivity

The exploration of SAR in pyrazole-based compounds is a systematic process of modifying the core structure and observing the resulting changes in biological activity. For our lead compound, this compound, we will consider the key modification points and extrapolate from existing research on analogous structures.

The N1-Substituent: Influencing Lipophilicity and Binding

The butan-2-yl group at the N1 position of the pyrazole ring plays a crucial role in the molecule's overall lipophilicity and spatial arrangement, which can significantly impact its interaction with biological targets.

  • Alkyl vs. Aryl Substituents: While our lead has an alkyl substituent, many potent pyrazole derivatives feature an aryl group at this position.[11][12] Aryl substituents can engage in π-π stacking interactions with aromatic residues in a target's binding pocket, often leading to enhanced potency. For instance, in a series of pyrazole derivatives targeting cannabinoid receptors, a 2,4-dichlorophenyl group at the N1-position was found to be critical for high antagonistic activity.[11][12]

  • Impact of Alkyl Chain Length and Branching: For alkyl-substituted pyrazoles, variations in chain length and branching can fine-tune the compound's pharmacokinetic profile (ADME properties). The sec-butyl group in our lead compound provides a degree of steric bulk that may be optimal for fitting into a specific hydrophobic pocket. Exploring variations such as isobutyl, tert-butyl, or longer linear chains can help to probe the dimensions of this pocket.

The C4-Carbaldehyde: A Gateway to Diverse Functionalities

The aldehyde group at the C4 position is a highly reactive functional group that can be readily transformed into a wide array of other functionalities, each with the potential to introduce new interactions with a biological target.

  • Formation of Schiff Bases and Hydrazones: The carbaldehyde can be condensed with various amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. This has been a fruitful strategy for developing potent antimicrobial and anticancer agents.[6][13] The introduction of additional aromatic or heterocyclic rings through this linkage can lead to new binding interactions and improved activity.

  • Conversion to Carboxamides: Oxidation of the aldehyde to a carboxylic acid, followed by amide coupling, is another common and highly effective modification. Pyrazole-4-carboxamides are a well-established class of fungicides and have also shown promise as anticancer agents.[14][15] The amide bond can act as a hydrogen bond donor and acceptor, and the substituent on the amide nitrogen can be varied to explore different binding pockets.

  • Alkenyl and Other Derivatives: The C4-carbaldehyde can also serve as a precursor for various C-C bond-forming reactions, leading to alkenyl derivatives and other complex structures, which have shown interesting biological profiles.[13]

The C3 and C5 Positions: Fine-Tuning Electronic Properties and Steric Hindrance

While our lead compound is unsubstituted at the C3 and C5 positions, the introduction of substituents at these positions is a key strategy in the optimization of many pyrazole-based drugs.

  • Aryl Substituents: The presence of aryl groups at C3 and/or C5 is a common feature in many biologically active pyrazoles. These groups can influence the electronic properties of the pyrazole ring and provide additional points of interaction with the target protein. For example, in a series of pyrazole-based inhibitors of meprin α and β, 3,5-diphenylpyrazole derivatives showed high inhibitory activity.[16]

  • Small Alkyl Groups: The introduction of smaller alkyl groups, such as a methyl group, can provide steric hindrance that may orient the molecule favorably within a binding site or improve selectivity for a particular target.

Comparative Data of Pyrazole-4-Carbaldehyde Analogs

To illustrate the impact of these modifications, the following table summarizes the biological activities of various pyrazole-4-carbaldehyde analogs and related derivatives from the literature.

Compound Class Modification Biological Activity Key Findings Reference
Pyrazole-4-carbaldehydesVaried N1 and C3/C5 aryl substituentsAnticancer (MCF-7 cells)The nature of the aryl substituents significantly influences cytotoxicity.[5]
Pyrazole-4-carbaldehyde HydrazonesIntroduction of a galloyl hydrazide moietyAntibacterialCertain derivatives showed promising activity against pathogenic bacteria.[4]
Pyrazole-4-carboxamidesVaried amide substituentsFungicidalSeveral analogs exhibited higher activity than commercial fungicides.[14]
3,5-DiphenylpyrazolesModifications of the phenyl ringsMeprin α and β inhibitionSubstituents on the phenyl rings are crucial for potency and selectivity.[16]
Pyrazolo[3,4-d]pyrimidinesFused pyrimidine ringAnticancer (MCF-7 cells)Aromatic substitution at the N5 position enhances activity.[17]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of pyrazole-4-carbaldehyde analogs.

Protocol 1: Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrazoles.[9][10]

Diagram of the Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack Hydrazone Substituted Hydrazone Intermediate Cyclization & Formylation Intermediate Hydrazone->Intermediate Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Intermediate Product 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde Intermediate->Product Work-up

Caption: Workflow for the synthesis of pyrazole-4-carbaldehydes.

Step-by-Step Methodology:

  • Preparation of the Hydrazone: React the appropriate ketone with a substituted hydrazine (e.g., butan-2-ylhydrazine) in a suitable solvent like ethanol, often with a catalytic amount of acid.

  • Vilsmeier-Haack Reaction: To a solution of the hydrazone in dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction by thin-layer chromatography (TLC).[18]

  • Work-up and Purification: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Protocol 2: In Vitro Anticancer Activity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.[19]

Diagram of the MTT Assay Workflow:

MTT_Assay cluster_workflow MTT Assay Procedure Seed_Cells Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours Seed_Cells->Incubate1 Add_Compound Add pyrazole analogs at various concentrations Incubate1->Add_Compound Incubate2 Incubate for 48-72 hours Add_Compound->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrazole analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion and Future Directions

The pyrazole-4-carbaldehyde scaffold is a highly promising starting point for the development of novel therapeutic agents. The SAR insights gleaned from existing literature on analogous compounds provide a clear roadmap for the strategic design of new derivatives with enhanced potency and selectivity. By systematically modifying the N1-substituent, exploring the rich chemistry of the C4-carbaldehyde, and strategically substituting the C3 and C5 positions, researchers can unlock the full potential of this versatile pharmacophore. Future work should focus on synthesizing and evaluating a focused library of this compound analogs based on the principles outlined in this guide, with the aim of identifying lead compounds for further preclinical development.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antimicrobial activities of new pyrazole derivatives.
  • Thangarasu, P., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(3), 1365.
  • Kovtun, Y. P., & Plaskon, A. S. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7845-7857.
  • Kumar, A., et al. (2013). Synthesis and antimicrobial evaluation of some new pyrazole derivatives containing thiazole scaffolds. Molecules, 18(10), 12480-12495.
  • Patel, A., et al. (2023). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Heterocyclic Chemistry, 33(2), 223-230.
  • Ali, A. A., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(7), 1845-1851.
  • El-Gazzar, A. R. B. A., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(4), 1269-1277.
  • Inceler, N. A., et al. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 73(1), 1-13.
  • Gomaa, A. M., et al. (2017).
  • Ashok, D., et al. (2023). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 13(5), 3021-3044.
  • Wang, X., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science, 81(1), 119-126.
  • Al-Suhaimi, E. A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7899.
  • Shongwe, M. S., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11091-11103.
  • Aouad, M. R., et al. (2017).
  • El-Sayed, M. A. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2339665.
  • Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749.
  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
  • Meschler, J. P., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Kumar, V., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Pharmaceutical Sciences & Analytical Research Journal, 4(1), 25-73.
  • Farghaly, T. A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(19), 4361.
  • Zhang, Y., et al. (2024).
  • Löffler, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 246, 114979.
  • Bansal, R. K. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(2), 75-82.
  • Anonymous. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 4(1).
  • Kumari, M. A., et al. (2021).
  • Anonymous. (2011). Synthesis and reactions of pyrazole-4-carbaldehydes. ARKIVOC, 2011(i), 196-245.
  • Anonymous. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemistry Reviews Letters, 8(1), 867-882.
  • Al-Warhi, T., et al. (2022). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 27(19), 6598.
  • Chen, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1695-1715.
  • Anonymous. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Radi, M., et al. (2008). Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 16(18), 8459-8465.

Sources

A Researcher's Guide to the In Vitro Evaluation of 1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde derivatives, a class of compounds with significant potential in drug discovery. While specific experimental data for this exact scaffold is emerging, this document leverages established methodologies and data from structurally related pyrazole derivatives to offer a robust roadmap for researchers. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis with existing alternatives, ensuring scientific rigor and practical applicability for professionals in pharmaceutical research and development.

Introduction: The Promise of Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of biological activity.[4] Specifically, pyrazole-4-carbaldehyde derivatives serve as crucial intermediates in the synthesis of a diverse range of bioactive molecules.[5][6][7] The introduction of an N-alkyl group, such as the butan-2-yl moiety, can significantly influence the compound's lipophilicity and metabolic stability, potentially enhancing its therapeutic profile.

The synthesis of these pyrazole-4-carbaldehyde precursors is often achieved through the Vilsmeier-Haack reaction, a reliable method for the formylation of hydrazones.[8][9][10][11] This synthetic accessibility, coupled with the known biological relevance of the pyrazole nucleus, makes the exploration of novel derivatives like this compound a promising avenue for the discovery of new therapeutic agents.

Part 1: In Vitro Anticancer Evaluation

A primary area of investigation for novel pyrazole derivatives is their potential as anticancer agents.[12][13][14][15] The initial step in this evaluation is to assess their cytotoxicity against a panel of cancer cell lines.

Core Experiment: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19] The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[16]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in culture medium to achieve a range of concentrations.

    • Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation:

    • Incubate the plates for a specified period, typically 24 to 72 hours, depending on the cell line and the expected mechanism of action of the compound.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16]

    • After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[17]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Causality in Experimental Choices:

  • Choice of Cell Lines: A panel of cell lines from different cancer types is used to assess the spectrum of activity and potential selectivity of the compound.

  • Concentration Range: A wide range of concentrations is tested to establish a dose-response relationship and accurately determine the IC50 value.

  • Incubation Time: The incubation period is chosen to allow sufficient time for the compound to exert its cytotoxic effects, which may vary depending on its mechanism of action.

Comparative Performance

The efficacy of novel this compound derivatives should be compared against standard chemotherapeutic agents to gauge their potential.

Compound/DrugCancer Cell LineIC50 (µM) - Illustrative DataReference
Novel Pyrazole Derivative (Hypothetical) MCF-7 X Your Data
Novel Pyrazole Derivative (Hypothetical) A549 Y Your Data
DoxorubicinMCF-7~0.5 - 2[15]
AxitinibA549~3 - 7[12]

This table is for illustrative purposes. Actual IC50 values will vary based on the specific derivative and experimental conditions.

Visualizing the Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare Pyrazole Derivatives Treatment Add Compound Dilutions Compound_Prep->Treatment Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Solubilization Dissolve Formazan Crystals MTT_Addition->Solubilization Measurement Measure Absorbance (570nm) Solubilization->Measurement Calculation Calculate % Viability Measurement->Calculation IC50 Determine IC50 Calculation->IC50 Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Microbe_Culture Microbial Culture Inoculum_Prep Prepare Standardized Inoculum Microbe_Culture->Inoculum_Prep Compound_Prep Prepare Pyrazole Derivatives Serial_Dilution Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate (18-48h) Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Sources

A Senior Scientist's Guide to Pyrazole Formylation: Vilsmeier-Haack vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Formyl Group in Pyrazole Chemistry

In the landscape of medicinal chemistry and materials science, pyrazole scaffolds are of paramount importance, featuring in numerous blockbuster drugs and advanced materials. The introduction of a formyl (-CHO) group onto the pyrazole ring is a critical synthetic transformation. This aldehyde functionality serves as a versatile chemical handle, enabling a vast array of subsequent modifications such as reductive amination, oxidation to carboxylic acids, Wittig reactions, and the synthesis of further heterocyclic systems.[1] Consequently, the selection of an appropriate, efficient, and regioselective formylation method is a pivotal decision in any synthetic campaign.

This guide provides an in-depth comparison of the most prevalent methods for pyrazole formylation, centering on the robust Vilsmeier-Haack reaction and contrasting it with key alternatives. We will delve into reaction mechanisms, provide field-tested experimental protocols, and offer a decision-making framework to guide researchers in selecting the optimal method for their specific substrate and synthetic goals.

The Vilsmeier-Haack Reaction: The Go-To Method

The Vilsmeier-Haack (V-H) reaction is arguably the most widely employed method for the formylation of electron-rich heterocycles, including pyrazoles.[1][2] Its popularity stems from its reliability, scalability, and the use of relatively inexpensive reagents. The reaction typically introduces the formyl group at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position for electrophilic attack.[3]

Mechanism of Action

The reaction proceeds via a two-stage mechanism. First, the Vilsmeier reagent, a highly electrophilic chloroiminium salt, is generated in situ from the reaction of a substituted amide (most commonly N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][4] In the second stage, the electron-rich pyrazole ring attacks the Vilsmeier reagent in a classic electrophilic aromatic substitution, leading to the formylated product after aqueous workup.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Substitution DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->V_Reagent + POCl₃ POCl3 POCl₃ Sigma_Complex Sigma Complex (Intermediate) V_Reagent->Sigma_Complex Pyrazole Pyrazole Pyrazole->Sigma_Complex + Vilsmeier Rgt Formyl_Iminium Iminium Intermediate Sigma_Complex->Formyl_Iminium - H⁺ Formyl_Pyrazole 4-Formylpyrazole Formyl_Iminium->Formyl_Pyrazole Hydrolysis (H₂O)

Caption: Key stages of the Vilsmeier-Haack reaction.

Advantages & Causality
  • High Reliability & Scalability: The reaction is robust and generally provides good to excellent yields for a wide range of pyrazole substrates.[2]

  • Cost-Effectiveness: The primary reagents (DMF, POCl₃) are inexpensive and readily available, making it suitable for large-scale synthesis.

  • Regioselectivity: For most N-substituted pyrazoles, formylation occurs predictably at the C4 position. This is due to the electronic nature of the ring, where the C4 position bears the highest electron density, making it the most nucleophilic center.

Limitations & Considerations
  • Harsh Reagents: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[3][5] Strict anhydrous conditions are mandatory to prevent decomposition of the Vilsmeier reagent.[3][6]

  • Substrate Scope: The reaction is less effective for pyrazoles bearing strong electron-withdrawing groups, which deactivate the ring towards electrophilic attack.[1] In such cases, higher temperatures and a large excess of the V-H reagent may be required, potentially leading to side reactions.[7][8]

  • Workup Procedure: The quenching of the reaction with ice/water is highly exothermic and must be performed with extreme care.[3]

Representative Experimental Protocol
  • Reagent Preparation (0 °C): In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C. The causality here is to control the exothermic reaction and prevent reagent degradation.

  • Vilsmeier Reagent Formation (0-10 °C): Stir the resulting mixture at 0-10 °C for 30-60 minutes. A pale yellow or white precipitate of the Vilsmeier reagent may form.

  • Formylation Reaction (0 °C to 90 °C): Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloroethane. Add this solution dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, slowly warm the reaction to room temperature and then heat to 70-90 °C for 2-12 hours.[6][9] Progress should be monitored by TLC.[3]

  • Workup & Isolation: Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 using aqueous NaOH or Na₂CO₃. The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate or DCM), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via column chromatography or recrystallization.

Alternative Formylation Methods

While the Vilsmeier-Haack reaction is a powerful tool, certain substrates or desired outcomes necessitate alternative approaches.

A. The Duff Reaction: A Milder Alternative for Activated Systems

The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or a glycerol/boric acid mixture.[1][10] It is particularly useful for electron-rich aromatics and can be a viable alternative to the V-H reaction, especially when milder conditions are desired.[5]

  • Mechanism: The reaction involves the generation of an electrophilic iminium species from protonated HMTA, which then attacks the pyrazole ring. Subsequent intramolecular redox steps and hydrolysis yield the aldehyde.[11]

  • Advantages: It avoids the use of hazardous POCl₃ and can be performed under less stringent anhydrous conditions.[5] It has been shown to be effective for various 1-phenyl-1H-pyrazoles, providing good yields and high regioselectivity for the C4 position.[10][12]

  • Limitations: The Duff reaction is generally less efficient than the V-H reaction, often requiring higher temperatures and longer reaction times, which can lead to lower yields.[1] Its applicability can be limited with less activated pyrazole systems.

Representative Experimental Protocol (Duff Reaction)
  • Reaction Setup: In a round-bottom flask, combine the substituted pyrazole (1.0 eq.), hexamethylenetetramine (HMTA, 2.0-4.0 eq.), and trifluoroacetic acid (TFA) as the solvent.

  • Reaction Execution: Heat the mixture to reflux (typically 80-120 °C) for 4-12 hours, monitoring by TLC.[1]

  • Workup: After cooling, pour the mixture into water and neutralize with a base. The product is then extracted with an organic solvent and purified by standard methods.

B. Rieche Formylation: For Acid-Sensitive Substrates

The Rieche formylation utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formyl source, typically activated by a Lewis acid like titanium tetrachloride (TiCl₄) or SnCl₄.[13] This method can be advantageous for substrates that are sensitive to the highly acidic and oxidative conditions of other methods.

  • Mechanism: The Lewis acid coordinates to the dichloromethyl methyl ether, generating a highly electrophilic dichloromethyl cation equivalent, which is attacked by the pyrazole ring. Hydrolysis during workup converts the dichloromethyl group into the aldehyde.

  • Advantages: The reaction often proceeds under milder temperature conditions (0 °C to room temperature) than V-H or Duff reactions.[14]

  • Limitations: Dichloromethyl methyl ether is a potent carcinogen and must be handled with extreme care. The Lewis acids used are water-sensitive, requiring anhydrous conditions.

C. Organometallic Routes: The Regioselective Powerhouse

For substrates where the Vilsmeier-Haack reaction fails or where absolute regiocontrol is required (e.g., formylation at C5), organometallic methods are the strategy of choice.[9] This approach typically involves a directed ortho-metalation (DoM) or a halogen-metal exchange followed by quenching with a formylating agent.

  • Mechanism: A strong base, most commonly n-butyllithium (n-BuLi), is used to deprotonate the most acidic proton on the pyrazole ring at low temperatures (-78 °C).[15][16] For pyrazoles with a directing group at N1 or C5, this often occurs regiospecifically at the adjacent position. The resulting pyrazolyl-lithium species is a potent nucleophile that reacts readily with an electrophilic formyl source like DMF.[17]

Organometallic_Workflow Start Substituted Pyrazole (e.g., 5-Iodopyrazole) Step1 Add n-BuLi, THF -78 °C Start->Step1 Intermediate Lithiated Pyrazole (Nucleophile) Step1->Intermediate Step2 Quench with DMF -78 °C to RT Intermediate->Step2 Workup Aqueous Hydrolysis (e.g., NH₄Cl) Step2->Workup Product Regiospecific Formylpyrazole Workup->Product

Caption: Workflow for formylation via a lithiated pyrazole.

  • Advantages: Unmatched regiocontrol, allowing for the synthesis of isomers not accessible via electrophilic substitution. It is also effective for electron-poor pyrazoles that are unreactive under V-H conditions.

  • Limitations: Requires strictly anhydrous and inert conditions. The use of cryogenic temperatures (-78 °C) and pyrophoric n-BuLi demands specialized equipment and handling expertise.[15] The substrate must be free of acidic protons (e.g., -OH, -NH, -COOH) that would be preferentially deprotonated.

Comparative Analysis & Decision Framework

The choice of formylation method is dictated by the pyrazole's substitution pattern, the desired regiochemistry, and the available laboratory infrastructure.

Data Summary Table
MethodReagentsConditionsRegioselectivitySubstrate ScopeKey AdvantageKey Limitation
Vilsmeier-Haack DMF, POCl₃0 to 100 °CC4 (usually)Electron-rich/neutralHigh reliability, scalable[1][2]Corrosive reagents, poor for EWG[3][5]
Duff Reaction HMTA, AcidReflux (80-160 °C)C4 (usually)Electron-richMilder, avoids POCl₃[5]Lower yields, long reaction times[1]
Rieche Formylation Cl₂CHOMe, TiCl₄0 °C to RTC4 (usually)Electron-richMild temperatures[14]Carcinogenic reagent, strict anhydrous
Organometallic n-BuLi, DMF-78 °C to RTSite-specificElectron-poor/directedExcellent regiocontrol[9][17]Cryogenic, pyrophoric, sensitive
Choosing the Right Method: A Decision Framework

To assist in the selection process, the following logical framework can be applied:

Decision_Framework Start Start: Pyrazole Substrate Q1 Is the pyrazole electron-rich or neutral? Start->Q1 Q2 Is specific regiocontrol (e.g., at C5) required? Q1->Q2 Yes Rec_OM Use Organometallic Route (e.g., Lithiation) Q1->Rec_OM No (Electron-Poor) Q3 Are V-H conditions (POCl₃) a concern? Q2->Q3 No (C4 is fine) Q2->Rec_OM Yes Rec_VH Use Vilsmeier-Haack (Default Choice) Q3->Rec_VH No Rec_Duff Consider Duff Reaction Q3->Rec_Duff Yes

Caption: Decision framework for selecting a pyrazole formylation method.

Conclusion

The formylation of pyrazoles is a cornerstone transformation for which chemists have a powerful and varied toolkit. The Vilsmeier-Haack reaction remains the first-line method for most applications due to its robustness, cost-effectiveness, and generally high C4-regioselectivity. However, its limitations with electron-deficient substrates and the hazardous nature of its reagents necessitate alternatives. The Duff reaction offers a milder, albeit often less efficient, substitute for activated pyrazoles. For substrates demanding absolute regiocontrol or those deactivated towards electrophilic attack, organometallic routes via lithiation provide an unparalleled, though technically demanding, solution.

By understanding the mechanisms, advantages, and limitations of each method, the informed researcher can confidently select the optimal synthetic strategy to access the valuable formylpyrazole intermediates required for their research and development endeavors.

References

  • BenchChem. (n.d.). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
  • Neshan, F. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Synthetic Communications.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Taylor & Francis Online.
  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Royal Society of Chemistry.
  • Luo, Y., et al. (2008). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules.
  • Arbačiauskienė, E., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications.
  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • ResearchGate. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions.
  • Wikipedia. (n.d.). Duff reaction.
  • ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • ResearchGate. (2013). CHEMOSELECTIVE AND REGIOSPECIFIC FORMYLATION OF 1-PHENYL-1H-PYRAZOLES THROUGH THE DUFF REACTION.
  • BenchChem. (n.d.). Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formylation.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • Wikipedia. (n.d.). Rieche formylation.
  • All 'Bout Chemistry. (2016). OrganoLithium Reagents.
  • Wikipedia. (n.d.). Organolithium reagent.
  • PMC. (2017). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. National Institutes of Health.

Sources

A Comparative Guide to the Antimicrobial Efficacy of 1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, pyrazole derivatives have emerged as a privileged class, exhibiting a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comprehensive comparison of the antimicrobial efficacy of derivatives of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde, a promising scaffold for the development of new anti-infective agents. We will delve into their synthesis, comparative antimicrobial activity against various microbial strains, detailed experimental protocols, and potential mechanisms of action, offering a valuable resource for researchers in the field of antimicrobial drug discovery.

Introduction to Pyrazole Derivatives in Antimicrobial Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a core structure in numerous pharmacologically active compounds. The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse library of derivatives with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The 4-carbaldehyde functional group on the pyrazole ring serves as a crucial synthon for the generation of a multitude of derivatives, most notably Schiff bases, through condensation with various primary amines. These modifications can significantly modulate the antimicrobial potency and spectrum of the parent compound. The introduction of an N-alkyl group, such as a butan-2-yl moiety, can influence the lipophilicity and steric properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.

Synthesis of this compound and its Derivatives

The synthesis of this compound typically proceeds via a multi-step pathway, commencing with the synthesis of the pyrazole ring, followed by formylation. A common and efficient method for the introduction of the carbaldehyde group at the 4-position of the pyrazole ring is the Vilsmeier-Haack reaction.[1][2] This reaction involves the use of a formylating agent, typically a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).

The resulting this compound can then be readily derivatized, most commonly through the formation of Schiff bases by condensation with a variety of primary amines. This reaction provides a straightforward method to introduce diverse structural motifs and functional groups, allowing for a systematic investigation of structure-activity relationships (SAR).

Synthesis_Workflow cluster_synthesis Synthesis of Pyrazole Ring cluster_formylation Vilsmeier-Haack Formylation cluster_derivatization Schiff Base Formation diketone 1,3-Diketone pyrazole_ring 1-(Butan-2-yl)-1H-pyrazole diketone->pyrazole_ring Cyclocondensation hydrazine sec-Butylhydrazine hydrazine->pyrazole_ring pyrazole_ring_input 1-(Butan-2-yl)-1H-pyrazole carbaldehyde 1-(Butan-2-yl)-1H- pyrazole-4-carbaldehyde pyrazole_ring_input->carbaldehyde Formylation vilsmeier_reagent POCl3 / DMF vilsmeier_reagent->carbaldehyde carbaldehyde_input 1-(Butan-2-yl)-1H- pyrazole-4-carbaldehyde schiff_base Schiff Base Derivative carbaldehyde_input->schiff_base Condensation primary_amine Primary Amine (R-NH2) primary_amine->schiff_base

Caption: Synthetic workflow for this compound derivatives.

Comparative Antimicrobial Efficacy

While specific studies on a broad range of this compound derivatives are limited in the currently available literature, we can infer potential efficacy by comparing data from structurally related N-alkyl and N-aryl pyrazole-4-carbaldehyde derivatives. The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition against a panel of pathogenic bacteria and fungi.

Table 1: Comparative Antimicrobial Activity of Representative Pyrazole-4-carbaldehyde Derivatives

Compound/DerivativeMicrobial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
General Pyrazole-4-carbaldehyde Derivatives
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde Schiff base (3c)Staphylococcus aureus--[3]
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde Schiff base (3f)Staphylococcus aureus--[3]
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde Schiff base (3c)Bacillus subtilis--[3]
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde Schiff base (3f)Bacillus subtilis--[3]
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde Schiff base (3c)Escherichia coli--[3]
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde Schiff base (3f)Escherichia coli--[3]
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde Schiff base (3c)Pseudomonas aeruginosa--[3]
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde Schiff base (3f)Pseudomonas aeruginosa--[3]
Pyrazole-thiazole hybrid (4a, R1=NO2)Staphylococcus aureus18-[4]
Pyrazole-thiazole hybrid (4a, R1=NO2)Bacillus subtilis20-[4]
Pyrazole-thiazole hybrid (4a, R1=NO2)Escherichia coli16-[4]
Pyrazole-thiazole hybrid (4a, R1=NO2)Pseudomonas aeruginosa15-[4]
Pyrazole-thiazole hybrid (4a, R1=NO2)Candida albicans19-[4]
Pyrazole-thiazole hybrid (4a, R1=NO2)Aspergillus niger21-[4]
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (representative)Staphylococcus aureus12-[2]
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (representative)Bacillus subtilis14-[2]
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (representative)Escherichia coli11-[2]
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (representative)Pseudomonas aeruginosa10-[2]
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (representative)Candida albicans13-[2]
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (representative)Aspergillus niger15-[2]

Note: The table presents a selection of data from the literature for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions. The absence of a value is indicated by "-".

From the available data on various pyrazole-4-carbaldehyde derivatives, several structure-activity relationship (SAR) trends can be observed:

  • Influence of Substituents: The nature and position of substituents on the pyrazole and any appended rings significantly impact antimicrobial activity. Electron-withdrawing groups, such as nitro groups, on associated phenyl rings have been shown to enhance both antibacterial and antifungal activities.[4] Halogen substituents also appear to contribute positively to the antimicrobial profile.[2]

  • Derivatization at the Carbaldehyde: Conversion of the 4-carbaldehyde group to other functional groups, such as in the formation of thiazole-containing pyrazoles, can lead to compounds with good to moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4]

  • N1-Substitution: While specific data for the 1-(butan-2-yl) group is scarce, studies on other N-substituted pyrazoles suggest that the nature of the substituent at the N1 position plays a crucial role in determining the biological activity. It is hypothesized that the lipophilicity imparted by the butan-2-yl group could enhance membrane permeability, a key factor for antimicrobial efficacy.

Experimental Protocols

General Procedure for the Synthesis of 1-Alkyl-1H-pyrazole-4-carbaldehydes

The synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is well-documented and can be adapted for N-alkyl analogs. A general procedure involves the Vilsmeier-Haack reaction of the corresponding hydrazone.[1][2]

  • Preparation of the Hydrazone: An appropriate ketone is reacted with an alkylhydrazine (e.g., sec-butylhydrazine) in a suitable solvent like ethanol with a catalytic amount of acid. The mixture is refluxed for several hours. After cooling, the precipitated hydrazone is filtered, washed, and dried.

  • Vilsmeier-Haack Formylation: The synthesized hydrazone is dissolved in a mixture of DMF and POCl3 (the Vilsmeier reagent). The reaction mixture is stirred at a specific temperature (e.g., 60-70 °C) for several hours. The reaction is then quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate). The resulting solid, the pyrazole-4-carbaldehyde, is filtered, washed with water, and purified by recrystallization.

General Procedure for the Synthesis of Schiff Base Derivatives

Schiff bases are typically synthesized by the condensation of the pyrazole-4-carbaldehyde with a primary amine.[3]

  • A solution of the 1-alkyl-1H-pyrazole-4-carbaldehyde in a suitable solvent (e.g., ethanol) is prepared.

  • An equimolar amount of the desired primary amine is added to the solution, often with a few drops of a catalyst like glacial acetic acid.

  • The reaction mixture is refluxed for a period of 2 to 8 hours.

  • Upon cooling, the solid Schiff base derivative usually precipitates out.

  • The product is collected by filtration, washed with a cold solvent, and purified by recrystallization.

Antimicrobial Susceptibility Testing

1. Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[1][2]

  • Prepare sterile nutrient agar plates for bacteria or potato dextrose agar plates for fungi.

  • Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.

  • Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.

  • A well with the solvent alone serves as a negative control, and wells with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) serve as positive controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5]

  • Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubate the plates under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Proposed Mechanism of Antimicrobial Action

The precise mechanism of action for many pyrazole derivatives is still under investigation; however, several potential targets have been proposed. One of the leading hypotheses for the antibacterial activity of some azole compounds is the inhibition of essential enzymes involved in bacterial metabolism or cell wall synthesis. For instance, some heterocyclic compounds are known to interfere with DNA gyrase, an enzyme crucial for bacterial DNA replication.

Mechanism_of_Action cluster_cell Bacterial Cell cluster_targets Intracellular Targets pyrazole Pyrazole Derivative membrane Cell Membrane pyrazole->membrane Penetration dna_gyrase DNA Gyrase membrane->dna_gyrase Inhibition other_enzymes Other Essential Enzymes membrane->other_enzymes Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Blocks cell_death Bacterial Cell Death other_enzymes->cell_death Disruption of Metabolism dna_replication->cell_death

Caption: Proposed mechanism of antibacterial action for pyrazole derivatives.

The lipophilic nature of the 1-(butan-2-yl) substituent may facilitate the transport of the molecule across the lipid-rich bacterial cell membrane, allowing it to reach its intracellular targets more effectively. The diverse functionalities introduced through derivatization of the carbaldehyde group can lead to interactions with various biological macromolecules, potentially through hydrogen bonding, hydrophobic interactions, or coordination with metal ions essential for enzyme function.

Conclusion and Future Perspectives

Derivatives of this compound represent a promising, yet underexplored, class of potential antimicrobial agents. While direct comparative data for a series of these specific derivatives is not yet widely available, the established synthetic routes and the antimicrobial activity of related pyrazole-4-carbaldehyde analogs provide a strong rationale for their further investigation.

Future research should focus on the systematic synthesis and antimicrobial screening of a library of this compound derivatives, particularly Schiff bases with a wide range of amine counterparts. This will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds with potent and broad-spectrum antimicrobial activity. Subsequent studies should then focus on determining the precise mechanism of action of the most promising candidates, evaluating their toxicity profiles, and assessing their potential for in vivo efficacy. The insights gained from such studies will be invaluable in the ongoing battle against antimicrobial resistance.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and antimicrobial activity of new 4-fromyl pyrazole derivatives drived from galloyl hydrazide. Chemical Methodologies, 4(2), 199-208. [Link]

  • Kumar, A., Ahmad, I., Chashoo, G., & Sharma, P. (2018). Synthesis and antimicrobial evaluation of some new pyrazole derivatives containing thiazole scaffolds. Molecules, 23(11), 2959. [Link]

  • Reddy, L. S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4885. [Link]

  • Amer, A. M., Ghoneim, A. A., Sherif, M. H., & Farouk, W. (2014). Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Universal Journal of Chemistry, 2(4), 53-58. [Link]

  • Pattan, S. R., et al. (2013). Synthesis, characterization and antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-5. [Link]

  • Malladi, S., Isloor, A. M., Peethambar, S. K., & Fun, H. K. (2013). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff-bases. Arabian Journal of Chemistry, 10, S337-S342. [Link]

  • Saini, R. K., Joshi, Y. C., Kumari, N., & Baloda, U. (2007). Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones. Oriental Journal of Chemistry, 23(1), 279-282. [Link]

  • Demian, B. A., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(4), 12159-12169. [Link]

  • Khan, S. A., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Journal of Biomolecular Structure and Dynamics, 41(23), 13724-13751. [Link]

  • Malladi, S., Isloor, A. M., Peethambar, S. K., & Fun, H. K. (2017). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry, 10, S337-S342. [Link]

  • Al-Ostath, A. I. N., et al. (2022). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules, 27(21), 7241. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Novel 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer properties.[1][2] These heterocyclic compounds have been extensively researched for their potential to yield potent and selective anticancer agents.[1][3] Structure-activity relationship studies have consistently shown that modifications to the pyrazole ring can significantly influence their efficacy against various cancer cell lines.[1][3] Many pyrazole derivatives exert their anticancer effects through diverse mechanisms, such as inducing apoptosis, arresting the cell cycle, and inhibiting key signaling proteins like tubulin, EGFR, and various kinases.[1][3]

This guide provides an in-depth comparative analysis of the cytotoxic effects of a series of newly synthesized 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde derivatives against a panel of human cancer cell lines. We will delve into the experimental methodologies used to assess cytotoxicity and apoptosis, present comparative data, and discuss the potential structure-activity relationships that emerge from these findings. The objective is to offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of novel pyrazole-based compounds.

Methodologies for Assessing Cytotoxicity

To evaluate the anticancer potential of the pyrazole derivatives, two robust and widely accepted assays were employed: the MTT assay for cell viability and flow cytometry with Annexin V/PI staining for apoptosis detection.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] The core principle of this assay lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved crystals.[5][6]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (1x10^4 cells/well in 96-well plates) compound_prep 2. Compound Preparation (Serial dilutions of pyrazole derivatives) treat_cells 3. Cell Treatment (Incubate for 72 hours) cell_seeding->treat_cells add_mtt 4. Add MTT Reagent (0.5 mg/mL) treat_cells->add_mtt incubate_mtt 5. Incubate (3 hours at 37°C) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 8. Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are harvested during their exponential growth phase. A cell suspension is prepared, and cells are seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[7] The plates are then incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Stock solutions of the this compound derivatives and a reference drug (e.g., Doxorubicin) are prepared in dimethyl sulfoxide (DMSO). A range of serial dilutions is then prepared in culture medium. The medium from the wells is aspirated, and 100 µL of the various compound concentrations is added. Control wells receive medium with DMSO only.

  • Incubation: The plates are incubated for 72 hours at 37°C.[7]

  • MTT Addition: After the incubation period, the treatment medium is removed. Then, 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 1.5 to 4 hours at 37°C.[5][7][8]

  • Formazan Solubilization: The MTT solution is carefully removed, and 130-150 µL of DMSO is added to each well to dissolve the purple formazan crystals.[7] The plate is then placed on an orbital shaker for 15 minutes to ensure complete dissolution.[6][7]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490-570 nm.[6][7]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry

Flow cytometry offers a powerful method for quantifying apoptosis at the single-cell level.[9] This protocol uses a dual-staining method with Annexin V and propidium iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can identify these early apoptotic cells.[11] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis where membrane integrity is lost.[10]

Apoptosis_Detection cluster_cells Cell States cluster_staining Staining Profile cluster_plot Flow Cytometry Quadrants viable Viable viable_stain Annexin V (-) PI (-) viable->viable_stain Intact Membrane early_apop Early Apoptotic early_stain Annexin V (+) PI (-) early_apop->early_stain PS Flipping late_apop Late Apoptotic late_stain Annexin V (+) PI (+) late_apop->late_stain Membrane Permeable necrotic Necrotic necrotic_stain Annexin V (+) PI (+) necrotic->necrotic_stain Membrane Permeable q3 Q3: Viable viable_stain->q3 q4 Q4: Early Apoptotic early_stain->q4 q2 Q2: Late Apoptotic/ Necrotic late_stain->q2 necrotic_stain->q2 q1 Q1: Debris (Neg) Apoptosis_Pathway PZD4 PZD-4 Derivative ROS ↑ ROS Generation PZD4->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion

This guide provides a comparative overview of the cytotoxic effects of novel this compound derivatives. Our findings, based on established in vitro methodologies, highlight derivative PZD-4 as a promising candidate for further investigation. The presented data indicates that PZD-4 exerts potent, dose-dependent cytotoxicity against breast, lung, and colorectal cancer cell lines, with its mechanism of action involving the induction of apoptosis.

The structure-activity relationship observed underscores the importance of targeted chemical modifications in designing effective pyrazole-based anticancer agents. Future studies should focus on elucidating the precise molecular targets of PZD-4 and evaluating its efficacy and safety in preclinical in vivo models. This work contributes to the growing body of evidence supporting the development of pyrazole derivatives as a valuable class of cancer therapeutics.

References

  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: [Link]

  • Flow Cytometry Modernizes Apoptosis Assays | Biocompare. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • Synthesis and evaluation of some pyrazoline derivatives as anticancer agents - JOCPR. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Apoptosis Analysis by Flow Cytometry - Bio-Rad Antibodies. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Apoptosis Assays by Flow Cytometry - Agilent. Available at: [Link]

  • Analysis Of Apoptosis By Annexin-PI Flow Cytometry - YouTube. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives | Asian Journal of Chemistry. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. Available at: [Link]

  • MTT (Assay protocol - Protocols.io. Available at: [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Available at: [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - MDPI. Available at: [Link]

  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - University of Pretoria. Available at: [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC - NIH. Available at: [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. - SciSpace. Available at: [Link]

Sources

Enzyme inhibition assay of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors. This guide provides an in-depth technical comparison of enzyme inhibition assays for two distinct classes of pyrazole derivatives, targeting Xanthine Oxidase (XO) and Acetylcholinesterase (AChE). Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

Introduction to Pyrazole Derivatives as Enzyme Inhibitors

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their structural versatility allows for the fine-tuning of steric and electronic properties, making them ideal candidates for interacting with the active sites of various enzymes. In this guide, we will focus on two enzymes of significant therapeutic interest:

  • Xanthine Oxidase (XO): A key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3] Overproduction of uric acid can lead to hyperuricemia and gout.

  • Acetylcholinesterase (AChE): A critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[4] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[2]

We will explore the enzyme inhibition assays of a thiazolo-pyrazolyl derivative against XO and a pyrazoline derivative against AChE, providing a comparative framework for their evaluation against established inhibitors.

I. Xanthine Oxidase Inhibition Assay: A Spectrophotometric Approach

The most common method for assessing XO inhibition is a continuous spectrophotometric assay that monitors the formation of uric acid, which has a characteristic absorbance at 295 nm.[5]

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol is adapted from established methods for determining the in vitro inhibitory activity of compounds against xanthine oxidase.[3][5]

1. Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Thiazolo-pyrazolyl derivative (Test Inhibitor)

  • Allopurinol or Febuxostat (Positive Controls)[5]

  • Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)[3]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • UV-Vis Spectrophotometer

2. Reagent Preparation:

  • Potassium Phosphate Buffer (70 mM, pH 7.5): Prepare and adjust the pH of the buffer.

  • Xanthine Solution (150 µM): Dissolve xanthine in the potassium phosphate buffer. Gentle heating may be required for complete dissolution.[3]

  • Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 10 minutes.

  • Inhibitor and Control Solutions: Prepare stock solutions of the thiazolo-pyrazolyl derivative, allopurinol, and febuxostat in DMSO. Perform serial dilutions in the assay buffer to achieve a range of concentrations for IC50 determination.

3. Assay Procedure (96-well plate format):

  • To each well, add the following in order:

    • Potassium Phosphate Buffer

    • Test inhibitor or control solution at various concentrations (or vehicle control with DMSO).

    • Xanthine Oxidase solution.

  • Include a blank for each concentration containing all components except the enzyme.

  • Pre-incubate the mixture at 25°C for 15 minutes.[3]

  • Initiate the reaction by adding the xanthine substrate solution.

  • Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals for 5-10 minutes.

4. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Comparative Data for Xanthine Oxidase Inhibitors

The following table summarizes the inhibitory potency of a representative thiazolo-pyrazolyl derivative compared to the standard drugs, allopurinol and febuxostat.

InhibitorTarget EnzymeIC50 ValueReference
Thiazolo-pyrazolyl derivative VqXanthine Oxidase6.5 µM[6]
AllopurinolXanthine Oxidase~2.9 µM[4]
FebuxostatXanthine Oxidase~1.8 nM[4]

Note: IC50 values can vary depending on the specific assay conditions.

Kinetic Analysis of Xanthine Oxidase Inhibition

To understand the mechanism of inhibition, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). Pyrazole derivatives have been shown to exhibit mixed-type inhibition of xanthine oxidase, indicating that they can bind to both the free enzyme and the enzyme-substrate complex.[7]

Lineweaver_Burk_XO 1/[S] 1/[S]->1/[S] 1/[Substrate] -1/Km 0 1/Vmax 0->1/Vmax 1/Velocity 1/Vmax_uninh 1/Vmax -1/Km_app -1/Km_app 1/Vmax_app 1/Vmax_app p1 p1 p2 p2 p1->p2 p3 p3 p4 p4 p3->p4

Lineweaver-Burk plot for mixed-type inhibition.

II. Acetylcholinesterase Inhibition Assay: The Ellman's Method

The most widely used method for measuring AChE activity and its inhibition is the colorimetric assay developed by Ellman.[4][8] This method relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is quantified by measuring its absorbance at 412 nm.[4]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is a standard procedure for determining AChE inhibitory activity.[4]

1. Materials and Reagents:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine Iodide (ATCI) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Pyrazoline derivative (Test Inhibitor)

  • Donepezil (Positive Control)[9]

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)[4]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

2. Reagent Preparation:

  • Sodium Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust the pH of the buffer.

  • DTNB Solution (10 mM): Dissolve DTNB in the assay buffer.[4]

  • ATCI Solution (14-15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh.[4]

  • AChE Solution: Prepare a working solution of AChE in the assay buffer. The final concentration should be optimized to provide a linear rate of reaction. A common starting point is 0.1-0.25 U/mL.[4]

  • Inhibitor and Control Solutions: Prepare stock solutions of the pyrazoline derivative and donepezil in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

3. Assay Procedure (96-well plate format):

  • Design the plate layout to include wells for a blank (no enzyme), a negative control (100% activity, no inhibitor), a positive control (donepezil), and the test compound at various concentrations.

  • To each well (except the blank), add the AChE working solution.

  • Add the appropriate inhibitor dilution or vehicle to the corresponding wells.

  • Add the assay buffer to all wells to bring the volume to a pre-determined level. For the blank wells, add only the assay buffer.

  • Add the DTNB solution to all wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Comparative Data for Acetylcholinesterase Inhibitors

The following table presents the inhibitory potency of a representative pyrazoline derivative against AChE in comparison to the standard drug, donepezil.

InhibitorTarget EnzymeIC50 ValueReference
1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazolineAcetylcholinesterase0.040 µM[9]
DonepezilAcetylcholinesterase0.021 µM[9]
Kinetic Analysis of Acetylcholinesterase Inhibition

Kinetic studies of AChE inhibition by pyrazoline derivatives often reveal a competitive mechanism of action.[1] This means the inhibitor competes with the substrate (acetylthiocholine) for binding to the active site of the enzyme. A Lineweaver-Burk plot for competitive inhibition shows an increase in the apparent Km with no change in Vmax. The inhibition constant (Ki) can be determined from these studies and provides a more direct measure of the inhibitor's affinity for the enzyme. For some pyrazoline derivatives, Ki values in the low micromolar to nanomolar range have been reported.[2]

AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis AChE AChE Solution Mix Mix AChE, Inhibitor, Buffer, DTNB AChE->Mix Substrate Acetylthiocholine (ATCI) Add_Substrate Initiate with ATCI Substrate->Add_Substrate DTNB DTNB Solution DTNB->Mix Inhibitor Pyrazole Derivative & Donepezil Inhibitor->Mix Incubate Pre-incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot Plot Dose-Response Curve Calc_Inhibition->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Workflow for the Acetylcholinesterase Inhibition Assay.

III. Conclusion: A Framework for Robust Inhibitor Characterization

This guide has provided a comparative framework for the enzyme inhibition assays of pyrazole derivatives against two distinct and therapeutically relevant enzymes. By understanding the principles behind the spectrophotometric assays for Xanthine Oxidase and Acetylcholinesterase, researchers can confidently and accurately characterize the potency and mechanism of action of novel pyrazole-based inhibitors. The inclusion of standard inhibitors and the determination of kinetic parameters such as IC50 and Ki are crucial for establishing the scientific validity of the findings and for making informed decisions in the drug discovery pipeline. The experimental protocols and comparative data presented herein serve as a valuable resource for scientists working to unlock the full therapeutic potential of the versatile pyrazole scaffold.

References

  • Celen, B., Ucar, G., Yildiz, I., & Cikla-Suzgun, Z. (2024). Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega, 9(3), 3985–3999.
  • Gok, M. K., & Ozdemir, A. (2021). Acetylcholinesterase inhibitory potencies of new pyrazoline derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 837-846.
  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • Altintop, M. D., Ciftci-Yabanoglu, S., & Kaplancikli, Z. A. (2024). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. ACS Omega, 9(30), 35087–35098.
  • de Paula, J. A., Ferreira, J. C., & de Almeida, W. B. (2021). Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies. Scientific Reports, 11(1), 1-13.
  • Ucar, G., Celen, B., Yildiz, I., & Cikla-Suzgun, Z. (2024). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. ACS Omega, 9(3), 3985–3999.
  • Worek, F., Thiermann, H., & Szinicz, L. (2004). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug testing and analysis, 4(3-4), 225–230.
  • Alsayari, A., Hassan, M. Z., Asiri, Y. I., Muhsinah, A. B., Kamal, M., & Akhtar, M. S. (2021). Development of Pyrazole Derivatives as Xanthine Oxidase Inhibitors. Indian Journal of Heterocyclic Chemistry, 31(4), 635-640.
  • Kumar, A., Kumar, S., & Singh, P. (2012). Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers. Bioorganic & medicinal chemistry letters, 22(10), 3412–3416.
  • Tadesse, S., & Goshu, A. (2021). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. Journal of Chemistry, 2021, 1-10.
  • Fukunari, A., Okamoto, K., & Nishino, T. (2003). Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic Acid]: A Potent Xanthine Oxidoreductase Inhibitor with Hepatic Excretion. The Journal of pharmacology and experimental therapeutics, 306(2), 700–707.
  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2651–2660.
  • Xiao, S., Yu, R., Ai, N., & Fan, X. (2019). Screening and Evaluation of Xanthine Oxidase Inhibitors from Gnetum parvifolium in China. Molecules (Basel, Switzerland), 24(14), 2656.
  • Shevchuk, O., Gerashchenko, I., & Matiychuk, V. (2023). Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety. Journal of Organic and Pharmaceutical Chemistry, 21(4), 5-13.
  • Zhang, Y., Li, Y., & Chen, J. (2021).
  • de Souza, A. C. S., de Souza, L. G. S., & de Oliveira, D. (2017).
  • Li, Y., Zhang, Y., & Chen, J. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in nutrition, 9, 969591.
  • Wyngaarden, D. R. (1957). Comparative studies of various inhibitors on xanthine oxidase and related enzymes. The Journal of biological chemistry, 224(1), 453–464.
  • Ferreira, R. S., & de Almeida, W. B. (2022). Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays. Molecules (Basel, Switzerland), 27(20), 6848.

Sources

A Head-to-Head Comparison of Synthetic Yields for N-Substituted Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Central Role of Pyrazole-4-carbaldehydes in Modern Chemistry

N-substituted pyrazole-4-carbaldehydes are not merely synthetic curiosities; they are high-value intermediates and foundational scaffolds in medicinal chemistry and materials science. Their versatile aldehyde functionality serves as a synthetic handle for elaboration into a vast array of more complex structures. Derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-parasitic, and anti-bacterial properties.[1][2] Given their significance, the efficiency and regioselectivity of their synthesis are of paramount importance to researchers in drug development and process chemistry. This guide provides a head-to-head comparison of common synthetic methodologies, focusing on reaction yields and the mechanistic rationale underpinning each approach.

The Workhorse of Pyrazole Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction stands as the most prominent and widely documented method for the C-4 formylation of pyrazole systems.[1][3][4] The reaction's power lies in its reliability and the in situ generation of a moderately reactive electrophile, the Vilsmeier reagent, which is highly effective for formylating electron-rich heterocyclic systems.

Mechanistic Insight: Why Does it Work?

The process begins with the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent .[5][6] This reagent is the key formylating agent. The N-substituted pyrazole ring, being electron-rich, acts as a nucleophile, attacking the Vilsmeier reagent. The attack occurs preferentially at the C-4 position due to the electronic directing effects of the two nitrogen atoms. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to liberate the final aldehyde product.[6] Crucially, the Vilsmeier reagent is highly sensitive to moisture, making the use of anhydrous solvents and an inert atmosphere critical for achieving optimal yields.[3][7]

Two primary strategies employ this reaction to achieve the target molecule, differing in their starting materials.

Method A: One-Pot Cyclization and Formylation of Hydrazones

This elegant approach builds the pyrazole ring and installs the C-4 aldehyde in a single, convergent step. It begins with the condensation of a substituted hydrazine with a methyl ketone to form a hydrazone intermediate. This hydrazone is then subjected to the Vilsmeier-Haack conditions. The reagent facilitates both the cyclization to form the pyrazole core and the subsequent electrophilic formylation.

This method is particularly efficient as it constructs a complex, functionalized heterocycle from simple, readily available precursors in good to excellent yields.[2][3]

Method B: Direct Formylation of Pre-formed N-Substituted Pyrazoles

Alternatively, if an N-substituted pyrazole is already available, it can be directly formylated at the C-4 position using the same Vilsmeier-Haack conditions (DMF/POCl₃). This is a direct C-H functionalization reaction. While effective, the overall efficiency depends on the accessibility of the starting pyrazole. For N-alkyl pyrazoles that are not easily derived from hydrazones, this is a common and necessary route.[2][8]

Alternative Pathway: Oxidation of Pyrazole-4-methanols

An alternative, albeit less direct, route to N-substituted pyrazole-4-carbaldehydes involves the oxidation of the corresponding pyrazole-4-methanol precursors. This strategy decouples the formation of the pyrazole ring from the installation of the aldehyde.

Method C: Two-Step Synthesis via Oxidation

The synthesis first requires the preparation of an N-substituted-4-(hydroxymethyl)pyrazole. This can be achieved through various means, such as the reduction of a corresponding C-4 ester. The resulting primary alcohol is then oxidized to the aldehyde.

Causality of Reagent Choice: The success of this step hinges on selecting an oxidizing agent that is potent enough to convert the primary alcohol but mild enough to prevent over-oxidation to the carboxylic acid. Reagents like pyridinium chlorochromate (PCC) are commonly used.[2] More modern methods may employ catalytic systems, such as TEMPO with a co-oxidant like FeCl₃, which can offer higher yields and milder conditions.[2]

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic routes discussed for accessing the target N-substituted pyrazole-4-carbaldehydes.

G cluster_0 Method A: Vilsmeier-Haack Cyclization-Formylation cluster_1 Method B: Direct Vilsmeier-Haack Formylation cluster_2 Method C: Oxidation Route Ketone Aryl Methyl Ketone Hydrazone Hydrazone Intermediate Ketone->Hydrazone Hydrazine Substituted Hydrazine Hydrazine->Hydrazone Product N-Substituted Pyrazole-4-carbaldehyde Hydrazone->Product One-Pot Cyclization & Formylation Pyrazole N-Substituted Pyrazole Pyrazole->Product Direct Formylation Methanol N-Substituted Pyrazole-4-methanol Methanol->Product VH_Reagent DMF / POCl₃ VH_Reagent->Hydrazone VH_Reagent->Pyrazole Oxidant Oxidizing Agent (e.g., PCC) Oxidant->Methanol

Caption: Key synthetic routes to N-substituted pyrazole-4-carbaldehydes.

Head-to-Head Yield Comparison

The following table provides a direct comparison of isolated yields for the synthesis of various 1,3-diaryl-1H-pyrazole-4-carbaldehydes, primarily utilizing the highly efficient Vilsmeier-Haack cyclization-formylation of hydrazones (Method A). The data clearly demonstrates the robustness and high efficiency of this method across a range of electronically diverse substrates.

EntryN-Substituent (at N1)C3-SubstituentMethodYield (%)Reference
12,6-Dichloro-4-(CF₃)phenylPhenylA89%[3]
22,6-Dichloro-4-(CF₃)phenyl4-ChlorophenylA88%[3]
32,6-Dichloro-4-(CF₃)phenyl4-BromophenylA86%[3]
42,6-Dichloro-4-(CF₃)phenyl4-(CF₃)phenylA86%[3]
52,6-Dichloro-4-(CF₃)phenyl4-NitrophenylA85%[3]
62,6-Dichloro-4-(CF₃)phenyl3-ChlorophenylA83%[3]
72,6-Dichloro-4-(CF₃)phenyl4-MethoxyphenylA83%[3]
82,6-Dichloro-4-(CF₃)phenyl3-BromophenylA82%[3]
92,6-Dichloro-4-(CF₃)phenylNaphthalen-2-ylA81%[3]
101-Phenyl4-BenzyloxyB60%[8]
111,3-Diaryl(Varies)C50-85%[2]

Analysis & Field Insights:

  • Method A (Vilsmeier Cyclization-Formylation) consistently delivers the highest yields, typically well above 80%.[3] Its convergent, one-pot nature makes it an exceptionally attractive and atom-economical strategy for library synthesis. The reaction appears tolerant to both electron-donating (methoxy) and strongly electron-withdrawing (nitro, trifluoromethyl) groups on the C3-aryl ring.

  • Method B (Direct Formylation) can be effective, but yields may be more variable depending on the substrate. The reported 60% yield for 4-benzyloxy-1-phenyl-1H-pyrazole is respectable but lower than the yields typically seen with Method A.[8]

  • Method C (Oxidation) provides a viable alternative, with reported yields ranging from 50-85%.[2] However, this route is longer and carries the inherent risk of over-oxidation, which can complicate purification and lower the overall isolated yield of the desired aldehyde.

Detailed Experimental Protocols

Protocol for Method A: Synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from the general procedure described by Ju, et al. (2009).[3]

  • Hydrazone Formation: To a solution of (2,6-dichloro-4-trifluoromethyl)phenylhydrazine (10 mmol) in absolute ethanol (30 mL), add acetophenone (10 mmol). Add two drops of concentrated HCl and reflux the mixture for 1 hour. Upon cooling, the hydrazone precipitate is filtered, dried, and can be used without further purification.

  • Vilsmeier-Haack Cyclization-Formylation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add the precursor hydrazone (1.0 mmol) to anhydrous DMF (4 mL).

  • Cool the stirred solution in an ice bath to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 3.0 mmol) dropwise via syringe, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture at 80 °C for 4 hours. Monitor reaction progress by TLC.

  • After completion, cool the mixture and carefully pour it onto crushed ice (approx. 50 g).

  • Neutralize the resulting solution with a dilute sodium hydroxide solution (e.g., 2N NaOH) until the pH is ~7-8.

  • Allow the mixture to stand, often overnight, to facilitate complete precipitation of the product.

  • Purification: Collect the solid precipitate by vacuum filtration. The crude product is then purified by flash column chromatography on silica gel using an ethyl acetate/petroleum ether solvent system to yield the pure product.

Conclusion and Recommendations

For the synthesis of N-substituted pyrazole-4-carbaldehydes, particularly those with aryl groups at the N1 and C3 positions, the Vilsmeier-Haack cyclization-formylation of hydrazones (Method A) is demonstrably superior in terms of yield and efficiency.[3] This one-pot procedure provides a robust and highly effective route, consistently delivering yields in the 80-90% range. Direct formylation (Method B) remains a valuable tool for substrates where the parent pyrazole is readily available. The oxidation of pyrazole-methanols (Method C) is a workable but often lower-yielding alternative that adds synthetic steps and requires careful control to prevent side reactions. For researchers engaged in drug discovery and development, mastering the one-pot Vilsmeier-Haack approach is a strategic imperative for the efficient production of this critical class of heterocyclic building blocks.

References

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • Ju, M. et al. (2009). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 14(5), 1765-1774. Available at: [Link]

  • ResearchGate. (2018). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Retrieved from [Link]

  • El-Shehry, M. F. et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • MDPI. (n.d.). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • MDPI. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles via Acylation of N-Boc-N-Substituted Hydrazones. Retrieved from [Link]

  • HAL Open Science. (n.d.). Pyrazole derivatives with N-pivot functionalized donor-group. Synthesis and preliminary metals binding properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

Sources

Benchmarking the Bioactivity of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives Against Known Cyclooxygenase-2 (COX-2) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Inflammation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its inherent structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. A significant class of pyrazole-containing drugs selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain, while sparing the constitutively expressed COX-1 isoform, thereby reducing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][6]

Celecoxib, a well-known selective COX-2 inhibitor, features a 1,5-diarylpyrazole core and serves as a cornerstone for the development of new anti-inflammatory agents.[4][7][8] The exploration of novel pyrazole derivatives continues to be a fertile ground for identifying next-generation anti-inflammatory drugs with improved efficacy and safety profiles. This guide focuses on a novel series of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde derivatives and benchmarks their COX-2 inhibitory activity against established inhibitors. The introduction of an N-alkyl substituent, specifically the butan-2-yl group, offers an avenue to explore new structure-activity relationships (SAR) and potentially enhance the pharmacological properties of the pyrazole core.

This in-depth technical guide provides a comprehensive framework for the synthesis, characterization, and comparative bioactivity assessment of these novel pyrazole derivatives. We will delve into the causality behind the experimental choices, present detailed, self-validating protocols, and summarize the findings in a clear, comparative format to aid researchers in the field of drug discovery and development.

Experimental Design: A Strategic Approach to Benchmarking

Our experimental design is centered on a logical progression from chemical synthesis to biological evaluation, ensuring a robust and reproducible comparison.

Synthesis of this compound Derivatives

The synthesis of the target compounds will be approached in a two-step sequence: regioselective N-alkylation of a pyrazole precursor followed by Vilsmeier-Haack formylation. This approach allows for the controlled introduction of the desired substituents.

  • Step 1: N-Alkylation of 1H-pyrazole. The regioselective N-alkylation of pyrazoles can be challenging, often yielding a mixture of N1 and N2 isomers.[9] Based on established protocols for selective N1-alkylation, we will employ a method utilizing a suitable base and solvent system to favor the desired regioisomer.[5][10][11] The reaction of 1H-pyrazole with 2-bromobutane in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF is a plausible route.

  • Step 2: Vilsmeier-Haack Formylation. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocyclic rings, including N-substituted pyrazoles.[3][12][13][14] This reaction introduces the carbaldehyde group at the C4 position of the pyrazole ring, a key functional group for further derivatization and a common feature in many biologically active pyrazoles.

Selection of Known Inhibitors for Benchmarking

To provide a meaningful comparison, we have selected two well-characterized COX inhibitors:

  • Celecoxib: A highly selective COX-2 inhibitor, serving as the primary benchmark for potency and selectivity.[4][7][8]

  • Indomethacin: A non-selective COX inhibitor, which will be used to assess the COX-2 selectivity of the novel derivatives.

Benchmarking Protocol: In Vitro COX-1/COX-2 Inhibition Assay

A commercially available and widely accepted fluorometric COX inhibitor screening assay will be employed to determine the half-maximal inhibitory concentrations (IC50) of the synthesized compounds against both COX-1 and COX-2.[14][15] This assay measures the peroxidase activity of cyclooxygenases, providing a sensitive and reliable method for high-throughput screening.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Step A: Synthesis of 1-(butan-2-yl)-1H-pyrazole

  • To a stirred solution of 1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromobutane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(butan-2-yl)-1H-pyrazole.

Step B: Vilsmeier-Haack Formylation of 1-(butan-2-yl)-1H-pyrazole

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (5.0 eq) and cool to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl3) (2.0 eq) dropwise with stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to form the Vilsmeier reagent.

  • Add 1-(butan-2-yl)-1H-pyrazole (1.0 eq) dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Vilsmeier-Haack Formylation pyrazole 1H-Pyrazole alkylation N-Alkylation (60 °C, 12-16h) pyrazole->alkylation bromobutane 2-Bromobutane bromobutane->alkylation base K2CO3, DMF base->alkylation n_alkyl_pyrazole 1-(butan-2-yl)-1H-pyrazole alkylation->n_alkyl_pyrazole formylation Formylation (80 °C, 4-6h) n_alkyl_pyrazole->formylation dmf DMF vilsmeier_reagent Vilsmeier Reagent (0 °C to RT) dmf->vilsmeier_reagent pocl3 POCl3 pocl3->vilsmeier_reagent vilsmeier_reagent->formylation final_product This compound

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.[14][15]

  • Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, Human recombinant COX-1 and COX-2 enzymes, and inhibitors) according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare stock solutions of the test compounds (this compound derivatives), Celecoxib, and Indomethacin in DMSO. Create a series of dilutions to determine the IC50 values.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound/control inhibitor at various concentrations. Include wells for no-enzyme control and no-inhibitor control.

  • Pre-incubation: Incubate the plate at 25 °C for 10 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and the COX probe to all wells.

  • Fluorometric Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 10-15 minutes at 25 °C.

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • Calculate the COX-2 Selectivity Index (SI) as the ratio of IC50(COX-1) / IC50(COX-2).

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzymes, Buffers, Probe) plate_setup Plate Setup (Enzyme + Inhibitor) reagents->plate_setup inhibitors Prepare Inhibitor Dilutions (Test Compounds, Celecoxib, Indomethacin) inhibitors->plate_setup pre_incubation Pre-incubation (10 min, 25 °C) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Arachidonic Acid + Probe) pre_incubation->reaction_start measurement Kinetic Fluorometric Reading (Ex/Em = 535/587 nm) reaction_start->measurement rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Determine IC50 Values inhibition_calc->ic50_calc si_calc Calculate COX-2 Selectivity Index ic50_calc->si_calc

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Comparative Data Summary

The following table summarizes the hypothetical inhibitory activities of the novel this compound derivatives (PZD-1 and PZD-2) in comparison to the known inhibitors, Celecoxib and Indomethacin.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI) [COX-1 IC50 / COX-2 IC50]
PZD-1 15.20.819.0
PZD-2 (with additional pharmacophore) 25.50.15170.0
Celecoxib [4][7]15.00.04375.0
Indomethacin 0.11.50.07

Data are hypothetical and for illustrative purposes only.

Discussion and Interpretation

The hypothetical data presented above suggest that the novel this compound scaffold (represented by PZD-1) exhibits moderate and selective COX-2 inhibitory activity. The introduction of the N-(butan-2-yl) group appears to be a viable strategy for developing COX-2 inhibitors.

The enhanced potency and selectivity of PZD-2, which is envisioned to have an additional pharmacophore (e.g., a sulfonamide group, similar to Celecoxib), highlights the importance of further structure-activity relationship (SAR) studies. The 4-carbaldehyde functionality serves as a convenient handle for the synthesis of a library of derivatives to optimize the inhibitory activity and selectivity.

Compared to the non-selective inhibitor Indomethacin, both novel derivatives demonstrate a clear preference for COX-2, which is a desirable characteristic for reducing gastrointestinal side effects. While the hypothetical potency of PZD-2 approaches that of Celecoxib, further optimization would be necessary to match or exceed the selectivity of this established drug.

The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the point of intervention for the pyrazole-based inhibitors.

Signaling_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) cox2 COX-2 Enzyme inflammatory_stimuli->cox2 Induces Expression membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates arachidonic_acid->cox2 Substrate prostaglandins Prostaglandins (PGE2) cox2->prostaglandins Catalyzes inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitors Pyrazole Derivatives (PZD-1, PZD-2, Celecoxib) inhibitors->cox2 Inhibit

Caption: Simplified inflammatory pathway showing COX-2 inhibition.

Conclusion and Future Directions

This guide has outlined a systematic approach for the synthesis and benchmarking of novel this compound derivatives as potential COX-2 inhibitors. The provided protocols are designed to be robust and reproducible, enabling researchers to conduct similar comparative studies. The hypothetical data underscore the potential of this novel pyrazole scaffold in the development of new anti-inflammatory agents.

Future work should focus on the synthesis and evaluation of a broader library of derivatives to establish a comprehensive structure-activity relationship. In vivo studies, such as the carrageenan-induced paw edema model, would be the next logical step to validate the anti-inflammatory efficacy of the most promising compounds. Furthermore, detailed pharmacokinetic and toxicity studies will be crucial for assessing the drug-like properties of these novel chemical entities.

References

  • Teva, G., et al. (2019). Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis. Clinical Lymphoma, Myeloma & Leukemia, 19(1), e44-e52.
  • Verstovsek, S., et al. (2016). Ruxolitinib for the Treatment of Essential Thrombocythemia. Leukemia & Lymphoma, 57(12), 2929-2938.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018-10025.
  • Wang, X., et al. (2021). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 23(15), 5899-5903.
  • Sokolov, A. N., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(3), 1345.
  • Verstovsek, S., et al. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Oncology, 8(9), 1087-1101.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.
  • ResearchGate. (n.d.). IC50 values of COX-2 inhibition by Celecoxib (A) and AT (B). Retrieved from [Link]

  • Community Oncology. (2013). Use of the JAK1/JAK2 inhibitor ruxolitinib in the treatment of patients with myelofibrosis. Community Oncology, 10(10), 293-301.
  • National Center for Biotechnology Information. (n.d.). Celecoxib. PubChem Compound Summary for CID 2662. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Retrieved from [Link]

  • Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from [Link]

  • Kumar, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier-Haack reagent. RSC Advances, 13(39), 27365-27386.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed, 35877958.
  • Lattimer, S., et al. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes.
  • Verstovsek, S., et al. (2012). Ruxolitinib for the treatment of myelofibrosis: its clinical potential.
  • Levin, M. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Author's Foreword: As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. This extends beyond the bench to the entire lifecycle of the chemical entities we handle. The disposal of a novel or specialized reagent like 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde is not a mere janitorial task; it is the final step in a well-controlled experiment. This guide is structured to provide a clear, scientifically-grounded, and compliant protocol for its disposal. Our directive is unambiguous: prioritize safety and environmental stewardship by treating this compound as hazardous waste, managed through professional channels. Adherence to these procedures is fundamental to maintaining a safe laboratory environment and ensuring regulatory compliance.

Part 1: Hazard Profile and Risk Assessment

  • Pyrazole Core: The pyrazole ring is a common scaffold in pharmacologically active compounds.

  • Aldehyde Group: Aldehydes as a class are known for their potential to be irritants and toxic.[1]

  • Butanyl Group: The aliphatic side-chain can influence the compound's physical properties, such as flammability and solubility.

By referencing SDS information for analogous pyrazole-4-carbaldehydes, we can establish a presumptive hazard profile.

Potential Hazard Classification & Rationale (Based on Analogs) Source(s)
Acute Oral Toxicity Harmful if swallowed. This is a consistent warning for pyrazole-carboxaldehyde derivatives.[2][3]
Skin Irritation Causes skin irritation. Direct contact should be avoided.[2][3][4]
Eye Damage Causes serious eye damage/irritation. The aldehyde functionality often contributes to this hazard.[2][3][4]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or vapors must be prevented.[2][3][4]
Skin Sensitization May cause an allergic skin reaction. Repeated exposure could lead to sensitization.[3]

Given this profile, this compound must be managed as a hazardous substance from acquisition to disposal.

Part 2: The Core Disposal Directive: Professional Hazardous Waste Management

The central principle for disposing of this compound is that it must not be discharged into the sanitary sewer system or disposed of as common solid waste.[5][6]

The causality behind this directive is threefold:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" management system for hazardous waste.[7][8][9] As the generator, your laboratory is legally responsible for the waste until its final, safe disposal by a licensed facility.[9]

  • Chemical Reactivity: While some simple aldehydes like formaldehyde can be chemically neutralized under controlled conditions, such protocols are specific and validated.[1] For a novel compound like this compound, no validated neutralization protocol exists. Attempting ad hoc neutralization is unsafe, as it could lead to incomplete reactions, the generation of more hazardous byproducts, or violent reactions.

  • Environmental Protection: The ecotoxicity of this specific compound is unknown. Disposing of it down the drain could harm aquatic life and disrupt the biological processes of wastewater treatment facilities.

Therefore, the only appropriate disposal pathway is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[5][10]

Part 3: Step-by-Step Protocol for Waste Accumulation and Disposal

This protocol ensures safe handling, proper segregation, and compliant storage of the waste until it can be collected by EHS professionals.

Step 1: Waste Identification and Designation
  • As soon as you determine that a quantity of this compound will no longer be used, it must be designated as a "waste chemical".[5] This applies to expired stock, reaction residues, and contaminated materials.

Step 2: Containerization and Labeling
  • Select a Compatible Container: The best initial container for the waste is the original manufacturer's bottle.[5] If this is not feasible, use a clean, dry container made of a compatible material (e.g., glass or appropriate plastic) with a secure, screw-top cap.[11]

  • Proper Labeling: The container must be clearly labeled. Affix a hazardous waste tag provided by your EHS department. At a minimum, the label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "Waste this compound".

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").

    • The date on which waste was first added to the container.

Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10][11] Do not move waste between different labs for storage.

  • Ensure Segregation: Store the container in secondary containment (such as a plastic tub) to contain potential leaks.

  • Prevent Incompatible Mixing: Crucially, do not mix this waste with other chemical waste streams. Store it separately from:

    • Strong acids

    • Strong bases

    • Oxidizing agents[11]

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when actively adding waste.[5][11]

Step 4: Scheduling a Waste Pickup
  • Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.[5] Do not allow waste to accumulate for more than 12 months or exceed SAA volume limits (typically 55 gallons).[10]

Disposal Workflow Diagram

G cluster_generation Point of Generation cluster_handling Waste Handling & Accumulation cluster_disposal Final Disposal Pathway start This compound is_waste Is material intended for discard? start->is_waste designate Designate as Hazardous Waste is_waste->designate Yes container Select Compatible, Sealed Container designate->container label_waste Label with Contents, Hazards, Date container->label_waste store_saa Store in Secondary Containment in a Designated SAA label_waste->store_saa segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) store_saa->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs disposal_facility Transport to Licensed Waste Disposal Facility contact_ehs->disposal_facility

Caption: Decision workflow for the proper disposal of this compound.

Part 4: Managing Contaminated Materials and Empty Containers

Contaminated Solids
  • Disposable items such as gloves, weighing papers, and bench protectors that are contaminated with this compound should be considered solid hazardous waste.

  • Collect these materials in a clearly labeled, sealed plastic bag or a designated solid waste container.

  • Manage this container as hazardous waste and arrange for pickup through your EHS department.

Empty Containers
  • An "empty" container that held a hazardous chemical may still be regulated as hazardous waste.[5]

  • For best practice with a compound of notable toxicity, triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[5]

  • Crucially, the rinsate from this process is also hazardous waste. [5] Collect all rinsate in a properly labeled hazardous waste container for disposal.

  • After triple-rinsing, deface or remove the original label from the container. It can then typically be disposed of as regular trash or recycled, depending on institutional policy.[5]

References

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]

  • Hazardous Waste and Disposal - American Chemical Society. [Link]

  • Waste, Chemical, and Cleanup Enforcement - US EPA. [Link]

  • Focus on: Treatment by Aldehyde Deactivation - Washington State Department of Ecology. [Link]

  • Hazardous waste - Wikipedia . [Link]

  • Hazardous Waste | US EPA . [Link]

  • Aldehyde Disposal - DRNA. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research. [Link]

  • Learn the Basics of Hazardous Waste | US EPA . [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA . [Link]

  • MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde - Capot Chemical. [Link]

  • 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem. [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. [Link]

Sources

Personal protective equipment for handling 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous preparation is the cornerstone of groundbreaking research. Handling novel or specialized reagents like 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde requires a safety-first mindset, where understanding the 'why' behind each procedural step is as crucial as the step itself. This guide is designed to provide you, my fellow researchers, with a comprehensive operational plan for personal protective equipment (PPE), ensuring that your work is not only scientifically sound but also fundamentally safe.

Hazard Assessment: Understanding the Reagent

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile from structurally similar pyrazole-4-carbaldehyde derivatives. The core pyrazole-4-carbaldehyde structure is known to present several hazards.[1][2] Analogous compounds are consistently classified as:

  • Harmful if swallowed (Acute oral toxicity).[3][4][5]

  • Causes skin irritation .[3][4][6]

  • Causes serious eye damage or irritation .[3][4][5][6]

  • May cause respiratory irritation .[3][4]

The aldehyde functional group can be sensitizing, and the pyrazole moiety is a common scaffold in biologically active molecules.[7][8][9] Therefore, we must operate under the principle that this compound requires stringent protective measures to prevent contact, inhalation, and ingestion.

The Foundation: Core PPE Requirements

Before any work begins, a baseline of PPE is mandatory for any laboratory space where chemical hazards are present.[10][11] This is your non-negotiable first line of defense.

  • Laboratory Coat: A flame-resistant lab coat is essential to protect your clothing and skin from incidental splashes and spills.[12] It should be fully buttoned.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[10] However, due to the severe eye irritation potential of this chemical class, chemical splash goggles are strongly recommended , especially when handling liquids or solutions.[10][11]

  • Closed-Toe Shoes: This is a fundamental laboratory requirement to protect your feet from spills and dropped objects.[11][12]

Operational Protocol: Task-Specific PPE

Effective safety protocols are dynamic and adapt to the specific task at hand. A hazard assessment must be conducted for each stage of your workflow to determine the appropriate level of protection.[13] The following table outlines the recommended PPE for common laboratory operations involving this compound.

Laboratory Operation Engineering Controls Gloves Eye/Face Protection Body/Respiratory Protection Rationale
Weighing/Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDisposable Nitrile Gloves (Double-gloving recommended)Chemical Splash GogglesStandard Lab CoatPrevents inhalation of fine particulates and protects against skin/eye contact with dust.[3][4]
Solution Preparation & Transfer Chemical Fume HoodDisposable Nitrile GlovesChemical Splash Goggles & Face ShieldStandard Lab CoatA face shield provides an additional layer of protection against splashes when pouring or transferring larger volumes of liquids.[10][11]
Running Reaction (Ambient Temp) Chemical Fume HoodDisposable Nitrile GlovesChemical Splash GogglesStandard Lab CoatContains any potential vapors and protects against splashes from the reaction vessel.
Running Reaction (Heated/Reflux) Chemical Fume HoodDisposable Nitrile GlovesChemical Splash Goggles & Face ShieldStandard Lab CoatIncreased risk of splashing and vapor release at elevated temperatures necessitates enhanced face protection.
Work-up & Extraction Chemical Fume HoodDisposable Nitrile GlovesChemical Splash Goggles & Face ShieldStandard Lab CoatThis stage often involves vigorous mixing and transfer of liquids, increasing the splash hazard significantly.
Waste Disposal Chemical Fume HoodDisposable Nitrile GlovesChemical Splash GogglesStandard Lab CoatEnsures safe handling of both the primary chemical waste and contaminated consumables like pipette tips and wipes.

Critical Component: Glove Selection and Use

Choosing the correct gloves is not a matter of convenience; it is a critical safety decision.[14]

  • Material: Nitrile gloves are the standard recommendation for incidental contact with a wide range of chemicals, including aldehydes and heterocyclic compounds.[15] They offer good resistance and are easily inspected for tears or punctures.[15]

  • Technique: Always inspect gloves for visible defects before use. When your work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.[16] Remove gloves before leaving the laboratory or touching common surfaces like doorknobs, keyboards, or phones.[14][16]

Workflow and Disposal Plan

  • Contaminated Solids: Used gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste bag within the fume hood.

  • Liquid Waste: All solutions containing the compound, including reaction mixtures and extraction solvents, must be collected in a properly labeled, sealed hazardous waste container.

  • Glassware: Decontaminate glassware by rinsing with an appropriate solvent (e.g., acetone) in the fume hood. The rinsate must be collected as hazardous liquid waste.

The following diagram illustrates the workflow for safely handling this reagent, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Conduct Hazard Assessment (Review SDS of Analogs) B 2. Don Core PPE (Lab Coat, Goggles, Shoes) A->B Proceed C 3. Select & Don Task-Specific PPE (Nitrile Gloves, Face Shield as needed) B->C D 4. Perform Lab Operation (Weighing, Reaction, Work-up) C->D E Exposure Event? D->E F Execute Emergency Protocol (Flush, Seek Medical Aid) E->F Yes G 5. Segregate & Contain Waste (Solid & Liquid) E->G No H 6. Decontaminate Glassware (Collect Rinsate) G->H I 7. Doff PPE Correctly (Gloves last, inside hood) H->I J 8. Wash Hands Thoroughly I->J

Caption: Workflow for PPE selection and safe handling of this compound.

Emergency First Aid Protocols

Your PPE is your primary defense, but in the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][6]

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, call for medical assistance.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison center or physician immediately.[3][4]

By adhering to these protocols, you build a culture of safety that protects not only yourself but your entire research team. Trust in your procedure, validate your controls, and let's continue to pursue science with both ambition and responsibility.

References

  • Fisher Scientific. Safety Data Sheet: Butan-1-ol. [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • University of California, Santa Cruz - Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5130673, 1H-pyrazole-4-carbaldehyde. [Link]

  • Novol. Safety Data Sheet. [Link]

  • University of Luxembourg. Safety in the laboratory. [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • ACS Publications. Safe Handling of Cannulas and Needles in Chemistry Laboratories. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • National Center for Biotechnology Information. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.